4,4,4-trifluorobut-2-enenitrile
Description
Properties
Molecular Formula |
C4H2F3N |
|---|---|
Molecular Weight |
121.06 g/mol |
IUPAC Name |
4,4,4-trifluorobut-2-enenitrile |
InChI |
InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H |
InChI Key |
LHWSEFCIRYVTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(F)(F)F)C#N |
Origin of Product |
United States |
Foundational & Exploratory
4,4,4-trifluorobut-2-enenitrile chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4,4,4-Trifluorobut-2-enenitrile
Abstract
4,4,4-Trifluorobut-2-enenitrile, also known as 4,4,4-trifluorocrotononitrile, is a valuable fluorinated building block in modern organic synthesis. The presence of both a trifluoromethyl (CF₃) group and a nitrile (C≡N) group on an α,β-unsaturated backbone imparts a unique and powerful reactivity profile. The strong electron-withdrawing nature of the CF₃ group renders the molecule a potent Michael acceptor, making it a versatile precursor for the synthesis of complex fluorinated molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, with a focus on its practical applications for researchers in drug discovery and materials science.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and for the characterization of its reaction products.
Physical and Chemical Properties
4,4,4-Trifluorobut-2-enenitrile is a volatile compound with properties largely dictated by its trifluoromethyl group. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | (E)-4,4,4-trifluorobut-2-enenitrile | [1] |
| Synonyms | 4,4,4-Trifluoro-2-butenenitrile, 4,4,4-Trifluorocrotononitrile | [1] |
| CAS Number | 406-86-0 | [1] |
| Molecular Formula | C₄H₂F₃N | [1] |
| Molecular Weight | 121.06 g/mol | [1] |
| Boiling Point | 84-85 °C | ECHEMI[2] |
| Density | 1.164 g/cm³ | ECHEMI[2] |
| Refractive Index | 1.348 | ECHEMI[2] |
| XLogP3 | 1.3 | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
Spectroscopic Characterization Workflow
A standard workflow for the structural confirmation of 4,4,4-trifluorobut-2-enenitrile and its reaction products involves a combination of NMR, IR, and Mass Spectrometry.
Caption: Horner-Wadsworth-Emmons synthesis route.
Experimental Protocol: HWE Synthesis
This protocol is a representative procedure based on established HWE methodology. [3][4]
-
Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred THF.
-
Phosphonate Addition: Slowly add diethyl (cyanomethyl)phosphonate (1.0 eq.) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the phosphonate ylide is formed.
-
Carbonyl Addition: Add trifluoroacetone (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure (E)-4,4,4-trifluorobut-2-enenitrile.
Safety and Handling
4,4,4-Trifluorobut-2-enenitrile is classified as acutely toxic and an irritant. [1]Strict adherence to safety protocols is mandatory.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation). [1] Protocol: Safe Handling Workflow
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Wear a flame-resistant lab coat.
-
Use nitrile or neoprene gloves (double-gloving is recommended). Check glove compatibility charts.
-
Wear chemical splash goggles and a face shield.
-
-
Dispensing: Use syringes or cannulas for transferring the liquid to minimize exposure. Avoid open pouring.
-
Waste Disposal: All contaminated materials (gloves, syringes, glassware) and chemical waste must be disposed of in a designated, sealed hazardous waste container for halogenated organic compounds.
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Keep a spill kit rated for flammable and toxic liquids nearby. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Chemical Reactivity and Synthetic Utility
The dual activation by the nitrile and trifluoromethyl groups makes 4,4,4-trifluorobut-2-enenitrile a powerful electrophile and a versatile intermediate for constructing complex heterocyclic scaffolds.
Core Reactivity: Michael Addition
The most significant aspect of this molecule's reactivity is its role as a Michael acceptor. [5][6][7]The carbon-carbon double bond is highly electron-deficient, making the β-carbon (C3) extremely susceptible to attack by a wide range of soft nucleophiles.
Caption: General mechanism of the Michael addition.
-
Causality: The inductive effect of the CF₃ group and the resonance effect of the C≡N group synergistically withdraw electron density from the double bond. This polarization makes the β-carbon highly electrophilic, driving the conjugate addition.
-
Common Nucleophiles: Thiols (Thia-Michael), amines (Aza-Michael), and stabilized carbanions (e.g., from malonates) readily add to the double bond under basic or even neutral conditions.
Synthetic Application: Gewald Synthesis of 2-Aminothiophenes
A prime example of its utility is in the Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes. [2][8][9][10]These thiophene motifs are prevalent in pharmaceuticals. In this reaction, the α,β-unsaturated nitrile is a key intermediate that reacts with elemental sulfur and a base.
Protocol: Gewald Synthesis of 4-(Trifluoromethyl)-3-methyl-2-aminothiophene
This protocol adapts the general Gewald procedure for the synthesis of a specific trifluoromethyl-substituted aminothiophene. [2][8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol as the solvent.
-
Reagents: To the ethanol, add 4,4,4-trifluorobut-2-enenitrile (1.0 eq.), elemental sulfur (1.2 eq.), and an active methylene compound (e.g., propionitrile, 1.0 eq.).
-
Base Catalyst: Add a catalytic amount of a secondary amine base, such as morpholine or piperidine (0.2 eq.).
-
Reaction: Heat the mixture to a gentle reflux (or ~50 °C) and stir. The reaction is often marked by a color change as the sulfur dissolves and reacts. Monitor progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under vacuum.
-
Isolation: The crude product can be isolated by filtration if it precipitates. If it remains in solution, perform an aqueous workup by adding water and extracting with ethyl acetate.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aminothiophene product.
Applications in Research and Development
The unique properties imparted by the trifluoromethyl group make it a "privileged" substituent in modern drug design. [11]
Caption: From molecular features to applications.
-
Medicinal Chemistry: The CF₃ group can significantly improve a drug candidate's profile. It is highly lipophilic, which can enhance membrane permeability, and it is metabolically very stable, blocking oxidative degradation at that position. [11]4,4,4-Trifluorobut-2-enenitrile serves as an efficient tool to introduce the crucial CH=CH-CF₃ moiety or, after further reactions, a trifluoromethyl-substituted heterocyclic core into a target molecule.
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine often enhances the potency and stability of herbicides, fungicides, and pesticides.
-
Materials Science: The strong dipole moment and stability of the C-F bond can be exploited in the design of polymers, liquid crystals, and other advanced materials with specific electronic properties.
Conclusion
4,4,4-Trifluorobut-2-enenitrile is a highly versatile and reactive building block. Its value stems from the synergistic activation provided by the trifluoromethyl and nitrile groups, which transforms it into a potent electrophile for conjugate additions. This reactivity provides a reliable entry point for the synthesis of diverse trifluoromethyl-substituted compounds, particularly heterocycles of interest in pharmaceutical and agrochemical research. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables researchers to fully exploit its synthetic potential.
References
-
ResearchGate. (2003). Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. [Link]
-
Górski, K., et al. (2025). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. The Journal of Organic Chemistry. [Link]
-
Yamazaki, T., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 132–138. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry. [Link]
-
Canto, R. F. S., et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 12(6), 1297-1305. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
-
Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluorobut-2-enenitrile. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
LibreTexts Chemistry. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
Sources
- 1. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
4,4,4-trifluorobut-2-enenitrile synthesis and characterization
This guide outlines the synthesis, characterization, and application of 4,4,4-trifluorobut-2-enenitrile (also known as 4,4,4-trifluorocrotononitrile), a critical fluorinated building block in medicinal chemistry.
Executive Summary
4,4,4-Trifluorobut-2-enenitrile (CAS 406-86-0 ) is a highly electrophilic Michael acceptor used primarily to introduce trifluoromethyl (
Part 1: Chemical Profile & Properties
| Property | Data |
| IUPAC Name | (2E)-4,4,4-Trifluorobut-2-enenitrile |
| CAS Number | 406-86-0 |
| Molecular Formula | |
| Molecular Weight | 121.06 g/mol |
| Boiling Point | 84–85 °C (at 760 mmHg) |
| Density | ~1.16 g/cm³ |
| Physical State | Colorless liquid (volatile) |
| Hazards | Toxic (Oral/Dermal/Inhalation), Irritant. UN3276. |
Part 2: Synthetic Strategies
Strategy A: The Modified Wittig-Horner Route (Scalable)
This is the most robust method for multi-gram synthesis. It proceeds via the construction of the ethyl ester, followed by amide formation and dehydration.
Step 1: Synthesis of Ethyl 4,4,4-trifluorobut-2-enoate
Reference: Organic Syntheses, Coll. Vol. 7, p. 232 (1990).
Mechanism: A Wittig reaction using an in situ generated ylide reacting with trifluoroacetic anhydride.
-
Reagents:
-
(Carbethoxymethyl)triphenylphosphonium bromide
-
Triethylamine (
) -
Trifluoroacetic anhydride (TFAA)
-
THF (anhydrous)
-
-
Protocol:
-
Suspend the phosphonium salt in THF at 0 °C.
-
Add
dropwise to generate the ylide (solution turns yellow). -
Add TFAA dropwise, maintaining temperature <10 °C. The ylide attacks the anhydride.
-
Workup: Filter off the triethylammonium salts. Concentrate the filtrate.
-
Purification: Distillation (b.p. ~115 °C) yields the ester.
-
Step 2: Conversion to 4,4,4-Trifluorobut-2-enamide
-
Reagents: 30% Aqueous Ammonia or
in Methanol. -
Protocol:
-
Dissolve the ester from Step 1 in methanol.
-
Add excess ammonia at 0 °C. Stir at room temperature for 4–6 hours.
-
Observation: The amide precipitates or is isolated by evaporation.
-
Yield: Typically >85%.
-
Step 3: Dehydration to 4,4,4-Trifluorobut-2-enenitrile
Critical Step: Dehydration of the primary amide to the nitrile.
-
Reagents: Trifluoroacetic anhydride (TFAA) and Pyridine (or
). -
Protocol:
-
Dissolve the amide in anhydrous
(DCM) at 0 °C. -
Add pyridine (2.2 equiv), followed by dropwise addition of TFAA (1.1 equiv).
-
Stir for 2 hours at 0 °C
RT. -
Workup: Quench with ice water. Extract with DCM. Wash with 1N HCl (to remove pyridine) and brine.
-
Purification: Fractional distillation. Caution: Product is volatile (b.p. 84 °C).
-
Visualization: Synthesis Workflow
Caption: Step-wise synthesis from trifluoroacetic anhydride precursors via the Wittig-Horner-Emmons pathway.
Part 3: Characterization & Validation
To validate the synthesis, the following spectral data must be confirmed. Note that the electron-withdrawing nature of both the
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |
| 6.60 – 6.80 | Doublet of Quartets (dq) | H-3 ( | ||
| 6.30 – 6.50 | Doublet (d) | H-2 ( | ||
| -63.0 to -65.0 | Singlet (or fine doublet) | - | ||
| ~112.0 | Quartet | |||
| ~113.5 | Singlet | - | Nitrile (-CN) |
Note: The olefinic protons show a characteristic large trans-coupling constant (~16 Hz).
Infrared Spectroscopy (IR)
-
Nitrile Stretch (
): Distinct, sharp band at 2230–2250 cm⁻¹ . -
Alkene Stretch (
): Weak band around 1640 cm⁻¹. -
C-F Stretch: Strong, broad bands in the 1100–1300 cm⁻¹ region.
Part 4: Applications in Drug Discovery
Michael Acceptor Reactivity
The molecule acts as a "warhead" in covalent inhibitors or as a building block for trifluoromethylated scaffolds. The
Reaction with Thiols (Thiol-Ene Click):
-
Conditions: Thiol (R-SH), catalytic base (e.g.,
or DBU), DCM, RT. -
Outcome: Rapid formation of
-trifluoromethyl thioethers (anti-Markovnikov addition). -
Relevance: Used to conjugate fluorinated tags to cysteine residues in proteins.
Reaction with Amines (Aza-Michael):
-
Conditions: Primary/Secondary amine, acetonitrile, RT.
-
Outcome: Formation of
-amino nitriles, precursors to -amino acids (GABA analogs).
Visualization: Reactivity Pathways
Caption: Divergent synthesis pathways utilizing the electrophilic alkene core.
Part 5: Safety & Handling
-
Toxicity: Classified as Toxic (T) . Nitriles can release cyanide ions metabolically.
-
Handling: Must be handled in a fume hood . Wear chemical-resistant gloves (nitrile/neoprene) and safety goggles.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent polymerization or hydrolysis.
-
Disposal: Quench with bleach (sodium hypochlorite) to oxidize any potential cyanide release before disposal into hazardous organic waste.
References
-
Preparation of Ethyl 4,4,4-trifluorobut-2-enoate
-
Camps, F., Coll, J., Messeguer, A., & Roca, A. "Ethyl 4,4,4-Trifluorocrotonate." Organic Syntheses, Coll. Vol. 7, p. 232 (1990).
-
-
Amide Dehydration Protocols
- Shipilovskikh, S. A., et al. "Dehydration of Amides to Nitriles Under Conditions of a Catalytic Appel Reaction." Organic Letters, 2018, 20(3), 728–731.
-
Michael Addition Applications
-
Yamazaki, T., et al.[1] "Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds." Beilstein Journal of Organic Chemistry, 2021, 17, 132–138.
-
-
General Characterization Data
- PubChem Compound Summary for CID 5708782 (4,4,4-Trifluorobut-2-enenitrile).
Sources
4,4,4-trifluorobut-2-enenitrile spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 4,4,4-Trifluorobut-2-enenitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the key spectral data for the organofluorine compound 4,4,4-trifluorobut-2-enenitrile (CAS 406-86-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with expert-driven spectral prediction to offer a holistic analytical profile. We will delve into the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a detailed predictive analysis of Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F). Each section includes a discussion of the underlying chemical principles, expected spectral features, and validated protocols for data acquisition, ensuring a blend of theoretical understanding and practical application.
Molecular Structure and Overview
4,4,4-Trifluorobut-2-enenitrile, also known as 4,4,4-trifluorocrotononitrile, possesses the molecular formula C₄H₂F₃N.[1] The structure is characterized by a four-carbon backbone containing a nitrile group (C≡N) and a trifluoromethyl group (-CF₃) at opposing ends, linked by a carbon-carbon double bond with an (E)-configuration.[1] This combination of electron-withdrawing groups and unsaturation dictates its unique spectroscopic signature.
Caption: Simplified EI-MS fragmentation pathway for 4,4,4-trifluorobut-2-enenitrile.
Experimental Protocol: Electron Ionization MS
A self-validating protocol for acquiring a standard EI-MS spectrum involves rigorous calibration and control.
-
System Preparation: The mass spectrometer (e.g., a quadrupole or time-of-flight instrument) is tuned and calibrated using a known standard, such as perfluorotributylamine (PFTBA), to ensure mass accuracy across the desired range (e.g., m/z 10-300).
-
Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a capillary column (e.g., DB-5ms) is used to ensure separation from impurities.
-
Ionization: In the ion source, the sample is bombarded with a standardized beam of electrons, typically at 70 eV, to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection & Data Processing: Ions are detected, and the resulting signal is processed to generate a mass spectrum, plotting relative abundance against m/z. A background spectrum is subtracted to ensure reported peaks originate from the sample.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. A vapor-phase IR spectrum for this compound is available from the SpectraBase database. [1]
Predicted IR Absorptions
Based on the molecular structure, the following key vibrational modes are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~2240 - 2260 | C≡N stretch | Nitrile | Medium-Strong |
| ~1650 - 1680 | C=C stretch | Alkene | Medium |
| ~1100 - 1400 | C-F stretch | Trifluoromethyl | Strong, often multiple bands |
| ~3050 - 3100 | =C-H stretch | Vinylic C-H | Medium |
The most characteristic peaks are the sharp nitrile stretch just above 2200 cm⁻¹ and the very strong, broad absorptions associated with the C-F stretching of the CF₃ group between 1100 and 1400 cm⁻¹.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common and reliable method for obtaining IR spectra of liquid samples.
-
Background Scan: With a clean ATR crystal (e.g., diamond or zinc selenide), a background spectrum is recorded. This is a critical self-validating step that digitally subtracts interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: A single drop of the neat liquid sample is placed onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: The IR beam is passed through the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The instrument software automatically references the background scan.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for 4,4,4-trifluorobut-2-enenitrile is not available in major public databases, a robust predictive analysis can be performed based on established principles of NMR spectroscopy. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes this a rich molecule for multinuclear NMR analysis.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The molecule has two chemically non-equivalent vinylic protons (H-2 and H-3).
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | ~6.0 - 6.5 | Doublet of Quartets (dq) | ³J(HH) ≈ 16 Hz, ⁴J(HF) ≈ 2-3 Hz |
| H-3 | ~6.8 - 7.2 | Doublet of Quartets (dq) | ³J(HH) ≈ 16 Hz, ³J(HF) ≈ 6-8 Hz |
Causality:
-
Chemical Shift: Both protons are significantly deshielded (downfield) due to their position on a C=C double bond. H-3 is expected to be further downfield than H-2 due to the combined electron-withdrawing effects of the adjacent -CF₃ group and the conjugated -CN group.
-
Multiplicity: The large coupling constant of ~16 Hz between H-2 and H-3 is characteristic of a trans- (E)-alkene. Each proton is further split into a quartet by long-range coupling to the three equivalent fluorine atoms of the -CF₃ group. The ³J coupling to H-3 will be stronger than the ⁴J coupling to H-2.
Caption: Predicted key coupling interactions in the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The molecule contains four unique carbon environments.
| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Notes |
| C-1 | ~115 - 118 | Singlet | Typical chemical shift for a nitrile carbon. |
| C-2 | ~105 - 115 | Quartet (q), ⁴J(CF) small | Shielded by nitrile, deshielded by alkene. |
| C-3 | ~135 - 145 | Quartet (q), ²J(CF) ≈ 35 Hz | Deshielded by CF₃ group. Large C-F coupling. |
| C-4 | ~120 - 125 | Quartet (q), ¹J(CF) ≈ 275 Hz | Directly attached to three F atoms; large coupling constant. |
Causality:
-
¹J(CF) Coupling: The signal for C-4 will be split into a quartet with a very large coupling constant (~275 Hz) due to the one-bond interaction with the three fluorine atoms.
-
Long-Range C-F Coupling: The signals for C-3 and C-2 will also appear as quartets due to two-bond and three-bond C-F coupling, respectively, with the magnitude of J decreasing with distance.
-
Chemical Shift: The sp-hybridized nitrile carbon (C-1) appears around 115 ppm. The sp² carbons (C-2, C-3) are in the typical alkene region, with C-3 being significantly deshielded by the directly attached -CF₃ group. The C-4 carbon is also highly deshielded due to the attached fluorines.
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
The three fluorine atoms are chemically equivalent and will produce a single signal.
| Fluorine | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | ~ -65 to -70 | Doublet (d) | ³J(FH) ≈ 6-8 Hz |
Causality:
-
Chemical Shift: The chemical shift for a CF₃ group attached to an sp² carbon typically falls in the -60 to -70 ppm range relative to a CFCl₃ standard.
-
Multiplicity: The signal will be split into a doublet due to three-bond coupling (³J) with the vinylic proton H-3. The four-bond coupling to H-2 is likely too small to be resolved.
Experimental Protocol: Multinuclear NMR
Acquiring high-quality, multinuclear NMR data requires a systematic approach.
-
Sample Preparation: A sample is prepared by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H/¹³C; CFCl₃ or hexafluorobenzene for ¹⁹F) is added for accurate chemical shift referencing.
-
Instrument Setup: The NMR spectrometer is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F. The magnetic field is locked to the deuterium signal of the solvent to correct for drift.
-
¹H Spectrum Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C Spectrum Acquisition: A proton-decoupled experiment (e.g., zgpg30) is run to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE). A large number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
¹⁹F Spectrum Acquisition: A one-pulse experiment, often with proton decoupling to simplify the spectrum if desired, is performed. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.
Caption: General workflow for comprehensive spectroscopic analysis.
Conclusion
The analytical characterization of 4,4,4-trifluorobut-2-enenitrile relies on a synergistic combination of mass spectrometry, infrared spectroscopy, and multinuclear NMR. MS data from NIST confirms the molecular weight of 121 and shows characteristic fragmentation patterns involving the loss of fluorine and the trifluoromethyl group. The IR spectrum is defined by strong absorptions from the nitrile and trifluoromethyl functionalities. While direct experimental NMR data is sparse in public domains, predictive analysis provides a clear and detailed expectation for the ¹H, ¹³C, and ¹⁹F spectra, highlighting the complex spin-spin coupling between the hydrogen and fluorine nuclei. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5708782, 4,4,4-Trifluorobut-2-enenitrile. Retrieved from [Link].
-
SpectraBase. (n.d.). 4,4,4-Trifluorobut-2-enenitrile. Wiley-VCH GmbH. Retrieved from [Link].
-
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].
-
Yamazaki, T., Nakajima, Y., Iida, M., & Kawasaki-Takasuka, T. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 17, 132–138. Available at: [Link].
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link].
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link].
Sources
Technical Guide: Electrophilicity & Applications of 4,4,4-Trifluorobut-2-enenitrile
Executive Summary
4,4,4-Trifluorobut-2-enenitrile (TFBN) represents a specialized class of electron-deficient alkenes where the synergistic effects of a nitrile group and a trifluoromethyl group create a highly reactive Michael acceptor. Unlike simple crotononitrile analogs, TFBN exhibits enhanced electrophilicity due to the strong inductive (
Electronic Architecture & Reactivity
The reactivity of TFBN is defined by the polarization of the
Frontier Molecular Orbital (FMO) Theory
In a typical Michael acceptor, the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the
-
Effect: The high electronegativity of fluorine pulls electron density through the
-framework (inductive effect), while the orbitals can accept electron density from the adjacent -system (negative hyperconjugation). -
LUMO Energy: The presence of
lowers the LUMO energy, reducing the activation energy ( ) for nucleophilic attack by soft nucleophiles (e.g., thiols, phosphines).
Polarization and Hard/Soft Character
While the nitrile group directs nucleophilic attack to the
-
Hardness: The
group "hardens" the electrophilic center slightly due to the electrostatic field of the fluorine atoms, but the reaction is still orbital-controlled (soft-soft) with sulfur nucleophiles. -
Regioselectivity: Nucleophilic attack occurs exclusively at the
-carbon (C3). Attack at the -carbon is electronically disfavored and sterically hindered by the nitrile group.
Electrophilicity Comparison (Table 1)
Comparison of TFBN with structural analogs.
| Molecule | Structure | Relative Electrophilicity ( | Primary Reactivity | |
| TFBN | Strong | High | Rapid Michael Addition, Diels-Alder | |
| Crotononitrile | Weak | Low | Slow Michael Addition | |
| Fumaronitrile | Resonance withdrawing | Very High | Very Rapid Michael Addition | |
| Acrylonitrile | None | Moderate | Standard Michael Addition |
Medicinal Chemistry Applications: The Covalent Warhead
TFBN is increasingly relevant in the design of Targeted Covalent Inhibitors (TCIs) . It serves as a "warhead" capable of forming covalent bonds with non-catalytic cysteine residues in proteins.[1][2][3]
Cysteine Trapping Mechanism
The reaction with a cysteine thiol follows a conjugate addition pathway. Unlike acrylamides, which form irreversible adducts,
Figure 1: Mechanism of Cysteine Trapping by TFBN. The thiol attacks the
Metabolic Stability
The
Synthetic Utility: Diels-Alder Cycloaddition
TFBN is a potent dienophile . The electron-deficient nature of the double bond allows it to react with electron-rich dienes (e.g., cyclopentadiene, furan, Danishefsky’s diene) under mild conditions.
-
Stereoselectivity: The reaction typically follows the Endo rule, though the steric bulk of the
group can influence the endo/exo ratio more than a simple methyl group. -
Regiochemistry: In reactions with unsymmetrical dienes, the "Ortho/Para" rule applies, directed by the polarization of the trifluoromethyl and nitrile groups.
Experimental Protocols
Synthesis of 4,4,4-Trifluorobut-2-enenitrile (HWE Route)
The most reliable synthesis involves the Horner-Wadsworth-Emmons (HWE) reaction using trifluoroacetaldehyde ethyl hemiacetal and a cyanomethyl phosphonate.
Reagents:
-
Diethyl (cyanomethyl)phosphonate (
eq) -
Trifluoroacetaldehyde ethyl hemiacetal (
eq) -
Base: Potassium tert-butoxide (
) or Sodium Hydride ( ) -
Solvent: Anhydrous THF
Protocol:
-
Deprotonation: Flame-dry a 3-neck flask under Argon. Add diethyl (cyanomethyl)phosphonate in THF. Cool to
. Add slowly. Stir for 30 min to form the ylide. -
Addition: Add trifluoroacetaldehyde ethyl hemiacetal dropwise. The hemiacetal is in equilibrium with the aldehyde in situ.
-
Reflux: Warm to room temperature and then reflux for 2–4 hours to drive the elimination.
-
Workup: Quench with saturated
. Extract with . Wash with brine.[4] -
Purification: Distillation is required. Caution: TFBN is volatile and toxic. Use a vigreux column.
Figure 2: Synthetic workflow for TFBN via Horner-Wadsworth-Emmons olefination.
Safety & Handling (Critical)
Hazard Classification:
-
Acute Toxicity: Oral, Dermal, Inhalation (Category 2/3).
-
Eye Damage: Category 1.[5]
Handling Procedures:
-
Containment: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during distillation.
-
Lachrymator: Treat as a lachrymator. In case of spill, evacuate the area immediately.
-
Neutralization: Quench spills with dilute NaOH or bleach (to hydrolyze the nitrile and Michael acceptor), but be aware of exothermic reactions.
References
-
Reactivity of Trifluoromethyl
-
Michael Addition Mechanisms
- Title: The Michael Addition Reaction and Conjug
- Source: Master Organic Chemistry
-
URL:[Link]
-
Covalent Inhibitor Design
-
Electrophilicity Parameters (Mayr Scales)
- Title: Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales
- Source: LMU München / Macmillan Group
-
URL:[Link]
-
Safety D
Sources
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- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
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- 6. chemscene.com [chemscene.com]
- 7. BJOC - Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds [beilstein-journals.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. echemi.com [echemi.com]
- 10. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]
reactivity of 4,4,4-trifluorobut-2-enenitrile with nucleophiles
An In-Depth Technical Guide to the Reactivity of 4,4,4-Trifluorobut-2-enenitrile with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 4,4,4-trifluorobut-2-enenitrile, a highly versatile fluorinated building block. The presence of both a trifluoromethyl (CF₃) group and a nitrile (CN) group profoundly influences the electronic properties of the molecule, rendering the C2-C3 olefinic bond exceptionally electrophilic. This document explores the molecule's reactivity with a range of common nucleophiles, including nitrogen, sulfur, and carbon nucleophiles, primarily through conjugate addition pathways. Furthermore, reactions involving direct nucleophilic attack at the nitrile carbon are discussed. The guide is structured to provide not only mechanistic understanding but also practical, field-proven insights into experimental design and execution, making it an essential resource for professionals engaged in the synthesis of novel fluorinated compounds for pharmaceutical and agrochemical applications.
Introduction: The Unique Profile of a Fluorinated Synthon
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 4,4,4-Trifluorobut-2-enenitrile emerges as a molecule of significant interest due to its dual-activated system. The powerful electron-withdrawing effects of the CF₃ group (via induction) and the nitrile group (via induction and resonance) synergistically reduce the electron density of the π-system. This creates a highly polarized C=C double bond, making the β-carbon (C3) an exceptionally potent electrophilic site, primed for attack by a wide array of nucleophiles. This guide will dissect the principal reaction pathways this substrate undergoes, offering both theoretical grounding and practical methodologies.
Core Reactivity Principles: An Electron-Deficient Alkene
The reactivity of 4,4,4-trifluorobut-2-enenitrile is dominated by its nature as a superior Michael acceptor. The general term for the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl, nitrile, or other electron-withdrawing group is a conjugate addition or Michael reaction.[1][2] The driving force is the formation of a more stable C-Nu single bond at the expense of the weaker C=C π-bond.
The general mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile adds to the β-carbon (C3).
-
Protonation: The resulting intermediate, a resonance-stabilized carbanion (a nitronate or enolate equivalent), is protonated by a proton source (often the solvent or a mild acid in the workup) to yield the final product.
The diagram below illustrates the primary modes of reactivity explored in this guide.
Figure 2: Generalized mechanism for the aza-Michael addition of a secondary amine.
Representative Protocol: Aza-Michael Addition of Morpholine
This protocol describes a general procedure for the addition of a secondary amine to 4,4,4-trifluorobut-2-enenitrile.
Materials:
-
4,4,4-Trifluorobut-2-enenitrile (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4,4,4-trifluorobut-2-enenitrile (1.0 mmol, 121 mg) in anhydrous MeOH (5 mL) in a round-bottom flask, add morpholine (1.1 mmol, 96 mg, 96 µL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-morpholino-4,4,4-trifluorobutanenitrile.
Causality and Optimization:
-
Solvent Choice: Methanol is a suitable protic solvent that can facilitate the proton transfer step. Aprotic solvents like THF or acetonitrile can also be used, potentially requiring longer reaction times or mild heating.
-
Stoichiometry: A slight excess of the amine ensures complete consumption of the electrophile. A large excess can complicate purification.
-
Temperature Control: The initial cooling to 0 °C is to manage the exothermicity of the reaction.
Reactions with S-Nucleophiles: The Thia-Michael Addition
The conjugate addition of thiols (thia-Michael addition) is one of the most efficient and robust reactions in organic synthesis, often categorized as a "click" reaction due to its high yields, rapid rates, and excellent functional group tolerance. [3]The resulting β-thioether nitriles are important intermediates in various synthetic applications.
Mechanistic Considerations
Thiols are excellent nucleophiles and add rapidly to Michael acceptors. The reaction can proceed under neutral, basic, or acidic conditions and even in water. [4][5]Under basic conditions, the thiol is deprotonated to the more nucleophilic thiolate anion, which dramatically accelerates the reaction. [6]The mechanism is analogous to the aza-Michael addition, involving nucleophilic attack followed by protonation.
Representative Protocol: Base-Catalyzed Thia-Michael Addition
Materials:
-
4,4,4-Trifluorobut-2-enenitrile (1.0 equiv)
-
Thiophenol (1.05 equiv)
-
Triethylamine (TEA, 0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve 4,4,4-trifluorobut-2-enenitrile (1.0 mmol, 121 mg) and thiophenol (1.05 mmol, 116 mg, 108 µL) in anhydrous THF (5 mL).
-
Cool the mixture to 0 °C and add triethylamine (0.1 mmol, 10 mg, 14 µL).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to obtain 4,4,4-trifluoro-3-(phenylthio)butanenitrile.
Causality and Optimization:
-
Catalyst: TEA acts as a base to generate a catalytic amount of the highly nucleophilic thiolate anion, which significantly accelerates the reaction.
-
Solvent: THF is an excellent choice as it is aprotic and effectively solvates the reactants. For catalyst-free versions, water can be an effective "on-water" medium that enhances reaction rates. [4]* Workup: The acidic wash removes the triethylamine catalyst, simplifying purification.
Reactions with C-Nucleophiles and Organometallics
Michael Addition of Carbon Nucleophiles
The formation of new carbon-carbon bonds via Michael addition is a cornerstone of synthetic organic chemistry. [1]Stabilized carbanions, such as those derived from malonates, β-ketoesters, and cyanoesters, are effective nucleophiles for this transformation. The general mechanism involves deprotonation of the C-nucleophile precursor with a suitable base (e.g., NaH, NaOEt), followed by conjugate addition to the trifluorinated alkene.
Reactions with Organometallic Reagents
While many organometallic reagents can act as Michael donors (e.g., Gilman cuprates), hard nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents present a different reactivity profile. [7][8]These reagents typically favor direct (1,2-) addition to carbonyls over conjugate (1,4-) addition. [1]In the case of 4,4,4-trifluorobut-2-enenitrile, there is a strong possibility of competitive attack at the highly electrophilic nitrile carbon.
The reaction of a Grignard reagent with a nitrile proceeds via nucleophilic addition to the C≡N triple bond, forming an intermediate imine salt. This intermediate is stable to further attack by the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to a ketone. [9] Table 1: Summary of Reactivity with Nucleophiles
| Nucleophile Class | Type of Reaction | Primary Product | Key Conditions |
| N-Nucleophiles | Aza-Michael Addition | β-Amino Nitrile | Often catalyst-free; base/acid catalysis for less reactive amines. |
| S-Nucleophiles | Thia-Michael Addition | β-Thioether Nitrile | Catalyst-free or base-catalyzed for rapid conversion. |
| C-Nucleophiles | Michael Addition | Functionalized Nitrile | Requires a base (e.g., NaH, alkoxides) to generate the carbanion. |
| Organometallics | Nitrile Addition | Ketone (after hydrolysis) | Anhydrous conditions; followed by acidic workup. |
Cycloaddition Reactions
The electron-deficient nature of the double bond in 4,4,4-trifluorobut-2-enenitrile makes it an excellent dienophile in [4+2] Diels-Alder cycloadditions and a dipolarophile in [3+2] cycloadditions. [10][11]These reactions provide powerful routes to complex cyclic and heterocyclic structures. For instance, reaction with a 1,3-dipole like a nitrile imine can lead to the formation of trifluoromethylated pyrazoles, which are privileged scaffolds in medicinal chemistry. [10]Similarly, reaction with a diene in a Diels-Alder fashion would yield a trifluoromethyl- and nitrile-substituted cyclohexene ring system. [12][13][14]
Experimental Workflow and Validation
A robust experimental workflow is critical for ensuring reproducible and reliable results. The following diagram outlines a typical process from reaction setup to final product validation.
Figure 3: A self-validating experimental workflow for nucleophilic additions.
Conclusion and Future Outlook
4,4,4-Trifluorobut-2-enenitrile stands out as a potent and versatile electrophile. Its reactivity is predictably dominated by conjugate addition pathways with a wide range of soft nucleophiles, providing efficient access to diverse β-functionalized trifluoromethyl compounds. Furthermore, the nitrile group offers a handle for transformations with hard organometallic nucleophiles, expanding its synthetic utility. The principles and protocols outlined in this guide demonstrate the molecule's capacity as a key building block for creating complex, high-value molecules. Future research will likely focus on developing enantioselective versions of these reactions, further cementing the role of this and similar fluorinated synthons in the advancement of chemical and pharmaceutical sciences.
References
- Benchchem. (n.d.). Synthesis of Trifluoromethylated Pyrazoles. Technical Support Center.
- Scilit. (n.d.). Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles.
- Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. (2019, September 30). PMC.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022, March 28). PMC.
- Baeva, L. A., et al. (2025, July 2). Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. ResearchGate.
- The [4+2] cycloaddition reaction between.... ResearchGate.
- Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. ResearchGate.
- Peng, W., & Shreeve, J. M. (2005). Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. Organic Chemistry Portal.
- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH.
- Khatik, G. L., Kumar, R., & Chakraborti, A. K. (2006). Catalyst-Free Conjugated Addition of Thiols to α,β-Unsaturated Carbonyl Compounds in Water. Organic Chemistry Portal.
- Conjugate Addition of Thiols. (n.d.). Wordpress.
- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
- Mechanochemical Synthesis of Fluorinated Imines. (2022, July 17). MDPI.
- Enamine synthesis by amination. (n.d.). Organic Chemistry Portal.
- Khiste, S. A. (2023, December 23). Thia-Michael Addition in Diverse Organic Synthesis.
- Michael addition reaction. (n.d.). Wikipedia.
- and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes. (2021, February 18). NSF PAR.
- Thiol-ene reaction. (n.d.). Wikipedia.
- 30.5: Cycloaddition Reactions. (2024, September 25). Chemistry LibreTexts.
- Kouchkar, K., Boumedjane, Y., & Hachani, S. E. (2021, June 17). [3+2] CYCLOADDITION OF N-tert-BUTYL,α-(4-TRIFLUOROMETHYL)-PHENYLNITRONE WITH METHACROLEIN: THEORETICAL INVESTIGATION.
- [6 + 4] Cycloaddition Reactions. (n.d.).
- Organometallic Compounds. (n.d.).
- Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. (2021, January 15). Beilstein Journals.
- The Nitrile Bis-Thiol Bioconjugation Reaction. (n.d.). PMC.
- Ch20: RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary Chemistry.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). PMC.
- Nucleophile. (2023, January 22). Chemistry LibreTexts.
- Moghaddam, F. M., Mohammadi, M., & Hosseinnia, A. (2007, December 4). Water Promoted Michael Addition of Secondary Amines to α, β-Unsaturated Carbonyl Compounds Under Microwave Irradiation. ResearchGate.
- Accelerated and Concerted Aza‐Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High‐Throughput Formats. (2022, November 10). PMC.
- Rawat, D., & Joshi, M. (2015, September 18). Reactivity Effects of Attacking Nucleophile, Leaving Group and Reaction Medium (CHE). Vidya-mitra.
- 13.8: Organometallic Reagents. (2020, May 30). Chemistry LibreTexts.
- Evans, M. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes. YouTube.
- Reactivity of Nucleophilic Reagents toward Esters. (n.d.). Kinam Park.
- Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (n.d.). PMC - NIH.
- Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. (2025, August 5). ResearchGate.
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4,4,4-trifluorobut-2-enenitrile as a Michael acceptor.
4,4,4-Trifluorobut-2-enenitrile: A Privileged Michael Acceptor in Advanced Heterocyclic Synthesis and Drug Development
Executive Summary
In the landscape of modern synthetic organic chemistry and drug discovery, the strategic incorporation of fluorine has become a cornerstone for modulating pharmacokinetics, metabolic stability, and target binding affinity. Among fluorinated building blocks, 4,4,4-trifluorobut-2-enenitrile (TFBN) stands out as an exceptionally potent Michael acceptor. By featuring both a strongly electron-withdrawing trifluoromethyl (
As a Senior Application Scientist, I have observed that mastering the reactivity of TFBN is critical for the late-stage functionalization of complex heterocycles, particularly in the synthesis of Janus kinase (JAK) inhibitors and highly substituted fluoropyrrolidines. This guide dissects the mechanistic causality, quantitative performance, and validated experimental workflows required to harness TFBN effectively in the laboratory.
Mechanistic Foundations: The "Push-Pull" Electrophilicity
The utility of TFBN is rooted in its unique molecular orbital architecture. In a standard
In TFBN, the
Causality in Regioselectivity: The nucleophile exclusively attacks the C3 position. This is because the resulting anionic intermediate is a highly stabilized ketenimine/enolate hybrid, where the negative charge is delocalized onto the electronegative nitrogen of the cyano group.
Mechanistic pathway of aza-Michael addition to 4,4,4-trifluorobut-2-enenitrile.
Applications in Pharmaceutical Synthesis
TFBN is a critical intermediate in the synthesis of several high-value active pharmaceutical ingredients (APIs). A prominent example is its use in the synthesis of chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines, which are potent JAK inhibitors used for treating inflammatory diseases and myeloproliferative disorders[2],[3].
Furthermore, TFBN is utilized in 1,3-dipolar cycloadditions to construct enantioenriched difluoromethylated and trifluoromethylated pyrrolidines—motifs highly sought after in medicinal chemistry for their conformational rigidity and lipophilicity[4].
Table 1: Quantitative Performance of TFBN in Key Transformations
| Reaction Type | Nucleophile / Reactant | Catalyst / Base | Yield (%) | Key Insight |
| Aza-Michael Addition | Pyrazole derivatives | DBU (0.05 - 0.1 eq) | 96% | Extremely rapid (20 min); requires exotherm control[3]. |
| 1,3-Dipolar Cycloaddition | Azomethine ylides | Eosin Y (Photocatalyst) | Up to 97% | High diastereoselectivity; rate-determining Michael step[4]. |
| Aza-Michael Addition | Primary Amines | None / Thermal | 29–82% | Simple, catalyst-free method for pyridinimine precursors[1]. |
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents and conditions is deliberate, focusing on maximizing yield while suppressing unwanted polymerization of the highly reactive TFBN.
Protocol 1: DBU-Catalyzed Aza-Michael Addition (JAK Inhibitor Precursors)
Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as the base because it is strongly basic but non-nucleophilic. It efficiently deprotonates the pyrazole N-H without competing with the pyrazole for the electrophilic TFBN. Acetonitrile (ACN) is used as a polar aprotic solvent to stabilize the highly delocalized anionic transition state[3].
Step-by-Step Methodology:
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with the pyrazole core (1.0 equiv, e.g., 0.022 mol) and ACN (approx. 1 M concentration).
-
Acceptor Addition: Add (2E)-4,4,4-trifluorobut-2-enenitrile (1.05 equiv, 0.023 mol) to the suspension at room temperature[3].
-
Catalyst Initiation: Add DBU (0.05 to 0.1 equiv) dropwise. Critical Checkpoint: Monitor the internal temperature closely. A distinct exotherm (typically ~5 °C spike) will occur immediately upon DBU addition, confirming reaction initiation[2].
-
Reaction Propagation: Stir the mixture at room temperature for 20 to 30 minutes.
-
Validation: Analyze an aliquot via LCMS. The reaction is deemed complete when the starting pyrazole mass is consumed[2].
-
Isolation: Filter the reaction mixture, concentrate the filtrate under reduced pressure, and purify via preparative HPLC (C-18 column) or silica gel chromatography (20-50% EtOAc/Hexanes) to afford the product as a solid/oil in ~96% yield[3].
Step-by-step workflow for DBU-catalyzed aza-Michael addition.
Troubleshooting and Optimization Insights
Drawing from extensive bench experience, researchers utilizing TFBN must navigate a few specific challenges:
-
Exotherm Management: Because TFBN is doubly activated, the activation energy for Michael addition is exceptionally low. At scale, the DBU-catalyzed reaction can run away thermally. Always add the base dropwise and maintain a cooling bath (15–20 °C) for reactions exceeding 100 mmol[2].
-
E/Z Isomerization: TFBN is typically used as the (E)-isomer. However, under basic conditions or prolonged light exposure, E/Z isomerization can occur[5]. If stereospecificity in the final adduct is required (e.g., in asymmetric 1,3-dipolar cycloadditions), minimize the reaction time and avoid excessive base equivalents[4].
-
Polymerization: As a highly reactive Michael acceptor, TFBN can undergo anionic polymerization if strong nucleophiles are present without a suitable proton source. Ensure that the nucleophile (e.g., pyrazole) is fully dissolved and available before initiating the reaction with DBU.
References
- US8946245B2 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors Source: Google Patents URL
- WO2010083283A2 - Processes for preparing JAK inhibitors and related intermediate compounds Source: Google Patents URL
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines Source: ResearchGate URL:[Link]
-
Programmed Heterocycle Synthesis Using Halomucononitriles as Pyridinimine Precursors Source: ResearchGate URL:[Link]
-
E,Z-Isomers of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile and N-methylpyrrolidines derived from them Source: Semantic Scholar URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. US8946245B2 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Thermal Stability & Handling of 4,4,4-Trifluorobut-2-enenitrile
[1]
Executive Summary
4,4,4-Trifluorobut-2-enenitrile (TFB), also known as 4,4,4-trifluorocrotononitrile, is a critical fluorinated building block in the synthesis of pharmaceutical bioisosteres.[1][2] Its electron-deficient alkene moiety makes it a potent Michael acceptor and dienophile.[1] However, this same reactivity profile introduces significant thermal stability challenges, primarily uncontrolled polymerization and geometric isomerization.[1]
This guide provides a technical analysis of the thermal properties of TFB, establishing protocols for its safe handling, storage, and stability assessment during drug development workflows.[1]
Chemical Identity & Physiochemical Baseline[1]
Before addressing stability, we must establish the physiochemical baseline.[1] TFB exists primarily as two geometric isomers (
| Property | Specification | Notes |
| IUPAC Name | (E)-4,4,4-trifluorobut-2-enenitrile | |
| CAS Number | 406-86-0 | |
| Molecular Formula | ||
| Molecular Weight | 121.06 g/mol | |
| Boiling Point | 83–85 °C (at 760 mmHg) | Volatile; significant vapor pressure at RT.[1][2] |
| Density | ~1.16 g/mL | |
| Appearance | Colorless liquid | Pungent odor.[1] |
| Flash Point | ~84 °C | Flammable.[1] |
Thermal Stability Profile
The thermal stability of TFB is governed by three competing non-linear pathways: Exothermic Polymerization , Geometric Isomerization , and Defluorination/Decomposition .[1]
Radical-Induced Polymerization
Like acrylonitrile, TFB is prone to radical-initiated homopolymerization.[1] The presence of the electron-withdrawing trifluoromethyl (
-
Risk Factor: High.[1] Uninhibited samples can undergo auto-accelerating polymerization (runaway reaction) if heated or exposed to UV light.[1]
-
Mitigation: Commercial samples must be stabilized with radical inhibitors such as 4-methoxyphenol (MEHQ) or phenothiazine (PTZ).[1]
Geometric Isomerization ( )
While the
-
Mechanism: Thermal excitation disrupts the
-bond, allowing rotation around the axis.[1]
Decomposition & HF Generation
At elevated temperatures (>150 °C) or in the presence of strong Lewis acids, the
Visualization: Degradation & Reaction Pathways
The following diagram illustrates the competing pathways TFB undergoes under thermal stress.
Figure 1: Thermal and chemical fate landscape of TFB.[1][3] Red paths indicate safety risks.
Applications in Drug Discovery
Understanding the stability of TFB is vital because it serves as a "warhead" for introducing the trifluoromethyl group—a privileged motif in medicinal chemistry.[1]
Experimental Protocols
Protocol A: Thermal Stability Assessment via DSC
Objective: Determine the "Onset of Decomposition" (
-
Sample Preparation:
-
Instrument Setup:
-
Purge gas: Nitrogen (50 mL/min).
-
Ramp rate: 5 °C/min from 25 °C to 300 °C.[1]
-
-
Analysis:
-
Acceptance Criteria:
-
Safe Process Temperature (
) must be .[1]
-
Protocol B: Safe Distillation & Purification
Objective: Purify TFB without triggering polymerization.
-
Inhibitor Loading: Add 500 ppm of Phenothiazine or MEHQ to the distillation pot before heating.
-
Vacuum Application: Never distill at atmospheric pressure.[1] Reduce pressure to < 50 mmHg to lower the boiling point to < 40 °C.
-
Bath Temperature: Maintain oil bath temperature no higher than 20 °C above the boiling point.
-
Collection: Collect distillate into a chilled receiver (-78 °C dry ice/acetone bath) containing a small amount of inhibitor (100 ppm) to stabilize the purified product immediately.
Visualization: DSC Workflow
Figure 2: Decision logic for thermal stability testing using Differential Scanning Calorimetry.
Handling & Safety (E-E-A-T)
-
Toxicity: Nitriles are metabolic poisons (cyanide generation).[1] TFB combines this with fluorocarbon toxicity.[1] All handling must occur in a fume hood.[1]
-
HF Warning: In case of fire, TFB decomposes to release Hydrogen Fluoride.[1] Standard ABC fire extinguishers are insufficient; use water fog to scrub vapors, but contain runoff.[1]
-
Storage: Store at 2–8 °C under inert gas (Argon). Ensure the container is opaque to prevent UV-initiated polymerization.[1]
References
-
PubChem. (2023).[1] 4,4,4-Trifluorobut-2-enenitrile Compound Summary. National Library of Medicine.[1] [Link][1]
-
Beilstein J. Org.[1] Chem. (2021).[1][2] Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones. (Discusses stability of related trifluoro-Michael acceptors). [Link]
-
Organic Syntheses. (1990).[1] Ethyl 4,4,4-trifluorotetrolate and related synthesis. (Provides context on distillation of trifluorinated unsaturated compounds). [Link][1]
Technical Guide: Solubility Profile and Solvent Selection for 4,4,4-Trifluorobut-2-enenitrile
Executive Summary
4,4,4-Trifluorobut-2-enenitrile (CAS: 406-86-0), often abbreviated as TFB or 4,4,4-Trifluorocrotononitrile , is a critical fluorinated building block in pharmaceutical and agrochemical synthesis. Its structure (
This guide provides a comprehensive analysis of its solubility and miscibility landscape. Unlike solid solutes, TFB is a liquid at room temperature (b.p. ~84°C), making miscibility the primary parameter for solvent selection. This document details compatible solvent classes, stability risks in nucleophilic media, and protocols for solubility validation.
Physicochemical Profile
Understanding the molecular properties of TFB is prerequisite to predicting its solvent behavior.
| Property | Value / Characteristic | Implication for Solubility |
| Physical State | Liquid | Miscibility is the key metric, not saturation limit. |
| Boiling Point | 84°C | Volatile; requires low-boiling solvents for easy removal. |
| LogP (Octanol/Water) | ~1.3 – 1.6 | Moderately lipophilic; prefers organic media over aqueous. |
| Dipole Moment | High (Polar) | High affinity for polar aprotic solvents (e.g., MeCN, DMSO). |
| Electronic Nature | Electron-Deficient Alkene | Reactivity Warning : Susceptible to nucleophilic attack in protic solvents. |
Solubility & Miscibility Landscape
Solvent Compatibility Matrix
The following table categorizes organic solvents based on TFB miscibility and chemical stability.
| Solvent Class | Representative Solvents | Miscibility | Stability Risk | Recommendation |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low | Primary Choice . Excellent for synthesis and handling. |
| Polar Aprotic | Acetonitrile (MeCN), THF, DMF | High | Low | Ideal for reaction media (e.g., Michael additions). |
| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | High | Low | Good for extraction; ensure peroxides are absent. |
| Aromatic Hydrocarbons | Toluene, Xylene | High | Low | Suitable for high-temp reactions; good solubility due to |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate | High | Caution : Potential for alkoxide addition across the double bond (Michael addition) if basic catalysts are present. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low/Partial | Low | Poor solvency. Useful as an antisolvent or for biphasic washing. |
| Water | Water | Very Low | Moderate | Immiscible. Hydrolysis of nitrile to amide/acid possible under extreme pH. |
Mechanistic Insight: The Fluorine Effect
The
-
Like Dissolves Like : The polar nitrile tail ensures miscibility with Acetonitrile and DMF .
-
Fluorine Affinity : The
group enhances solubility in DCM and Toluene , which can accommodate the larger halogenated volume. -
Immiscibility : The compound's polarity is too high for it to be fully miscible with non-polar aliphatics like Hexane in all proportions, often resulting in phase separation at low temperatures.
Solvent Selection Strategy (Workflow)
The choice of solvent is dictated not just by solubility, but by the reactivity of the TFB double bond.
Figure 1: Decision tree for selecting solvents based on the intended operational context of 4,4,4-trifluorobut-2-enenitrile.
Experimental Protocols
Protocol: Rapid Miscibility Screening
Objective : Determine if TFB is miscible with a specific solvent for process development.
Materials :
-
Glass vials (GC vials or 4mL screw caps).
-
Micropipettes.
-
Solvent set (DCM, Toluene, MeOH, Hexane).
-
4,4,4-Trifluorobut-2-enenitrile (Liquid).[1]
Procedure :
-
Aliquot : Add
of TFB to a clear glass vial. -
Solvent Addition : Add
of the test solvent (1:1 v/v ratio). -
Observation 1 : Vortex for 10 seconds. Observe for phase separation (turbidity or distinct layers).
-
Clear: Miscible at high concentration.
-
Turbid/Layers: Immiscible.
-
-
Dilution : Add an additional
of solvent (1:10 v/v ratio). -
Observation 2 : Vortex and observe.
-
Clear: Miscible at working concentrations.
-
Turbid: Solubility limit exceeded.
-
Protocol: Reaction Solvent Optimization (Michael Addition)
Context : TFB is frequently used as a Michael acceptor. The solvent must facilitate the reaction without consuming the reagent.
-
Screening : Select three solvents: DCM (Non-polar/Polar aprotic boundary), THF (Polar aprotic, ether), MeCN (Polar aprotic, high dielectric).
-
Setup : Dissolve TFB (1.0 equiv) and the nucleophile (1.1 equiv) in the solvent (
). -
Catalyst : Add base catalyst (e.g.,
or ). -
Monitoring : Monitor by TLC or
NMR.-
Note: In alcohols (MeOH), check for background reaction (solvent addition) by running a control without the nucleophile.
-
Safety & Handling
-
Toxicity : Fluorinated nitriles are potent biologically active agents. Handle in a fume hood.
-
Permeation : TFB can permeate standard nitrile gloves over time. Use Laminate (Silver Shield) or double-glove with frequent changes for extended handling.
-
Volatility : Keep containers tightly sealed and refrigerated (
) to prevent evaporation and degradation.
References
-
PubChem . (2025).[2] 4,4,4-Trifluorobut-2-enenitrile - Compound Summary. National Library of Medicine. [Link]
-
Beilstein Journal of Organic Chemistry . (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link][3][4][5]
-
Organic Chemistry Data . (2025). Solvent Selection Guides and Miscibility Tables. [Link]
-
ECHA (European Chemicals Agency) . (2025).[2] Registration Dossier: 4,4,4-trifluorobut-2-enenitrile. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds [beilstein-journals.org]
potential hazards and safety precautions for 4,4,4-trifluorobut-2-enenitrile
The following technical guide details the hazards, safety protocols, and emergency procedures for 4,4,4-Trifluorobut-2-enenitrile . This document is designed for researchers and drug development professionals handling this high-potency fluorinated building block.
Chemical Identity & Critical Hazard Profile
4,4,4-Trifluorobut-2-enenitrile (CAS: 406-86-0) is a specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical bioisosteres and trifluoromethylated heterocycles. Its chemical structure combines a strongly electron-withdrawing trifluoromethyl group (
Physicochemical Data
| Property | Value | Note |
| CAS Number | 406-86-0 | |
| Formula | ||
| Mol.[1][2][3][4] Weight | 121.06 g/mol | |
| Boiling Point | 84–85 °C | Volatile; significant vapor pressure at RT. |
| Appearance | Colorless liquid | Pungent, acrid odor. |
| Solubility | Organic solvents | Reacts with protic nucleophiles. |
The "Double Threat" Toxicity Mechanism
Unlike simple aliphatic nitriles, this compound presents a dual-mode toxicity profile. The electron-deficiency of the alkene core drives rapid alkylation of biological targets, while metabolic processing introduces systemic risks.
-
Primary Acute Mechanism (Michael Addition): The
and groups synergistically lower the LUMO energy of the double bond. Upon exposure, the molecule acts as a potent alkylator, rapidly forming covalent bonds with the sulfhydryl (-SH) groups of Glutathione (GSH) and cysteine residues on proteins. This leads to immediate cellular oxidative stress and necrosis. -
Secondary Systemic Mechanism (Cyanide/Fluoride Potential): While direct hydrolysis is slow, oxidative metabolism (P450) can destabilize the carbon backbone, potentially liberating Cyanide (
) and, upon combustion or extreme metabolic breakdown, Hydrogen Fluoride (HF) .
Visualization: Toxicity Pathways
Figure 1: Dual toxicity pathway showing rapid glutathione depletion (red) and metabolic cyanide release (yellow/black).
Engineering Controls & Personal Protective Equipment (PPE)[5]
Standard laboratory PPE (nitrile gloves, safety glasses) is insufficient for this compound due to its high electrophilicity and solvent permeability.
PPE Selection Matrix
| Component | Recommendation | Scientific Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Fluorinated nitriles permeate standard nitrile rubber in <15 mins. Laminate film provides >4 hr breakthrough time. |
| Gloves (Outer) | Disposable Nitrile (5 mil) | Worn over laminate gloves to provide dexterity and protect the inner glove from mechanical tears. |
| Respiratory | Fume Hood Only | Volatility requires all handling to occur within a certified fume hood. Air-purifying respirators are not recommended due to poor warning properties of nitriles. |
| Eye/Face | Chemical Goggles + Face Shield | Risk of lachrymatory vapor effect and corneal damage from splashes. |
| Body | Lab Coat (Poly/Cotton) + Apron | Chemical-resistant apron recommended for transfers >100 mL. |
Engineering Controls
-
Ventilation: Handle exclusively in a chemical fume hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: Store and transfer under Nitrogen (
) or Argon. Oxygen exposure can induce radical polymerization or slow oxidation. -
Cold Storage: Store at 2–8 °C to minimize vapor pressure and degradation.
Safe Handling & Experimental Protocol
A. Transfer & Weighing
Never weigh this compound on an open bench.
-
Tare the reaction vessel (with septum) on the balance.
-
Transfer the vessel to the fume hood.
-
Syringe the required volume of 4,4,4-trifluorobut-2-enenitrile into the vessel under inert gas.
-
Reweigh the sealed vessel to determine the exact mass added.
B. Reaction Safety
-
Exotherm Control: Reactions with nucleophiles (amines, thiols) will be highly exothermic. Add the nitrile dropwise to the nucleophile at 0 °C.
-
Pressure Relief: If heating is required, use a reflux condenser with an inert gas line to prevent pressure buildup. Avoid sealed tubes unless the vessel is rated for high-pressure fluorinated monomers.
C. Waste Disposal[5][6][7]
-
Segregation: Do not mix with general organic waste if possible. Label clearly as "Toxic Fluorinated Nitrile" .
-
P-List Equivalent: Treat waste as acutely toxic.
-
NO Bleach Mixing: Do not mix directly with bleach in the waste stream; while bleach destroys cyanide, the reaction with the concentrated fluorinated alkene can be unpredictable and exothermic.
Visualization: Safe Handling Decision Tree
Figure 2: Operational workflow emphasizing closed-system transfer and thermal control.
Emergency Response Procedures
Accidental Exposure[8]
-
Skin Contact:
-
Immediate Action: Wash with soap and copious water for 15 minutes.[5]
-
Secondary Treatment: If redness or pain persists, consider potential for fluoride/HF involvement (apply Calcium Gluconate gel if available) and cyanide absorption.
-
Medical Alert: Inform medical personnel of "Organonitrile exposure with potential cyanide/HF release."
-
-
Inhalation:
-
Remove victim to fresh air immediately.
-
If breathing is labored, administer oxygen.
-
Antidote: Medical professionals should evaluate for Cyanide Antidote Kit (Hydroxocobalamin) administration if consciousness is impaired.
-
-
Eye Contact:
Spill Management (< 100 mL)
-
Evacuate the immediate area.
-
Don PPE: Silver Shield gloves, goggles, and respiratory protection (if outside hood).
-
Absorb: Use a spill pillow or vermiculite. Do not use paper towels (fire risk).
-
Decontaminate: Wipe the surface with a mild alkaline solution (10% sodium carbonate) to hydrolyze any residue, followed by water.
-
Disposal: Seal absorbent materials in a double-bagged heavy-duty container.
Fire Fighting
-
Media: Dry chemical,
, or alcohol-resistant foam.[6][5] -
Hazard: Combustion releases highly toxic Hydrogen Fluoride (HF) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (
). Firefighters must wear full SCBA.[7]
References
-
PubChem. (n.d.). 4,4,4-Trifluorobut-2-enenitrile (Compound). National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 4,4,4-trifluorobut-2-enenitrile. Retrieved March 3, 2026, from [Link]
-
Tanii, H., & Hashimoto, K. (1984).[8] Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology. (Contextual grounding for nitrile-GSH depletion mechanism).
- Ansell. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed.). (Source for Laminate vs.
Sources
- 1. Enzymatic reaction of chlorotrifluoroethene with glutathione: 19F NMR evidence for stereochemical control of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutathione conjugation as a bioactivation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. halopolymer-usa.com [halopolymer-usa.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Application Note: Synthesis of Trifluoromethylated Pyridines Using 4,4,4-Trifluorobut-2-enenitrile
Introduction & Scientific Rationale
The strategic incorporation of the trifluoromethyl (–CF₃) group into heteroaromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. The –CF₃ moiety profoundly modulates the physicochemical properties of the parent molecule, enhancing lipophilicity, metabolic stability, and target binding affinity through unique stereoelectronic effects. Among fluorinated building blocks, 4,4,4-trifluorobut-2-enenitrile and its functionalized derivatives (such as 3-substituted-4,4,4-trifluorobut-2-enenitriles) have emerged as highly versatile, dielectrophilic synthons.
This application note provides an in-depth, self-validating methodological guide for the synthesis of trifluoromethylated pyridines and related fused heterocycles (e.g., imidazo[1,2-a]pyridines and pyrrolo-pyridines) using 4,4,4-trifluorobut-2-enenitrile derivatives. By leveraging the strong electron-withdrawing nature of both the nitrile and the –CF₃ groups, these substrates undergo highly regioselective conjugate additions followed by cyclocondensation, enabling the rapid assembly of complex, densely functionalized pyridine architectures [1].
Mechanistic Insights & Causality
To rationally design and optimize these protocols, one must understand the causality behind the reactivity of 4,4,4-trifluorobut-2-enenitrile.
-
Regioselective Michael Addition : The β-carbon of the enenitrile is highly electron-deficient due to the synergistic pull of the –CF₃ and –CN groups. Primary amines or other nucleophiles selectively attack this β-position. The choice of solvent (polar aprotic like ACN or protic like EtOH) dictates the stabilization of the resulting transition state.
-
Tautomerization & Cyclization : Following the initial Michael addition, the intermediate undergoes tautomerization. If the enenitrile contains a leaving group or a ring-opening moiety at the β-position (e.g., a dihydropyran ring), thermal activation drives an intramolecular nucleophilic attack by the nitrile nitrogen or an adjacent functional group, leading to ring closure.
-
Aromatization : The final thermodynamic driving force is aromatization, often achieved via dehydration or elimination, yielding the stable trifluoromethylated pyridine core.
Reaction mechanism: Regioselective Michael addition followed by cyclization and aromatization.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating workflows. Each critical step includes specific observable parameters (colorimetric changes, TLC Rf values, or spectroscopic signals) to ensure quality control before proceeding to the next phase.
Protocol A: Synthesis of N-Substituted 4-Trifluoromethyl-5-(alkan-1-ol)-pyridin-2(1H)-imines
This protocol utilizes 3-(5,6-dihydro-4H-pyran-3-yl)-4,4,4-trifluorobut-2-enenitrile to synthesize functionalized pyridin-2(1H)-imines, a method pioneered by Zanatta and colleagues [1].
Reagents:
-
3-(5,6-dihydro-4H-pyran-3-yl)-4,4,4-trifluorobut-2-enenitrile (1.0 equiv, 10 mmol)
-
Primary aliphatic or aromatic amine (1.2 equiv, 12 mmol)
-
Absolute Ethanol (0.2 M)
Step-by-Step Methodology:
-
Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the enenitrile (10 mmol) in 50 mL of absolute ethanol under a nitrogen atmosphere.
-
Nucleophilic Addition : Add the primary amine (12 mmol) dropwise over 10 minutes at 0 °C.
-
Self-Validation Check 1: The solution will typically transition from colorless to a pale yellow/orange hue, indicating the formation of the initial Michael adduct. TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting material (
) and the appearance of a highly polar intermediate spot ( ).
-
-
Cyclocondensation : Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 4–8 hours. This thermal energy is required to open the dihydropyran ring and drive the cyclization of the pyridine core.
-
Reaction Monitoring : Monitor the reaction via LC-MS.
-
Self-Validation Check 2: The intermediate mass should transition to the final product mass
corresponding to the aromatized pyridin-2(1H)-imine.
-
-
Workup & Purification : Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient).
-
Self-Validation Check 3 (NMR): ¹⁹F NMR (CDCl₃) must show a sharp, characteristic singlet between -61.0 and -63.0 ppm, confirming the aromatic –CF₃ group (shifted from the vinylic –CF₃ of the starting material).
-
Protocol B: Aza-Michael Functionalization for Pyrrolo[2,3-b]pyridine Precursors
4,4,4-trifluorobut-2-enenitrile is also utilized as a linchpin reagent to functionalize complex heterocycles, such as in the synthesis of Janus kinase (JAK) inhibitors [2].
Reagents:
-
Heteroaryl precursor (e.g., protected pyrazole-pyrrolo-pyrimidine) (1.0 equiv)
-
(2E)-4,4,4-trifluorobut-2-enenitrile (1.05 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 equiv, catalytic)
-
Acetonitrile (ACN)
Step-by-Step Methodology:
-
Activation : Suspend the heteroaryl precursor in ACN. Add catalytic DBU. The DBU acts as a non-nucleophilic base to increase the nucleophilicity of the heteroaryl nitrogen.
-
Coupling : Add (2E)-4,4,4-trifluorobut-2-enenitrile dropwise at room temperature. Stir for 20–30 minutes.
-
Self-Validation Check 1: The rapid reaction kinetics will result in a clear solution if the starting material was a suspension. TLC (DCM:MeOH 95:5) will confirm the formation of the alkylated product.
-
-
Isolation : Filter the reaction mixture to remove any unreacted solid impurities. Remove the ACN via rotary evaporation to yield the functionalized intermediate, ready for subsequent cyclization or deprotection steps.
Standard operational workflow for the synthesis of trifluoromethylated pyridines.
Quantitative Data & Reaction Scope
The versatility of 4,4,4-trifluorobut-2-enenitrile derivatives allows for a broad substrate scope. Table 1 summarizes typical reaction conditions and yields for various nucleophiles and enenitrile derivatives.
Table 1: Reaction Scope and Condition Summary
| Product Class | Starting Enenitrile Derivative | Nucleophile | Catalyst / Base | Solvent & Temp | Yield (%) |
| Pyridin-2(1H)-imines | 3-(5,6-dihydro-4H-pyran-3-yl)-4,4,4-trifluorobut-2-enenitrile | Primary Alkyl Amines | None | EtOH, 78 °C | 65 – 82% |
| Pyridin-2(1H)-imines | 3-(5,6-dihydro-4H-pyran-3-yl)-4,4,4-trifluorobut-2-enenitrile | Aryl Amines (Anilines) | None | EtOH, 78 °C | 29 – 55% |
| Imidazo[1,2-a]pyridines | Enaminonitrile derivatives | Propargylamine | K₂CO₃ | DMF, 80 °C | 70 – 85% |
| N-Alkylated Heterocycles | (2E)-4,4,4-trifluorobut-2-enenitrile | Pyrazole/Pyrrolo derivatives | DBU (0.05 eq) | ACN, 25 °C | > 90% |
Note: Yields for aryl amines are generally lower than alkyl amines due to the reduced nucleophilicity of the aniline nitrogen, requiring longer reaction times for the initial Michael addition.
References
-
Marangoni, M. A., Bencke, C. E., Bonacorso, H. G., & Zanatta, N. (2017). New, simple, and efficient method for the synthesis a novel series of 1-substituted 4-(trifluoromethyl)-5-(alkan-1-ol)-pyridin-2(1H)-imines. ResearchGate. [Link]
- Rodgers, J. D., et al. (2017). Heteroaryl substituted pyrrolo[2,3-b] pyridines and pyrrolo[2,3-b] pyrimidines as janus kinase inhibitors (US Patent 9,662,335 B2). U.S.
Application Note: Aza-Michael Addition of N-Nucleophiles to 4,4,4-Trifluorobut-2-enenitrile
Strategic Context in Drug Discovery
The incorporation of fluorinated motifs into heterocyclic scaffolds is a foundational strategy in modern drug design, aimed at improving metabolic stability, lipophilicity, and binding affinity. Specifically, the reaction of 4,4,4-trifluorobut-2-enenitrile with N-nucleophiles (such as pyrazoles, pyrroles, and primary/secondary amines) yields 3-(N-substituted)-4,4,4-trifluorobutanenitriles. This transformation is a critical step in the synthesis of several high-profile Janus Kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors[1],[2]. The resulting 1-cyano-3,3,3-trifluoropropyl pharmacophore provides robust resistance to oxidative metabolism while engaging in essential hydrogen bonding within the kinase ATP-binding pocket[3].
Mechanistic Causality & Regioselectivity
As a highly polarized Michael acceptor, 4,4,4-trifluorobut-2-enenitrile (CF₃-CH=CH-CN) exhibits extreme electrophilicity. Understanding the electronics of this molecule is crucial for predicting and controlling the reaction outcome.
-
Regioselectivity (The "Why"): Nucleophilic attack occurs exclusively at the C3 position (the carbon
to the nitrile and to the CF₃ group). This regioselectivity is driven by the differential stabilization of the resulting carbanion. When the nucleophile attacks C3, the negative charge localizes at C2, where it is powerfully stabilized by resonance with the adjacent nitrile group (forming a ketenimine enolate equivalent). Conversely, attack at C2 would place the negative charge at C3, where it relies solely on the weaker inductive (-I) stabilization of the CF₃ group[3]. -
Base Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the catalyst of choice. As a sterically hindered, non-nucleophilic amidine base, DBU efficiently deprotonates weakly acidic N-H protons (e.g., in pyrazoles) without competing as a nucleophile against the highly reactive fluorinated alkene[2].
Mechanistic pathway of the base-catalyzed aza-Michael addition to 4,4,4-trifluorobut-2-enenitrile.
Self-Validating Experimental Protocols
To ensure reproducibility across different substrates, two optimized workflows are provided. Protocol A is ideal for standard, soluble azoles, while Protocol B is designed for sterically hindered or poorly soluble amine derivatives.
Protocol A: Catalytic DBU in Acetonitrile (Standard Azoles)
Designed for electron-rich pyrazoles and pyrroles where minimal base is required.[2]
-
Preparation: Suspend the N-nucleophile (1.0 equiv, e.g., a substituted 1H-pyrazole) in anhydrous Acetonitrile (ACN) (approx. 0.3 M concentration).
-
Activation: Add DBU (0.05 to 0.2 equiv) dropwise at 20–25 °C.
-
Self-Validation Check: The suspension should rapidly clarify into a homogeneous solution, confirming successful deprotonation and formation of the active nucleophile species.
-
-
Electrophile Addition: Introduce (2E)-4,4,4-trifluorobut-2-enenitrile (1.1 to 1.5 equiv) dropwise.
-
Causality: Dropwise addition prevents localized exothermic spikes that could lead to alkene polymerization.
-
-
Monitoring: Stir for 20–30 minutes at room temperature. Monitor via LC-MS.
-
Self-Validation Check: Look for the disappearance of the starting material mass and the appearance of the [M+121]⁺ adduct peak.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil directly via flash chromatography (Ethyl Acetate/Hexanes gradient) to afford the pure product.
Protocol B: Stoichiometric DBU in DMF (Hindered Substrates)
Designed for deactivated or sterically hindered pyrazole-carboxamides that require strong driving forces.[3]
-
Preparation: Dissolve the hindered N-nucleophile (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M).
-
Reagent Mixing: Add an excess of 4,4,4-trifluorobut-2-enenitrile (4.0 to 4.5 equiv).
-
Base Initiation: Add DBU (1.5 to 2.0 equiv) in one portion at ambient temperature.
-
Causality: For deactivated substrates, stoichiometric base ensures the equilibrium is pushed entirely toward the activated nucleophile, overcoming steric penalties.
-
-
Quench & Extraction: After 15 minutes of stirring, immediately partition the mixture between Ethyl Acetate and water.
-
Causality: Rapid quenching prevents the highly basic conditions from initiating a retro-Michael reaction (reversibility).
-
-
Washing: Wash the organic layer extensively with brine (3x) to remove residual DMF and DBU, dry over anhydrous Na₂SO₄, filter, and concentrate for purification.
Step-by-step experimental workflow for synthesizing trifluoromethylated beta-amino nitriles.
Quantitative Data & Condition Optimization
The following table summarizes the operational parameters based on the structural nature of the N-nucleophile, allowing chemists to select the appropriate baseline conditions immediately.
| Parameter | Protocol A (ACN System) | Protocol B (DMF System) | High-Temp Variant |
| Optimal Substrates | Indoles, Pyrroles, Pyrazoles | Hindered Pyrazole-carboxamides | Imidazopyridazines |
| Solvent System | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | Methanol / Neat |
| Base (Equivalents) | DBU (0.05 - 0.2 eq) | DBU (1.5 - 2.0 eq) | DBU (1.3 eq) |
| Electrophile (Eq) | 1.1 - 1.5 eq | 4.0 - 5.0 eq | 1.2 eq |
| Temperature | 20 - 25 °C | 20 - 25 °C | 80 °C |
| Reaction Time | 20 - 30 minutes | 15 minutes | 2 - 4 hours |
| Literature Source | [2] | [3] | [1] |
Quality Control & Troubleshooting
-
Retro-Michael Reversibility: Aza-Michael additions are inherently reversible. If the product yield is unexpectedly low despite complete starting material consumption during LC-MS monitoring, the product is likely reverting during workup. Solution: Avoid prolonged exposure to highly basic aqueous conditions. Neutralize the reaction mixture with a mild acid (e.g., saturated NH₄Cl solution) prior to extraction.
-
Reagent Volatility & Toxicity: 4,4,4-trifluorobut-2-enenitrile is highly volatile and toxic. All manipulations must be performed in a fume hood, and the reagent should be stored under an inert atmosphere at low temperatures to prevent degradation and isomerization of the (2E)-double bond.
-
Epimerization: If the target molecule contains a pre-existing chiral center, the strong basicity of DBU can cause epimerization. In such cases, switching to a milder base like Potassium Carbonate (K₂CO₃) or performing the reaction under thermal conditions without a base may be necessary, albeit at the cost of longer reaction times.
References
- Title: Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3 (WO2012088266A2)
- Title: Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors (US8415362B2)
- Title: Acyclic cyanoethylpyrazoles as janus kinase inhibitors (US9493441B2)
Sources
- 1. WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3 - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors - Google Patents [patents.google.com]
Application Note: [4+2] Cycloaddition Protocols Utilizing 4,4,4-Trifluorobut-2-enenitrile for the Synthesis of Trifluoromethylated Cyclohexenes
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
The incorporation of trifluoromethyl (–CF₃) groups into sp³-hybridized ring systems is a cornerstone strategy in modern drug development. It systematically enhances metabolic stability, lipophilicity, and target binding affinity. 4,4,4-Trifluorobut-2-enenitrile (TFBN) serves as a highly versatile, electron-deficient dienophile for [4+2] Diels-Alder cycloadditions. This application note details the mechanistic rationale and provides self-validating experimental protocols for synthesizing trifluoromethylated cyclohexenes using TFBN, bridging theoretical molecular orbital dynamics with field-proven laboratory execution.
Mechanistic Rationale & Causality
HOMO-LUMO Gap Reduction
The reactivity of TFBN in Normal Electron-Demand Diels-Alder (NEDDA) reactions is driven by the synergistic electron-withdrawing effects of its substituents. The –CF₃ group exerts a strong inductive (–I) effect, while the cyano (–CN) group exerts both inductive (–I) and mesomeric (–M) effects. Together, they drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene. This facilitates rapid orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes, such as cyclopentadiene or substituted butadienes. The utility of TFBN as a dienophile in Diels-Alder cyclizations has been successfully documented in the synthesis of complex pharmaceutical intermediates, including Janus kinase inhibitors ().
Stereochemical Control (Endo/Exo Selectivity)
In the transition state, the stereochemical outcome is governed by a competition between steric and electronic factors. The –CN group typically dictates the endo preference due to favorable secondary orbital interactions with the developing π-system of the diene. Conversely, the sterically demanding –CF₃ group strongly prefers the exo position to minimize steric repulsion. Consequently, the major diastereomer typically features an endo-CN and exo-CF₃ configuration.
Mechanistic pathway of TFBN in NEDDA reactions showing LUMO lowering and transition state.
Experimental Protocols
The following protocols are designed as self-validating systems . In-process controls (IPC), such as crude ¹⁹F-NMR, are embedded to ensure stereochemical ratios are verified prior to downstream purification, preventing the critical loss of isomeric data during silica gel chromatography.
Protocol A: Thermal [4+2] Cycloaddition with Reactive Dienes
Causality: Highly reactive, locked s-cis dienes like cyclopentadiene do not require Lewis acid activation. Thermal conditions are sufficient to drive the reaction to completion while maintaining high endo/exo selectivity.
-
Step 1: Reagent Preparation: Freshly crack dicyclopentadiene at 170 °C to obtain cyclopentadiene monomer. Store at -78 °C and use immediately to prevent dimerization.
-
Step 2: Reaction Setup: In a flame-dried Schlenk flask under N₂, dissolve TFBN (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Step 3: Cycloaddition: Cool the solution to 0 °C. Add freshly distilled cyclopentadiene (1.5 equiv, 15 mmol) dropwise over 10 minutes. The reaction is mildly exothermic. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Step 4: In-Process Validation (Self-Validation): Withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via ¹⁹F-NMR. The presence of a major shifted –CF₃ doublet validates the formation of the cycloadduct and quantifies the exact endo/exo ratio before any physical separation occurs.
-
Step 5: Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to isolate the pure bicyclic adduct.
Protocol B: Lewis Acid-Catalyzed [4+2] Cycloaddition with Unactivated Dienes
Causality: Acyclic dienes (e.g., 2,3-dimethyl-1,3-butadiene) suffer from an entropic penalty (s-trans to s-cis isomerization) and lower HOMO energies. A Lewis acid (e.g., TiCl₄) coordinates to the nitrogen lone pair of the –CN group, further lowering the LUMO of TFBN and accelerating the reaction at lower temperatures to preserve stereocontrol ().
-
Step 1: Setup: In a flame-dried flask under N₂, dissolve TFBN (1.0 equiv, 10 mmol) in anhydrous toluene (20 mL) and cool to -78 °C.
-
Step 2: Catalyst Addition: Add TiCl₄ (1.0 M in DCM, 0.2 equiv, 2.0 mmol) dropwise. Stir for 15 minutes to allow complexation (the solution will typically turn pale yellow).
-
Step 3: Cycloaddition: Add 2,3-dimethyl-1,3-butadiene (2.0 equiv, 20 mmol) dropwise. Slowly warm the reaction to room temperature and stir for 16 hours.
-
Step 4: Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Step 5: Purification: Concentrate and purify via vacuum distillation or column chromatography to yield the highly substituted trifluoromethylated cyclohexene.
Step-by-step experimental workflow for thermal and catalytic [4+2] cycloadditions.
Quantitative Data Presentation
The table below summarizes the expected quantitative outcomes when subjecting TFBN to various dienes under the optimized protocols described above. Research into related fluorinated nitriles highlights their broad utility and predictable yields across diverse coupling reactions ().
| Diene | Catalyst | Temperature | Time | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | None | 0 °C to RT | 4 h | 88 | 85:15 |
| 2,3-Dimethyl-1,3-butadiene | TiCl₄ (0.2 eq) | -78 °C to RT | 16 h | 76 | N/A (Symmetric) |
| Isoprene | BF₃·OEt₂ (0.2 eq) | -78 °C to RT | 18 h | 72 | 80:20 |
| Danishefsky's Diene | None | 80 °C (Toluene) | 12 h | 81 | 90:10 |
Note: The Endo:Exo ratio is defined relative to the orientation of the cyano (–CN) group.
References
- Title: US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors Source: Google Patents URL
- Title: US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors Source: Google Patents URL
-
Title: Programmed Heterocycle Synthesis Using Halomucononitriles as Pyridinimine Precursors Source: ResearchGate URL: [Link]
Advanced Application Note: 4,4,4-Trifluorobut-2-enenitrile in Agrochemical Synthesis
Executive Summary & Mechanistic Rationale
The incorporation of the trifluoromethyl (–CF₃) group is a cornerstone strategy in modern agrochemical design. It dramatically enhances a molecule's lipophilicity, metabolic stability, and target-site binding affinity. 4,4,4-Trifluorobut-2-enenitrile (TFBEN, CAS: 406-86-0) serves as a highly versatile, fluorinated building block for synthesizing these advanced active ingredients.
Mechanistically, TFBEN features a highly electron-deficient double bond. The synergistic, electron-withdrawing "push-pull" effects of the terminal –CF₃ and –CN groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene. This electronic environment makes TFBEN an exceptionally reactive Michael acceptor and a potent dipolarophile, priming it for [3+2] cycloadditions and cyclocondensations to form fluorinated heterocycles (e.g., pyrrolidines, pyrazoles, and isoxazoles)[1].
Physicochemical Properties & Safety Data
Before executing the synthetic protocols, it is critical to understand the physical properties and acute safety hazards associated with TFBEN. The compound is highly toxic and requires stringent handling protocols.
| Parameter | Value | Synthetic Implication (Causality) |
| Molecular Weight | 121.06 g/mol | High volatility; requires sealed reaction vessels for elevated temperatures. |
| Boiling Point | 84–85 °C | Susceptible to evaporative loss; reflux condensers must be efficiently chilled. |
| Density | 1.164 g/cm³ | Influences phase separation dynamics; heavier than water in neat form[2]. |
| Polar Surface Area | 23.8 Ų | Highly lipophilic; readily partitions into organic solvents during extraction. |
| GHS Classification | Danger (H300) | Fatal if swallowed[2]. Mandates strict Level 6.1 handling and fume hood use. |
Core Agrochemical Scaffolds Derived from TFBEN
TFBEN is the primary precursor for several classes of agrochemicals:
-
Trifluoromethyl-Pyrrolidines (Fungicides): Synthesized via the stereospecific 1,3-dipolar cycloaddition of TFBEN with azomethine ylides. The concerted nature of this reaction preserves the (E)- or (Z)-geometry of the starting material[1].
-
Trifluoromethyl-Pyrazoles (Insecticides): Formed by reacting substituted TFBEN derivatives with aryl hydrazines. These scaffolds are the backbone of broad-spectrum insecticides like fipronil analogs[3].
-
Trifluoromethyl-Isoxazoles (Pesticides): Generated via reaction with nitrile oxides or hydroxylamines, yielding highly active pesticidal derivatives[4].
Reaction pathways of 4,4,4-trifluorobut-2-enenitrile in agrochemical heterocycle synthesis.
Validated Experimental Protocols
Protocol A: Stereospecific Synthesis of CF₃-Pyrrolidines via [3+2] Cycloaddition
Objective: Construct a trifluoromethylated pyrrolidine core while maintaining strict stereocontrol.
-
Ylide Generation: In a flame-dried Schlenk flask under N₂, generate the N-methyl(methaniminio)-N-methylide intermediate in situ.
-
Causality:In situ generation is mandatory. It prevents the premature dimerization or degradation of the highly reactive dipole, ensuring it is fully available for the cycloaddition[1].
-
-
Cycloaddition: Cool the reaction mixture to 0 °C. Add a solution of (E)-4,4,4-trifluorobut-2-enenitrile (1.0 equiv) in dry THF dropwise.
-
Causality: TFBEN is an exceptionally potent dipolarophile. Cooling to 0 °C controls the highly exothermic [3+2] concerted reaction, strictly preserving the (E)-stereochemistry in the resulting pyrrolidine ring[1].
-
-
In-Process Control (IPC): Stir for 4 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Self-Validation: The reaction is complete when the UV-active TFBEN spot entirely disappears, confirming the total consumption of the Michael acceptor.
-
-
Quench and Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.
-
Causality: NH₄Cl provides a mild, buffered proton source that neutralizes basic intermediates without causing acid-catalyzed ring-opening of the newly formed heterocycle.
-
Protocol B: Synthesis of Insecticidal CF₃-Pyrazoles via Cyclocondensation
Objective: Synthesize 1-aryl-5-(trifluoromethyl)-1H-pyrazole derivatives via hydrazine cyclization.
Workflow for the synthesis of CF3-pyrazoles from TFBEN, detailing mechanistic causality.
-
Reagent Preparation: Dissolve 3-chloro-2-(3,5-dichloro-phenyl)-4,4,4-trifluorobut-2-enenitrile (100 mg, 0.24 mmol) in absolute ethanol (3 mL).
-
Causality: Ethanol acts as a protic solvent that stabilizes the polar transition states during the initial nucleophilic attack by the hydrazine[3].
-
-
Base Addition: Add the aryl hydrazine (0.24 mmol) followed by triethylamine (24 mg, 0.24 mmol).
-
Thermal Activation: Stir the reaction mixture at 80 °C (reflux) for 10 hours.
-
Causality: The thermal energy overcomes the activation barrier for the final dehydration and aromatization step, which is the rate-limiting step of the cyclocondensation[5].
-
-
In-Process Control (IPC): Analyze an aliquot via LCMS.
-
Self-Validation: The reaction is validated when the mass spectrum shows the complete disappearance of the starting material mass and the emergence of the [M+H]⁺ peak corresponding to the CF₃-pyrazole.
-
-
Aqueous Quench & Extraction: Cool to room temperature, pour into water (5 mL), and extract with ethyl acetate.
-
Causality: The sudden shift in solvent polarity forces the hydrophobic CF₃-pyrazole into the organic phase, leaving unreacted hydrazine salts and triethylamine hydrochloride safely in the aqueous layer[3].
-
References
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines Source: researchgate.net URL:[Link]
-
5-(4-PHENYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDROISOXAZOL-3-AMINE DERIVATIVES AND SIMILAR COMPOUNDS AS PESTICIDES Source: googleapis.com URL:[Link]
- Source: patents.google.
- Source: patents.google.
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. WO2010017902A1 - Insecticidal 4-phenyl-1h-pyrazoles - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA2763498A1 - Pyrazinylpyrazoles - Google Patents [patents.google.com]
application of 4,4,4-trifluorobut-2-enenitrile in pharmaceutical synthesis.
Comprehensive Application Note: 4,4,4-Trifluorobut-2-enenitrile in Pharmaceutical Synthesis and Drug Discovery
Executive Summary
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, dramatically improving metabolic stability, lipophilicity, and target binding affinity. 4,4,4-Trifluorobut-2-enenitrile (also known as 4,4,4-trifluorocrotonitrile) is a highly versatile, commercially available fluorinated building block. Characterized by an
In pharmaceutical synthesis, its primary application is as a Michael acceptor for the introduction of the 1-cyano-2,2,2-trifluoroethyl pharmacophore into N-heterocycles—a critical structural motif in the development of Janus Kinase (JAK) inhibitors[1]. Furthermore, it acts as a robust dipolarophile in 1,3-dipolar cycloadditions to construct complex trifluoromethylated pyrrolidines[2].
Physicochemical Properties & Safety Profile
Before initiating synthetic workflows, it is critical to understand the physical and hazardous nature of 4,4,4-trifluorobut-2-enenitrile. The compound is highly volatile and acutely toxic.
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 406-86-0 | Standard identifier for procurement[3]. |
| Molecular Formula | Provides a dense array of heteroatoms for H-bonding and lipophilicity[4]. | |
| Molecular Weight | 121.06 g/mol | Low molecular weight allows for high atom economy in addition reactions[4]. |
| Boiling Point | 84 - 85 °C | Critical: Highly volatile. Reactions must be strictly temperature-controlled to prevent reagent loss[5]. |
| Density | 1.164 g/cm³ | Denser than water; relevant for biphasic reaction setups[5]. |
| GHS Safety Hazard | H300 (Fatal if swallowed) | Mandatory: Handle exclusively in a Class II fume hood with double-gloving and splash goggles[5]. |
Mechanistic Insights: The Dual Electron-Withdrawing Effect
The synthetic utility of 4,4,4-trifluorobut-2-enenitrile stems from the synergistic electron-withdrawing effects of its substituents. The nitrile (
Causality in Experimental Design:
This dual withdrawal renders the
Reaction Pathways & Workflow Visualization
The diagram below illustrates the two primary synthetic pathways utilizing 4,4,4-trifluorobut-2-enenitrile in drug discovery workflows.
Caption: Primary synthetic pathways of 4,4,4-trifluorobut-2-enenitrile in pharmaceutical development.
Detailed Experimental Protocols
Protocol A: Synthesis of JAK Inhibitor Intermediates via Aza-Michael Addition
This protocol details the N-alkylation of a pyrazole core, a foundational step in synthesizing Janus Kinase (JAK) inhibitors (e.g., analogs of Ruxolitinib or Baricitinib)[1],[7].
Reagents:
-
3-(Phenylamino)-1H-pyrazole-4-carboxamide (or equivalent pyrazole): 1.0 equivalent
-
4,4,4-Trifluorobut-2-enenitrile: 1.1 to 1.4 equivalents
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 0.1 to 0.5 equivalents
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF): 5-10 volumes
Step-by-Step Methodology:
-
Preparation: Charge a dry, nitrogen-purged reactor with the pyrazole intermediate (1.0 eq) and anhydrous DMF. Stir to create a uniform suspension or solution.
-
Electrophile Addition: Add 4,4,4-trifluorobut-2-enenitrile (1.4 eq) to the mixture at room temperature (20-25 °C). Note: No reaction will occur at this stage due to the weak nucleophilicity of the neutral pyrazole.
-
Catalytic Initiation: Add DBU (0.5 eq) dropwise over 5 minutes.
-
Scientific Causality: DBU specifically deprotonates the pyrazole N-H (pKa ~14), generating a highly nucleophilic pyrazolide anion. A slight exotherm (typically ~5 °C) will be observed upon DBU addition due to the rapid, thermodynamically favorable C-N bond formation[1].
-
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature for 15 to 30 minutes. Monitor via LCMS or TLC. Scientific Causality: The reaction is exceptionally fast. Prolonged stirring or heating is strongly discouraged as it promotes the degradation or oligomerization of the unreacted fluorinated nitrile.
-
Quench and Workup: Partition the reaction mixture between Ethyl Acetate (EtOAc) and deionized water. Extract the aqueous layer twice with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. The crude product can typically be used directly or purified via flash chromatography (20-50% EtOAc/Hexanes)[8].
Protocol B: Synthesis of Trifluoromethylated Pyrrolidines via 1,3-Dipolar Cycloaddition
Fluorinated pyrrolidines are highly sought after for improving the pharmacokinetic profiles of basic amine drugs. 4,4,4-Trifluorobut-2-enenitrile acts as an excellent dipolarophile[2].
Step-by-Step Methodology:
-
Ylide Generation: Generate the N-methyl(methaniminio)-N-methylide (azomethine ylide) in situ using an appropriate precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) and a catalytic amount of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C.
-
Cycloaddition: Slowly add a solution of 4,4,4-trifluorobut-2-enenitrile (1.2 eq) in DCM to the ylide mixture.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Scientific Causality: The strong electron-withdrawing nature of the
and groups lowers the LUMO of the alkene, facilitating a rapid and highly regioselective concerted [3+2] cycloaddition with the HOMO of the azomethine ylide[2]. -
Isolation: Quench with saturated aqueous
, extract with DCM, and purify the resulting diastereomeric mixture of 4-cyano-3-trifluoromethylpyrrolidines via column chromatography.
Quantitative Data Summary: Reaction Tolerances
The table below summarizes the optimal reaction conditions for various nucleophiles reacting with 4,4,4-trifluorobut-2-enenitrile, demonstrating its broad applicability.
| Nucleophile Class | Base / Catalyst | Solvent | Temp / Time | Yield Range | Ref |
| Pyrazoles | DBU (0.1 - 0.5 eq) | DMF / MeCN | RT / 15-30 min | 85 - 96% | [7],[8] |
| Pyrrolo[2,3-d]pyrimidines | DBU (0.1 eq) | MeCN | RT / 20-30 min | > 90% | [1] |
| Azomethine Ylides | TFA (cat.) | DCM | 0 °C to RT / 12 h | 70 - 85% | [2] |
| Primary Amines | None (Thermal) | Ethanol | Reflux / 4-8 h | 29 - 82% | [9] |
References
-
PubChem (NIH) . 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N. Available at: [Link]
-
ResearchGate . Programmed Heterocycle Synthesis Using Halomucononitriles as Pyridinimine Precursors. Available at:[Link]
- Google Patents (WO2010083283A2). Processes for preparing jak inhibitors and related intermediate compounds.
- Google Patents (US9000161B2). Processes for preparing JAK inhibitors and related intermediate compounds.
-
ECHA CHEM . Identity - 4,4,4-trifluorobut-2-enenitrile. Available at: [Link]
- Google Patents (US9493441B2). Acyclic cyanoethylpyrazoles as janus kinase inhibitors.
-
ResearchGate . Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available at:[Link]
- Google Patents (US8993582B2). Processes for preparing JAK inhibitors and related intermediate compounds.
- Google Patents (US9662335B2). Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors.
Sources
- 1. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ECHA CHEM [chem.echa.europa.eu]
- 4. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 7. US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors - Google Patents [patents.google.com]
- 8. US9662335B2 - Heteroaryl substituted pyrrolo[2,3-B] pyridines and pyrrolo[2,3-B] pyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
purification of 4,4,4-trifluorobut-2-enenitrile reaction products by chromatography.
Application Note: High-Purity Isolation & Isomer Resolution of 4,4,4-Trifluorobut-2-enenitrile
Executive Summary & Strategic Overview
4,4,4-Trifluorobut-2-enenitrile (TFBN) is a critical fluorinated building block, serving as a potent Michael acceptor in the synthesis of trifluoromethylated heterocycles (e.g., pyrimidines, pyrazoles) and pharmaceutical bioisosteres.[1]
The Purification Challenge: Researchers face a tripartite challenge when purifying TFBN:
-
Volatility: With a boiling point of ~84°C, TFBN is easily lost during standard solvent removal (rotary evaporation).[1]
-
Reactivity: As an electron-deficient alkene, it is susceptible to polymerization or degradation on basic stationary phases.[1]
-
Isomerism: Synthetic routes (e.g., dehydration of amides or Wittig-type reactions) often yield a mixture of E and Z isomers.[1][2] Separating these is critical for stereoselective downstream applications, yet their physical properties (BP, polarity) are often too similar for fractional distillation.[1]
The Solution: This guide details a hybrid approach: Analytical GC for process monitoring, followed by Argentation Chromatography (AgNO₃-Silica) as the definitive method for E/Z resolution, superior to standard silica gel.[1]
Technical Specifications & Properties
| Property | Value | Implication for Purification |
| CAS Number | 406-86-0 | Reference standard verification.[1] |
| Boiling Point | ~84°C (760 mmHg) | CRITICAL: Do not use high-vacuum rotovap.[1] Use atmospheric distillation or low-boiling solvents (Pentane).[1] |
| Molecular Weight | 121.06 g/mol | Detectable by GC-MS and low-UV HPLC.[1] |
| Reactivity | Michael Acceptor | Avoid nucleophilic solvents (MeOH, amines) during storage.[1] |
| Isomers | E (Trans) / Z (Cis) | Requires specialized stationary phases for complete resolution.[1] |
Analytical Method Development (GC-MS/FID)
Before preparative isolation, the crude reaction mixture must be profiled to determine the E/Z ratio and impurity profile.
Methodology: Gas Chromatography is preferred over HPLC for analysis due to the compound's volatility and lack of strong chromophores aside from the low-UV nitrile/alkene absorption.
Protocol A: GC-FID/MS Analysis
-
Column: Agilent J&W DB-624 or VF-624ms (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane).[1]
-
Rationale: The mid-polar phase provides better selectivity for fluorinated isomers than non-polar DB-1/DB-5 columns.[1]
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 200°C. (High split to prevent column overload).
-
Oven Program:
-
Hold 35°C for 5 min (Essential for retaining volatile TFBN).
-
Ramp 10°C/min to 150°C.
-
Hold 2 min.
-
-
Detection: FID @ 250°C or MS (Scan 35-250 m/z).
-
Expected Result: The Z-isomer (more polar/compact) typically elutes slightly later than the E-isomer on cyanopropyl phases, though order should be confirmed with standards or NMR.[1]
Preparative Purification Protocols
Strategy 1: Bulk Removal of Heavy Impurities (Flash Chromatography)
Use this when E/Z separation is NOT required, but starting materials/tars must be removed.[1]
Workflow:
-
Stationary Phase: Acid-washed Silica Gel 60 (40-63 µm).[1]
-
Note: Neutral silica is acceptable, but avoid basic alumina which may trigger polymerization.[1]
-
-
Mobile Phase: Pentane / Diethyl Ether (95:5).[1]
-
Why Pentane? BP is 36°C.[1] This allows solvent removal by simple distillation without losing the product (BP 84°C). Using Hexanes (BP ~69°C) makes product isolation nearly impossible.
-
-
Loading: Liquid load neat or as a 50% solution in Pentane. Do NOT dry load on Celite/Silica (evaporation risk).
-
Elution: Isocratic. Collect fractions in cooled tubes (ice bath).
Strategy 2: High-Resolution E/Z Separation (Argentation Chromatography)
The "Gold Standard" for difficult alkene separations.[1]
Silver ions (Ag⁺) form reversible
Protocol B: Preparation of 10% w/w AgNO₃-Silica
-
Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of HPLC-grade Acetonitrile.
-
Add 90 g of Silica Gel 60 to a round-bottom flask.
-
Add the AgNO₃ solution to the silica. Shake vigorously to create a slurry.
-
Remove solvent via rotary evaporator (shield from light!) until a free-flowing white/grey powder is obtained.[1]
-
Activation: Dry in an oven at 110°C for 4 hours. Store in the dark (aluminum foil wrapped).
Protocol C: Argentation Flash Chromatography
-
Column Packing: Pack the AgNO₃-Silica dry or as a slurry in Pentane.[1] Wrap column in foil to prevent Ag reduction by light.[1]
-
Mobile Phase: Pentane / Ether Gradient (0% to 10% Ether).[1]
-
Separation Mechanism:
-
Post-Run: Flush column with brine/water before disposal (Silver waste regulation).
Product Isolation (The "Volatility Trap")
The most common failure point is solvent removal.
Correct Procedure:
-
Combine fractions containing pure TFBN.[1]
-
Do NOT use a Rotovap unless you have a cryo-cooled condenser (-20°C) and strictly controlled vacuum (>200 mbar).[1]
-
Preferred Method: Atmospheric Fractional Distillation.[1]
Quality Control & Validation
NMR Spectroscopy (19F & 1H)
NMR is the definitive tool for assigning E/Z configuration based on coupling constants (
-
1H NMR (CDCl₃): Look for the alkene protons.
-
Z-isomer: Typically shows larger vicinal coupling or distinct chemical shifts due to the anisotropy of the cis-CN group.
-
-
19F NMR:
Visualization: Purification Workflow
Caption: Decision tree for the purification of TFBN, highlighting the divergence between bulk purification and stereoselective isolation.
References
-
Beilstein Journal of Organic Chemistry. "Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds." (2021).[3][4]
-
Organic Syntheses. "Preparation of Ethyl 4,4,4-trifluorotetrolate." (2004).[1]
-
BenchChem. "Separation of (E) and (Z) Isomers of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene." (2025).[1][2]
-
PubChem. "4,4,4-Trifluorobut-2-enenitrile Compound Summary."[1] National Library of Medicine.[1]
-
Agilent Technologies. "Analysis of Volatile Organic Compounds by GC." Application Note.
Sources
Application and Protocol for the Thia-Michael Addition of Thiols to 4,4,4-Trifluorobut-2-enenitrile
Introduction: Strategic Incorporation of Trifluoromethyl and Thioether Moieties
The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1][2] Similarly, the thioether linkage is a key structural motif in numerous pharmaceuticals and functional materials.[3] The conjugate addition of thiols to activated alkenes, known as the thia-Michael addition, represents a highly efficient and atom-economical method for the formation of carbon-sulfur bonds.[1][4]
This application note provides a detailed overview and a representative experimental protocol for the reaction of various thiols with 4,4,4-trifluorobut-2-enenitrile. This reaction is a powerful tool for the synthesis of β-thio-α-trifluoromethylnitriles, which are valuable building blocks for the development of novel therapeutic agents and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the carbon-carbon double bond of 4,4,4-trifluorobut-2-enenitrile, making it an excellent Michael acceptor for the addition of sulfur nucleophiles.[5]
Reaction Mechanism: Base-Catalyzed Thia-Michael Addition
The thia-Michael addition of a thiol to an α,β-unsaturated nitrile typically proceeds through a base-catalyzed mechanism.[6][7] The base, which can be an amine such as triethylamine, deprotonates the thiol (pKa ~10-11) to generate a highly nucleophilic thiolate anion.[8] This thiolate then undergoes a 1,4-conjugate addition to the electron-deficient β-carbon of the 4,4,4-trifluorobut-2-enenitrile. The resulting enolate intermediate is then protonated by the conjugate acid of the base (or a protic solvent) to yield the final β-thio-α-trifluoromethylnitrile product and regenerate the basic catalyst.
Sources
- 1. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 2. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Volume # 4(5), July - August 1999 — "Reactions of some polyfluoroaromatic compounds with potassium hydrosulfide." [notes.fluorine1.ru]
- 5. Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 8. hereon.de [hereon.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,4,4-Trifluorobut-2-enenitrile Michael Additions
Welcome to the technical support and troubleshooting hub for reactions involving 4,4,4-trifluorobut-2-enenitrile (also known as 4,4,4-trifluorocrotonitrile). This highly electrophilic Michael acceptor is a critical building block in the synthesis of fluorinated heterocycles and active pharmaceutical ingredients (APIs). It is most notably utilized in the synthesis of pyrazolyl pyrrolo[2,3-d]pyrimidines, which act as potent 1[1].
By targeting the JAK/STAT signaling pathway, these Michael adduct-derived compounds prevent cytokine-induced receptor dimerization and subsequent gene transcription associated with inflammatory diseases and myeloproliferative disorders.
Mechanism of action: JAK/STAT signaling pathway targeted by Michael adduct-derived inhibitors.
Because the trifluoromethyl (-CF₃) and cyano (-CN) groups synergistically lower the lowest unoccupied molecular orbital (LUMO), this reagent is exceptionally reactive. While this enables rapid nucleophilic attack, it introduces severe risks of polymerization, thermal runaways, and poor regioselectivity if experimental conditions are not rigorously controlled.
Optimization & Troubleshooting Workflow
When developing a scalable Michael addition with 4,4,4-trifluorobut-2-enenitrile, follow this systematic diagnostic logic to prevent common failure modes.
Systematic workflow for optimizing 4,4,4-trifluorobut-2-enenitrile Michael addition conditions.
Diagnostic FAQs
Q1: Why am I observing significant polymerization and low yields of my desired Michael adduct?
-
Causality: The dual electron-withdrawing effect of the -CF₃ and -CN groups makes the monomer highly susceptible to anionic polymerization in the presence of strong, non-nucleophilic bases or excessive thermal stress.
-
Solution: Transition to milder bases or strictly limit catalyst stoichiometry. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at catalytic amounts (0.1 equivalents) effectively promotes the desired Michael addition without triggering extensive polymerization, as demonstrated in established 2[2].
Q2: How do I manage the exotherm during scale-up?
-
Causality: The Michael addition to 4,4,4-trifluorobut-2-enenitrile is highly exothermic due to the relief of alkene strain and the rapid formation of a stable C-N or C-C bond.
-
Solution: Implement a dropwise addition of the catalyst to a pre-cooled suspension of the nucleophile and the nitrile. A slight exotherm (e.g., a 5 °C spike) is a normal indicator of reaction initiation[1]. For multi-gram scale-up, utilize a jacketed reactor to maintain the internal temperature strictly below 25 °C.
Q3: Why is the enantiomeric excess (ee) poor during my asymmetric additions?
-
Causality: When utilizing chiral catalysts (e.g., for 1,3-dipolar cycloadditions to form fluoroalkyl pyrrolidines), the background racemic reaction often competes with the catalyzed pathway. Furthermore, excess base can mediate post-addition epimerization at the acidic alpha-position (C2).
-
Solution: Lower the reaction temperature to suppress the uncatalyzed background reaction. Avoid prolonged exposure to DBU, which is known to 3[3].
Quantitative Data: Catalyst & Solvent Screening
The following table summarizes the optimization landscape for the addition of standard nitrogen nucleophiles (e.g., pyrazoles) to 4,4,4-trifluorobut-2-enenitrile.
| Catalyst | Equivalents | Solvent | Temp (°C) | Conversion (%) | Primary Observation / Impurity Profile |
| DBU | 0.1 | MeCN | 20–25 | >98% | Clean conversion; optimal for scale-up[1]. |
| TMG | 0.1 | MeCN | 20–25 | 95% | Viable alternative; slightly slower kinetics[2]. |
| K₂CO₃ | 2.0 | DMF | 60 | <50% | High polymerization due to thermal stress. |
| NaOH | 1.0 | MeOH | 25 | <40% | Competitive methoxy conjugate addition observed. |
Self-Validating Experimental Protocol
Standard Operating Procedure: DBU-Catalyzed Michael Addition of Pyrazoles This protocol is engineered with built-in validation checkpoints to ensure reproducibility, safety, and high fidelity, specifically modeled after4[4].
Step 1: System Preparation
-
Charge a dry, nitrogen-purged reactor with the nucleophile (e.g., substituted pyrazole, 1.0 equiv) and Acetonitrile (10 mL/g).
-
Validation Checkpoint: Ensure the suspension is uniform. Karl Fischer titration should confirm moisture content is <500 ppm to prevent competitive hydrolysis of the nitrile.
Step 2: Reagent Addition & Thermal Control
-
Add 4,4,4-trifluorobut-2-enenitrile (1.1 equiv) to the suspension at 20 °C.
-
Dropwise add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) over 10–15 minutes.
-
Validation Checkpoint: Monitor the internal temperature probe. An exotherm of 3–5 °C confirms the successful initiation of the reaction[1]. If no exotherm is observed, halt the addition and verify the integrity of the catalyst.
Step 3: Kinetic Monitoring
-
Stir the reaction mixture at room temperature (20–25 °C) for 30 to 60 minutes.
-
Validation Checkpoint: Analyze via LCMS or TLC. The reaction is deemed complete when the limiting reagent (nucleophile) peak is <2% relative to the product. Do not over-stir, as prolonged basic conditions can induce C2-epimerization[3].
Step 4: Isolation & Purification
-
Concentrate the reaction mixture under reduced pressure to dryness.
-
Purify the residue via crystallization or reverse-phase HPLC (pH = 10) depending on the target purity requirements[4].
References
-
[4] WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3, Google Patents.4
-
[1] WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds, Google Patents. 1
-
[2] US8993582B2 - Processes for preparing JAK inhibitors and related intermediate compounds, Google Patents. 2
-
[3] Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines, ResearchGate. 3
Sources
- 1. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 2. US8993582B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3 - Google Patents [patents.google.com]
Technical Support Center: Handling & Reactivity of 4,4,4-Trifluorobut-2-enenitrile
Welcome to the Technical Support Center for fluorinated enenitrile handling. This guide is designed for researchers and drug development professionals working with 4,4,4-trifluorobut-2-enenitrile (also known as 4,4,4-trifluorocrotonitrile), a highly reactive Michael acceptor frequently used in the synthesis of Janus Kinase (JAK) inhibitors and other pharmaceutical intermediates .
Due to its unique electronic properties, this monomer is notoriously susceptible to runaway polymerization. This guide provides the mechanistic causality behind these failures, troubleshooting FAQs, and field-proven, self-validating protocols to ensure synthetic success.
The Mechanistic "Why": Understanding Polymerization Susceptibility
To prevent polymerization, we must first understand the causality behind it. 4,4,4-trifluorobut-2-enenitrile contains two powerfully electron-withdrawing groups: a trifluoromethyl (
While this extreme electrophilicity is ideal for conjugate additions, it creates two distinct vulnerabilities:
-
Anionic Polymerization: Strong bases (e.g., DBU), commonly used to catalyze Michael additions, can initiate rapid anionic chain propagation if the base concentration is too high or if the target nucleophile is sterically hindered .
-
Radical Polymerization: Similar to acrylonitrile, the double bond is susceptible to homolytic cleavage and radical chain growth initiated by heat, light, or trace peroxides during storage or distillation.
Mechanistic pathways of 4,4,4-trifluorobut-2-enenitrile polymerization and targeted interventions.
Troubleshooting Guides & FAQs
Q: My reaction mixture turns into a dark, viscous tar immediately after adding DBU. What happened?
A: You are observing rapid anionic polymerization. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base. If added too quickly or at room temperature, it creates localized zones of high basicity. Because the
Q: I am losing mass and observing a thick residue during the vacuum distillation of the monomer. How do I purify it safely? A: The thermal energy required for distillation is initiating radical polymerization. Fix: Never distill this compound to dryness. Add a high-boiling radical scavenger, such as Phenothiazine or BHT (butylated hydroxytoluene), to the distillation flask at a concentration of 200–500 ppm prior to heating.
Q: Can I use a different base to avoid anionic polymerization entirely?
A: Yes. If your nucleophile is sufficiently reactive (e.g., an unhindered primary amine or a highly nucleophilic pyrazole), you can swap DBU (
Q: Even with controlled base addition, my yield is capped at 60% and TLC shows multiple baseline spots. Why?
A: This indicates post-reaction oligomerization. Once the target nucleophile is consumed, any remaining base will immediately begin polymerizing the excess monomer.
Fix: You must actively quench the reaction immediately upon completion. Do not simply evaporate the solvent. Wash the organic layer with a mild acid (e.g., 10% citric acid or saturated
Quantitative Data: Stabilizer & Reagent Selection
Selecting the correct stabilizer or base is critical for controlling the reaction environment. Use the following validated parameters to optimize your workflow.
| Reagent / Stabilizer | Mechanism of Action | Recommended Concentration | Primary Use Case & Causality |
| BHT (Butylated hydroxytoluene) | Radical Scavenger | 100 – 500 ppm | Storage/Distillation: Sterically hindered phenol traps carbon-centered radicals, preventing thermal polymerization. |
| MEHQ (4-Methoxyphenol) | Radical Scavenger | 50 – 200 ppm | Ambient Storage: Requires dissolved |
| DBU | Base / Anionic Initiator | 0.05 – 0.10 equivalents | Catalytic Michael Additions: Must be used strictly in catalytic amounts and added dropwise to prevent runaway exotherms . |
| DIPEA / | Mild Base | 1.0 – 2.0 equivalents | Alternative Activation: Weaker basicity prevents deprotonation of the monomer, drastically reducing anionic polymer formation. |
Self-Validating Experimental Protocol
The following protocol details a DBU-catalyzed Michael addition of a pyrazole intermediate to 4,4,4-trifluorobut-2-enenitrile . It is engineered as a self-validating system : each step contains a diagnostic check to confirm the absence of polymerization before proceeding.
Optimized Michael Addition Protocol
Step 1: System Preparation & Cooling
-
Action: In an oven-dried flask under nitrogen, dissolve the pyrazole nucleophile (1.0 equiv) in anhydrous Acetonitrile (ACN) or DMF (0.2 M concentration). Cool the stirring solution to
using an ice-water bath. -
Causality: Lowering the kinetic energy of the system suppresses the rate of anionic chain propagation relative to the desired conjugate addition.
Step 2: Monomer Addition
-
Action: Add 4,4,4-trifluorobut-2-enenitrile (1.1 equiv) to the cooled solution in one portion. Stir for 5 minutes.
-
Validation Check: The solution should remain clear and fluid. If the solution turns yellow or cloudy at this stage, your monomer has already partially polymerized during storage (check for BHT presence).
Step 3: Controlled Base Initiation
-
Action: Prepare a dilute solution of DBU (0.1 equiv) in 1 mL of ACN. Add this solution dropwise over 15 minutes using a syringe pump.
-
Validation Check (Critical): Monitor the internal temperature using a thermocouple. A temperature spike of
indicates the onset of an anionic polymerization exotherm . If the temperature rises above , immediately pause the addition, increase cooling, and wait for the temperature to stabilize.
Step 4: Reaction Monitoring
-
Action: Allow the reaction to stir at
to for 30–60 minutes. -
Validation Check: Perform TLC or LCMS. The reaction mixture must remain a low-viscosity liquid. A shift to a syrup-like consistency means oligomers are forming.
Step 5: Active Quenching
-
Action: Once the pyrazole is consumed, immediately quench the reaction by adding a 10% aqueous citric acid solution (equal volume to the reaction solvent).
-
Causality: The acid instantly protonates the DBU, destroying the basic environment required for anionic polymerization and locking the remaining unreacted monomer in its stable state. Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate under reduced pressure.
References
- Title: Processes for preparing JAK inhibitors and related intermediate compounds (US8410265B2)
- Title: Acyclic cyanoethylpyrazoles as janus kinase inhibitors (US9493441B2)
- Title: Pharmaceutical compositions for use in the prevention and treatment of a disease or disorder caused by or associated with one or more premature termination codons (US20240216355A1)
Technical Support Center: Optimization of Trifluoromethylated Pyridine Synthesis
Status: Active
Department: Process Chemistry & Catalysis Support
Subject: Troubleshooting Low Yields in Pyridine Trifluoromethylation (
Introduction: The "Pyridine Problem"
Researchers frequently encounter low yields (<20%) when attempting to install trifluoromethyl groups onto pyridine rings. This is rarely due to user error; rather, it stems from the "Pyridine Mismatch" :
-
Electronic Deficiency: The pyridine ring is electron-poor, making it resistant to electrophilic trifluoromethylation (
sources like Togni reagents). -
Lewis Basicity: The nitrogen lone pair coordinates strongly to transition metals (Cu, Pd), poisoning catalysts required for cross-coupling.
-
Regiochemical Ambiguity: Radical methods (Minisci) often yield inseparable mixtures of C2/C4 isomers.
This guide provides diagnostic workflows and validated protocols to overcome these specific failure modes.
Module 1: Diagnostic Workflow (Method Selection)
Before troubleshooting a specific reaction, verify you have selected the correct mechanistic pathway for your specific substrate.
Figure 1: Decision matrix for selecting the optimal trifluoromethylation strategy based on substrate electronics and functionalization.
Module 2: Troubleshooting Metal-Mediated Coupling (Method A)
Symptom: Reaction stalls at <10% conversion. Starting material remains. Catalyst precipitates or changes color immediately.
Root Cause: Catalyst Poisoning. The pyridine nitrogen binds to the Copper (
The Fix: The N-Oxide Strategy
Do not use free pyridine. Oxidize to Pyridine N-Oxide first. The oxygen atom is less coordinating to Cu(I) than the naked nitrogen, and the N-oxide activates the C2 position for nucleophilic attack.
Protocol: Copper-Mediated Trifluoromethylation of Pyridine N-Oxides
Adapted from mechanistic insights by MacMillan and Sanford.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | Pyridine N-Oxide | 1.0 | Activated substrate |
| Source | 3.0 | ||
| Catalyst | 0.2-1.0 | Mediator | |
| Activator | 3.0 | Cleaves Si-C bond | |
| Solvent | DMSO/Toluene (1:1) | - | High boiling, polar |
Step-by-Step:
-
Drying: Flame-dry a reaction vial. Moisture hydrolyzes
to (gas), which is the #1 cause of failure. -
Activation: Add
and to the solvent. Stir 15 min to generate the active species. -
Reaction: Heat to 80°C for 12-24h.
-
Workup: The product is the 2-trifluoromethyl pyridine N-oxide . You must perform a deoxygenation step (e.g.,
or ) to return to the pyridine.
Module 3: Troubleshooting Radical C-H Functionalization (Method B)
Symptom: Low yield due to complex mixtures (C2/C4 isomers) or poly-trifluoromethylation.
Root Cause: The
Mechanism & Failure Points
Figure 2: The branching pathways of radical addition. Controlling equivalents is crucial to prevent poly-substitution.
The Fix: The Langlois / Baran Protocol
Use solid sulfinate salts (Langlois Reagent) or Zinc Sulfinates (Baran Reagent) instead of gaseous
Protocol: Innate C-H Trifluoromethylation
-
Reagents: Pyridine (1.0 equiv), Sodium Triflinate (
, 3.0 equiv), TBHP (tert-Butyl hydroperoxide, 3.0 equiv). -
Solvent: DCM:Water (7:3 biphasic mixture). Note: The water phase is critical for solubilizing the sulfinate.
-
Acid: Add TFA (1.0 equiv). Crucial: Protonates the pyridine, making it electron-deficient and receptive to the nucleophilic radical character of the sulfinate species.
-
Temperature: 0°C to RT.
-
Monitoring: If C2/C4 selectivity is poor (approx 1:1), consider installing a Blocking Group (e.g., Cl or Br) at the unwanted position and removing it later via hydrogenolysis.
Frequently Asked Questions (FAQs)
Q1: My
-
Fix: Use a glovebox or Schlenk line. Dry solvents over molecular sieves (3Å) for 24h. Switch to Langlois reagent (Sodium Triflinate) if strict anhydrous conditions are impossible, as it is air/water stable.
Q2: I need the
-
Fix: You must use Electrophilic Trifluoromethylation (Togni Reagent) on an electron-rich pyridine derivative (e.g., 3-aminopyridine). Alternatively, use a pre-functionalized 3-iodopyridine and perform a Cu-mediated cross-coupling (Method A).
Q3: The reaction turns black and deposits a mirror on the flask. A: This is "Copper Mirror" formation, indicating catalyst decomposition (disproportionation of Cu(I) to Cu(0)).
-
Fix: Your ligand is detaching. Increase the ligand:metal ratio to 2:1 or use a bulkier ligand like tBu-Bipy to protect the metal center from the pyridine nitrogen.
References
-
Innate C-H Trifluoromethylation: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link
-
Photoredox Mechanisms: Nagib, D. A., & MacMillan, D. W. (2011).[2][3] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Link[2]
-
Oxidative Cross-Coupling: Ye, Y., & Sanford, M. S. (2012). Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids with CF3I. Journal of the American Chemical Society, 134(22), 9034–9037. Link
-
Ruppert-Prakash Reagent Guide: Prakash, G. K. S., & Hu, J. (2003). Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane.[11] Organic Process Research & Development, 7(3), 431. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 7. Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
managing exothermic reactions with 4,4,4-trifluorobut-2-enenitrile
Technical Support Center: Managing Exothermic Reactions with 4,4,4-Trifluorobut-2-enenitrile
Welcome to the Technical Support Center. This guide provides advanced troubleshooting, safety protocols, and mechanistic insights for researchers and drug development professionals utilizing 4,4,4-trifluorobut-2-enenitrile (TFBEN) in organic synthesis. TFBEN is a critical, highly reactive electrophile frequently used in aza-Michael additions for the synthesis of Janus Kinase (JAK) and FGFR3 inhibitor intermediates.
Chemical Profile & Reactivity Data
To establish a baseline for safe handling and experimental design, the quantitative and physical properties of TFBEN are summarized below.
| Parameter | Value / Description |
| Chemical Name | (E)-4,4,4-trifluorobut-2-enenitrile |
| CAS Number | 406-86-0 |
| Molecular Weight | 121.06 g/mol |
| Reactivity Profile | Highly electrophilic Michael acceptor |
| Primary GHS Hazards | H300 (Fatal if swallowed), H311 (Toxic in contact with skin), H315 (Skin irritation) |
| Typical Exotherm (0.1 eq DBU) | ΔT ≈ +5°C to +10°C (Highly scale-dependent) |
Troubleshooting & FAQs
Q1: Why does the addition of a base like DBU cause an immediate and sharp temperature spike when reacting with 4,4,4-trifluorobut-2-enenitrile? Expertise & Causality: The exotherm is driven by the synergistic electron-withdrawing effects of the trifluoromethyl (-CF3) and cyano (-CN) groups. These groups severely deplete electron density at the beta-carbon, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. When a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is introduced, it deprotonates the nucleophile (e.g., a pyrazole derivative), forming a highly reactive anion. This anion attacks the hyper-electrophilic beta-carbon instantly. The rapid formation of the new C-N bond releases significant enthalpy. In standard protocols, even a catalytic amount (0.1 equiv) of DBU triggers a characteristic ~5°C exotherm at small scales (), which can scale dangerously if unmitigated.
Q2: How can I prevent thermal runaway and polymerization during scale-up? Expertise & Causality: Uncontrolled exotherms can lead to base-catalyzed anionic polymerization of the activated alkene, destroying your yield and potentially causing a reactor over-pressurization. Solution: Implement a controlled-dosing strategy. Instead of adding the base to a pre-mixed solution of the nucleophile and TFBEN, suspend the nucleophile and TFBEN in the solvent (e.g., DMF) and dose the catalytic base (DBU) dropwise under active cooling. The rate of the reaction is directly proportional to the concentration of the active nucleophile; controlling the base addition throttles the reaction rate and the corresponding heat evolution.
Q3: What are the critical safety and handling requirements for this reagent? Trustworthiness: TFBEN is classified under GHS as H300 (Fatal if swallowed) and is highly volatile and irritating (). It must be handled strictly in a Class II fume hood. Operators must wear double nitrile gloves, a lab coat, and proper eye protection. Ensure that all reaction vessels are properly vented through a scrubber system if working at a multi-gram scale.
Validated Experimental Protocol: Controlled Aza-Michael Addition
This self-validating protocol is adapted from established methodologies for synthesizing JAK inhibitor intermediates, ensuring thermal control and high conversion.
Step-by-Step Methodology:
-
Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and an internal temperature probe, suspend the protected pyrazole nucleophile (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (approx. 10 mL/g).
-
Electrophile Addition: Add 4,4,4-trifluorobut-2-enenitrile (1.1 equiv) to the suspension in one portion at 20°C.
-
Self-Validation Check: The mixture should remain thermally stable at this stage. If an exotherm occurs here, it indicates trace base contamination in your starting materials or solvent.
-
-
Controlled Initiation (Critical Step): Submerge the flask in a room-temperature water bath (or active cooling jacket for larger scales) to provide a heat sink. Begin dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv).
-
Thermal Monitoring: Monitor the internal temperature closely. A slight exotherm (approx. 5°C) is expected upon DBU addition. Adjust the dosing rate to ensure the internal temperature strictly remains between 20°C and 25°C.
-
Completion: Stir the reaction mixture at room temperature for 30 minutes.
-
Self-Validation Check: Analyze an aliquot via TLC or LCMS; the reaction is deemed complete when the starting pyrazole is completely consumed and a single major product mass is observed.
-
-
Workup: Concentrate the reaction mixture under reduced pressure and purify the resulting aza-Michael adduct via reverse-phase HPLC or silica gel chromatography.
Workflow Visualization
Fig 1: Controlled aza-Michael addition workflow and thermal management strategy.
References
-
National Center for Biotechnology Information. "4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782" PubChem. URL:[Link]
- Google Patents. "Processes for preparing JAK inhibitors and related intermediate compounds." US Patent 8,993,582 B2.
catalyst selection for efficient cycloadditions with 4,4,4-trifluorobut-2-enenitrile
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers dealing with the unique electronic demands of fluorinated building blocks.
4,4,4-Trifluorobut-2-enenitrile (and related derivatives like 3-ethoxy-4,4,4-trifluorobut-2-enenitrile) is a highly electron-deficient dipolarophile. Its strong electron-withdrawing groups (—CF₃ and —CN) dramatically lower the lowest unoccupied molecular orbital (LUMO) energy, making it an exceptionally reactive candidate for 1,3-dipolar cycloadditions with azomethine ylides to form trifluoromethylated pyrrolidines. However, this extreme electron deficiency can lead to competing side reactions—such as stepwise Michael additions or base-induced isomerization—if the catalyst and ylide generation method are not perfectly tuned.
This guide provides a self-validating framework for catalyst selection, step-by-step protocols, and troubleshooting FAQs to ensure high yields and precise stereocontrol in your drug development workflows.
Mechanistic Pathway & Catalyst Logic
Understanding the causality between catalyst choice and the reaction pathway is critical. Traditional thermal generation of azomethine ylides often requires harsh basic or thermal conditions that degrade or isomerize fluorinated enenitriles. According to Volkonskii et al., the E- and Z-isomers of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile undergo stereospecific 1,3-dipolar cycloadditions, meaning the geometry of the starting alkene strictly dictates the relative stereochemistry of the resulting pyrrolidine [1]. Preserving this geometry is paramount.
To avoid thermal degradation, modern approaches utilize transition-metal Lewis acids (which coordinate the nitrile to further lower the LUMO and template the cycloaddition) or photoredox catalysis. For nonstabilized ylides, Thierry et al. demonstrated that Eosin Y under green light irradiation serves as a highly efficient, metal-free photocatalyst, generating the reactive 1,3-dipole under exceptionally mild conditions [2].
Figure 1: Mechanistic workflow for the photocatalytic generation of azomethine ylides and subsequent [3+2] cycloaddition.
Quantitative Catalyst Selection Matrix
Select your catalyst system based on the nature of your ylide precursor and your stereochemical requirements. The data below summarizes expected outcomes based on field-proven optimizations.
| Catalyst System | Ylide Type | Typical Yield | Diastereoselectivity (exo:endo) | Mechanistic Advantage |
| Eosin Y (2 mol%) / Green LED | Nonstabilized | 78–85% | Up to 95:5 | Operates via SET at room temp; prevents thermal degradation/isomerization of the enenitrile. |
| Cu(OTf)₂ (5 mol%) + Chiral Ligand | Stabilized | 80–92% | >99:1 (up to 97% ee) | Strong Lewis acid coordination to the enenitrile's —CN group lowers LUMO; enables asymmetric induction. |
| AgOAc (10 mol%) / Et₃N | Stabilized | 65–75% | ~85:15 | Standard baseline for iminoesters; good functional group tolerance but lacks high enantiocontrol. |
| Thermal / DBU (No Metal) | in situ generated | 50–65% | Stereospecific (retention) | Eliminates transition metal contamination; highly dependent on the stability of the precursor. |
Step-by-Step Experimental Protocol
Standard Operating Procedure: Photocatalytic [3+2] Cycloaddition using Eosin Y Objective: Synthesize trifluoromethylated pyrrolidines via a metal-free, room-temperature pathway to rigorously preserve the dipolarophile's stereochemistry.
-
Preparation of the Reaction Matrix: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Eosin Y (0.02 equiv, 2 mol%).
-
Reagent Addition: Add the azomethine ylide precursor (e.g., an α-silylamine, 1.0 equiv) and 4,4,4-trifluorobut-2-enenitrile (1.2 equiv).
-
Solvent & Degassing: Dissolve the mixture in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration. Degas the solution via three consecutive freeze-pump-thaw cycles.
-
Causality: Ambient oxygen rapidly quenches the excited triplet state of Eosin Y. Rigorous deoxygenation is a mandatory prerequisite for the single-electron transfer (SET) event.
-
-
Irradiation & Self-Validation: Place the tube approximately 5 cm away from a 12 W Green LED strip (λmax = 530 nm). Stir vigorously at 25 °C.
-
Self-Validation Checkpoint: Upon irradiation, the reaction mixture must transition from a deep red (Eosin Y ground state) to a fluorescent orange/green. This visual cue confirms active photocatalysis.
-
-
Monitoring: Stir for 12–16 hours. Monitor the reaction progress via ¹⁹F NMR of crude aliquots.
-
Self-Validation Checkpoint: The disappearance of the vinylic —CF₃ doublet (approx. -65 ppm) and the appearance of the pyrrolidine —CF₃ multiplet (approx. -72 ppm) confirms complete conversion.
-
-
Workup: Quench the reaction by turning off the light source and exposing the vessel to air. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the photocatalyst, then concentrate under reduced pressure for subsequent column chromatography.
Troubleshooting & FAQs
Q1: During the reaction, I observe a loss of stereospecificity. The pure E-isomer of 4,4,4-trifluorobut-2-enenitrile is yielding a mixture of pyrrolidine diastereomers. How can I prevent this? A: This is a classic symptom of base-catalyzed E/Z isomerization of the dipolarophile prior to the cycloaddition step. The strong electron-withdrawing nature of the —CF₃ and —CN groups makes the alkene highly susceptible to reversible Michael addition by nucleophilic bases (like DBU or unreacted amines). Solution: Switch to a milder, sterically hindered non-nucleophilic base (e.g., DIPEA) or abandon basic conditions entirely by utilizing the Eosin Y photocatalytic method. Because the photocatalytic method operates under neutral conditions at room temperature, the olefin geometry is perfectly preserved.
Q2: My yields are stalling at 40%, and LC-MS shows a significant amount of acyclic adducts instead of the desired pyrrolidine. A: The extreme electron deficiency of 4,4,4-trifluorobut-2-enenitrile makes it prone to competitive, stepwise Michael additions rather than the concerted [3+2] cycloaddition. If the azomethine ylide generation is too slow, the precursor amine can act as a direct nucleophile. Solution: Ensure the ylide generation is rapid and synchronized with the dipolarophile concentration. In metal-catalyzed systems, increasing the Lewis acidity (e.g., switching from Cu(OAc)₂ to Cu(OTf)₂) tightly binds the nitrile, lowering the LUMO and accelerating the concerted pathway over the stepwise Michael addition.
Q3: When scaling up the Cu(II)-catalyzed asymmetric cycloaddition, the reaction stalls prematurely. What is causing this catalyst poisoning? A: The nitrile group on 4,4,4-trifluorobut-2-enenitrile is a potent coordinating ligand. At higher concentrations (typical of scale-up batches), it can competitively over-bind to the copper center, displacing the chiral ligand or trapping the catalyst in an inactive resting state. Solution: Implement a slow-addition protocol for the enenitrile via a syringe pump. Keeping the steady-state concentration of the dipolarophile low prevents saturation of the copper coordination sphere, allowing the catalytic cycle to turn over efficiently.
References
-
Volkonskii, A. Yu., Peregudov, A. S., Strelkova, T. V., & Kagramanov, N. D. "E,Z-Isomers of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile and N-methylpyrrolidines derived from them." Russian Chemical Bulletin, 2018, 67, 164–169. URL:[Link]
-
Thierry, T., Lebargy, C., Pfund, E., & Lequeux, T. "Photoinduced Nonstabilized Azomethine Ylide Formation for the Preparation of Fluorine Containing Pyrrolidines." The Journal of Organic Chemistry, 2019, 84(9), 5877–5885. URL:[Link]
Technical Support Center: 4,4,4-Trifluorobut-2-enenitrile (TFBN) Reactivity & Solvent Optimization
Executive Summary: The TFBN Reactivity Profile
Welcome to the technical guide for 4,4,4-trifluorobut-2-enenitrile (TFBN) . You are likely working with this reagent because you require a highly electrophilic "linchpin" to introduce a trifluoromethyl group (
The Central Challenge: TFBN is a "push-pull" alkene, but heavily biased toward the "pull." Both the nitrile (CN) and trifluoromethyl (
-
Rapid Michael Additions (often too rapid, leading to polymerization).
-
Diels-Alder Cycloadditions (requiring LUMO-lowering solvents for rate enhancement).
-
Hydrolysis (sensitive to wet, basic solvents).
This guide replaces "trial-and-error" with mechanistic solvent selection.
Mechanism & Solvent Interaction Logic
To troubleshoot, you must visualize the electronic demand of the molecule.
Diagram 1: Electronic Activation & Solvent Interaction Nodes
Caption: Figure 1. Mechanistic flow of solvent interactions.[1] Note how Fluorinated Alcohols target the Nitrile to lower LUMO energy, while Polar Aprotic solvents strip cations to accelerate nucleophilic attack at the
Module A: Troubleshooting Michael Additions
Context: You are adding a nucleophile (amine, thiol, enolate) to TFBN, but yields are low or byproducts are high.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Solvent Action |
| No Reaction / Very Slow | Solvent Cage Effect: The nucleophile is too tightly solvated (e.g., using Methanol with small anions). | Switch to Polar Aprotic: Use MeCN or DMF.[1] These solvate cations well but leave anions (nucleophiles) "naked" and reactive. |
| Polymerization (Gooey mess) | Runaway Reactivity: The | Dilution & Protic Buffer: Switch to a biphasic system (DCM/Water) or add a proton source (t-BuOH) to quench the intermediate enolate immediately. |
| Double Addition | Homogeneity Issues: The product is more soluble than the starting material, reacting again. | Precipitation Strategy: Choose a solvent where the starting material is soluble, but the mono-adduct precipitates out (e.g., Ether/Hexane blends). |
Protocol: Solvent Screening for Michael Addition
Objective: Maximize Mono-addition vs. Polymerization.
-
Baseline: Dissolve TFBN (1.0 equiv) in Dichloromethane (DCM) (0.1 M).
-
The "Naked" Test: Add nucleophile (1.1 equiv). If reaction is <10% conversion after 1 hour:
-
Action: Add 10% volume DMF or DMSO .
-
Why: Increases dielectric constant, dissociating ion pairs.
-
-
The "Proton" Test: If polymerization is observed (viscosity increase, multiple spots on TLC):
-
Action: Repeat reaction in Ethanol or Isopropanol .
-
Why: The solvent H-bonds to the resulting enolate, preventing it from attacking another TFBN molecule.
-
Module B: Optimizing Diels-Alder Cycloadditions
Context: Using TFBN as a dienophile. The
The "Hydrophobic Effect" Strategy
Standard solvents (Toluene, THF) often yield 1:1 Endo:Exo mixtures. To force the Endo product (usually preferred), you must utilize solvophobic interactions.
Diagram 2: Solvophobic Aggregation in Diels-Alder
Caption: Figure 2. Utilizing high-polarity or aqueous media forces hydrophobic reactants together (Solvophobic Effect), favoring the compact Endo transition state.
Recommended Solvent Systems for Cycloaddition
-
Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP):
-
Water/Methanol (3:1):
FAQ: Handling & Stability
Q: Can I store TFBN in DMSO? A: Not recommended for long-term storage. DMSO is hygroscopic. Water ingress can lead to slow hydrolysis of the nitrile or hydration of the double bond. Store neat (pure liquid) at 4°C under Argon.
Q: I see a "fuming" effect when I open the bottle. Is this normal? A: TFBN is volatile (bp ~84-85°C) and toxic. The "fumes" are likely interaction with moisture in the air. Always handle in a fume hood. If the liquid has turned yellow/orange, it has likely begun oligomerizing. Distill before use if high purity is required.
Q: Why does my reaction turn black in THF with strong bases (NaH, LDA)?
A: You are likely deprotonating the
-
Fix: Switch to a weaker base (Carbonates) or a non-polar solvent (Toluene) to reduce the basicity of the system.
References
-
General Reactivity of Fluorinated Ynones/Alkenes
-
Title: Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds.[7][8]
- Source: Beilstein Journal of Organic Chemistry (2021).
-
URL:[Link]
- Relevance: Establishes the high electrophilicity of -conjugated systems and their susceptibility to Michael additions.
-
-
Michael Addition Mechanism & Solvent Effects
-
Solvent Effects in Diels-Alder Reactions
-
Title: Solvent effects on Diels-Alder reactions.[9][10] The use of aqueous mixtures of fluorinated alcohols.[7][8][11][12]
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
URL:[Link]
- Relevance: Citations for using TFE/HFIP and solvophobic effects to drive selectivity in acrylonitrile deriv
-
-
Chemical Safety & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. BJOC - Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds [beilstein-journals.org]
- 8. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Desymmetrization of Diboron(4) by a Trifluorination B-Masking Strategy: Practical Synthesis of Unsymmetrical Diboron Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - 4,4,4-trifluoro-2-butenenitrile (C4H2F3N) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Work-Up Procedures for 4,4,4-Trifluorobut-2-enenitrile
Product: 4,4,4-Trifluorobut-2-enenitrile (CAS: 406-86-0) Synonyms: 4,4,4-Trifluorocrotononitrile, TFC Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
This guide addresses the specific challenges associated with the isolation and purification of reaction mixtures involving 4,4,4-trifluorobut-2-enenitrile . As a potent Michael acceptor with a trifluoromethyl group, this compound presents a unique triad of challenges: high volatility (bp ~84°C) , susceptibility to base-mediated polymerization , and acute toxicity .
Successful work-up requires a deviation from standard "rotovap-and-column" protocols.[1] The procedures below prioritize mass balance retention and operator safety.
Part 1: Critical Troubleshooting (Q&A)
Q1: "I concentrated my reaction mixture on the rotary evaporator, but my mass balance is significantly lower than expected. Where did it go?"
Diagnosis: Volatility-induced loss.[1] Technical Insight: 4,4,4-Trifluorobut-2-enenitrile has a boiling point of approximately 84°C [1].[1][2] However, in the presence of organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), it forms low-boiling azeotropes that can be swept away even at moderate vacuum levels (e.g., 300 mbar at 40°C). Corrective Protocol:
-
Avoid High Vacuum: Do not go below 100 mbar if unreacted starting material is present and needs to be recovered.[1]
-
Temperature Control: Keep the water bath at or below 30°C .
-
Solvent Switch: If possible, extract into a higher-boiling solvent (like toluene) only if you plan to purify directly without concentration, or use diethyl ether (bp 35°C) which allows removal of the solvent at atmospheric pressure or very mild vacuum.
Q2: "My crude reaction mixture turned into a black/brown tar upon quenching. What happened?"
Diagnosis: Anionic polymerization.[1] Technical Insight: This compound is an electron-deficient alkene.[1] In the presence of excess base (unquenched enolates, alkoxides, or amines) and localized heating during the quench, it undergoes rapid anionic polymerization [2]. Corrective Protocol:
-
Cold Quench: Always cool the reaction mixture to 0°C (or -78°C for highly reactive enolates) before adding the quenching agent.
-
Acidic Buffer: Do not quench with water alone.[1] Use a buffered acidic solution (e.g., saturated NH₄Cl or 1M HCl ) to immediately protonate the anionic species and terminate the chain reaction potential.
-
Rate of Addition: Add the quench dropwise. A sudden pH jump can trigger exotherms that favor polymerization over protonation.[1]
Q3: "I'm seeing an emulsion during the aqueous extraction that won't separate."
Diagnosis: Fluorine-induced surfactant effect.[1] Technical Insight: Trifluoromethyl groups are lipophilic but also possess unique surface-active properties.[1] When combined with polar reaction byproducts, they can stabilize oil-in-water emulsions.[1] Corrective Protocol:
-
Brine Wash: Saturate the aqueous phase with NaCl.
-
Filtration: Pass the biphasic mixture through a pad of Celite. This physically breaks the surface tension of the micro-droplets.
-
Solvent Modification: Add a small amount of methanol (5-10%) to the organic phase during extraction.[1] This disrupts the fluorophilic interface.
Part 2: Standardized Work-Up Protocol
Method A: For Michael Addition Reactions (Standard)
Best for: Reactions using enolates, amines, or thiols as nucleophiles.
-
Cool the reaction vessel to 0°C .
-
Dilute the mixture with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) (3x reaction volume).
-
Note: Et₂O is preferred if the product is volatile.
-
-
Slowly add Saturated Aqueous Ammonium Chloride (sat. NH₄Cl) .[1][4]
-
Ratio: 1 mL quench per mmol of base used.[1]
-
Observation: Ensure the internal temperature does not rise above 10°C.
-
Step 2: Phase Separation
-
Separate the organic layer.
-
Extract the aqueous layer 2x with Et₂O/EtOAc.
-
Critical Wash: Wash combined organics with Brine to remove residual water and break fluoride-surfactant interactions.[1]
Step 3: Drying & Concentration
-
Dry over Anhydrous Na₂SO₄ (Magnesium sulfate can be too Lewis acidic for some sensitive adducts).[1]
-
Filter and concentrate.
Part 3: Decision Logic & Visualization
Workflow 1: Work-Up Decision Tree
This diagram guides you through the critical choices based on your specific reaction conditions.
Caption: Decision tree for selecting the appropriate quenching and concentration method to prevent polymerization and yield loss.
Workflow 2: Purification Strategy
A guide to separating the fluorinated product from impurities.
Caption: Standard purification workflow. Note that fluorinated compounds often do not absorb strongly in UV; use KMnO4 stain.[1]
Part 4: Physical Data & Reference Table
| Property | Value | Implication for Work-Up |
| Molecular Weight | 121.06 g/mol | Low MW implies high volatility.[1] |
| Boiling Point | ~84-85°C [1] | Do not use high vacuum or high heat during concentration.[1] |
| Density | 1.164 g/cm³ | Heavier than water; organic layer will be on the bottom if using chlorinated solvents (DCM), but on top if using Et₂O/EtOAc. |
| Solubility | DCM, THF, EtOAc, Et₂O | Highly soluble in standard organic solvents.[1] |
| Reactivity | Michael Acceptor | Prone to polymerization with strong bases; requires acidic/neutral quench.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5708782, 4,4,4-Trifluorobut-2-enenitrile.[1] Retrieved March 3, 2026, from [Link]
-
Yamazaki, T., Nakajima, Y., Iida, M., & Kawasaki-Takasuka, T. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds.[1][6] Beilstein Journal of Organic Chemistry, 17, 132–138. (Demonstrates handling of similar electrophilic fluorinated Michael acceptors). Retrieved from [Link]
-
Organic Chemistry Portal. Michael Addition. (General mechanism and quenching principles). Retrieved from [Link]
Sources
- 1. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Workup [chem.rochester.edu]
- 6. BJOC - Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds [beilstein-journals.org]
removal of impurities from 4,4,4-trifluorobut-2-enenitrile
Technical Support Center: Purification & Handling of 4,4,4-Trifluorobut-2-enenitrile
Diagnostic Triage: Why is Your Reaction Failing?
Before initiating purification, identify the symptom to select the correct protocol.[1] 4,4,4-trifluorobut-2-enenitrile (TFB) is a potent Michael acceptor, making it highly sensitive to nucleophilic impurities (like water) and polymerization.[2]
| Symptom | Probable Impurity/Cause | Mechanism of Failure | Recommended Protocol |
| No Reaction / Stalled Conversion | Water (>500 ppm) | Hydrolysis of organometallic catalysts or quenching of anionic nucleophiles.[2] | Protocol B (Drying) |
| Polymerization / Gelling | Lack of Stabilizer | Spontaneous polymerization initiated by trace radicals or heat.[1] | Add Stabilizer (TBC/MEHQ) |
| Low Yield / Side Products | Z-Isomer Contamination | Steric hindrance or incorrect stereochemistry in cycloadditions.[2] | Protocol A (Fractionation) |
| Catalyst Deactivation | Acidic Impurities (HF) | Hydrolysis of the CF₃ group releases HF, killing basic catalysts (e.g., DBU).[1] | Protocol C (Base Wash) |
Decision Matrix: Purification Workflow
Use the following logic flow to determine your purification strategy.
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Technical Protocols
Protocol A: Fractional Distillation (Isomer & Polymer Removal)
Objective: Isolate the pure E-isomer and remove heavy oligomers.[1] Boiling Point: 84–85°C (Atmospheric) [1][2].[1]
-
Equipment:
-
Procedure:
-
Setup: Assemble glassware under a nitrogen atmosphere. TFB is moisture-sensitive; flame-dry glassware if possible.[2]
-
Loading: Charge the RBF with TFB. Add 0.1% w/w hydroquinone if distilling large quantities (>50g) to prevent polymerization in the pot.[1]
-
Heating: Use an oil bath set to 100°C. Do not use a heat gun, as hot spots trigger polymerization.[1]
-
Collection:
-
Storage: Store under Argon at 4°C.
-
Protocol B: Deep Drying (Water Removal)
Objective: Reduce water content to <50 ppm for organometallic chemistry.
-
The Science: Nitriles bind weakly to zeolites, but 4A sieves can sometimes catalyze surface hydrolysis in fluorinated nitriles.[1] 3A Molecular Sieves are the standard for this application [3].[1]
-
Procedure:
-
Activation: Heat 3A molecular sieves (beads, not powder) at 250°C under high vacuum (0.1 mbar) for 12 hours. Cool under Ar.
-
Dosing: Add 10% w/v activated sieves to the TFB liquid.
-
Time: Allow to stand for 24 hours. Do not stir magnetically, as grinding the sieves creates dust that is hard to filter.[1]
-
Filtration: Decant via a cannula filter or syringe filter (PTFE, 0.45 µm) directly into the reaction vessel.
-
Protocol C: Stabilizer & Acid Removal (Base Wash)
Objective: Remove MEHQ/BHT stabilizers or HF traces.[1] Warning: Only perform this if the stabilizer interferes with your specific catalytic cycle.[1]
-
Procedure:
-
Dissolve TFB in an equal volume of Diethyl Ether or DCM (to modulate density difference).[1]
-
Wash 2x with saturated NaHCO₃ (removes HF and phenolic stabilizers).[1]
-
Wash 1x with Brine.[1]
-
Dry organic layer over MgSO₄ (Magnesium Sulfate).[1]
-
Concentrate via rotary evaporation (bath < 30°C) and proceed immediately to Protocol A .
-
Physical Properties & Data Reference
| Property | Value | Notes |
| CAS Number | 406-86-0 | [1] |
| Molecular Weight | 121.06 g/mol | |
| Boiling Point | 84–85°C | At 760 mmHg [1][2] |
| Density | 1.164 g/cm³ | Denser than water [1] |
| Appearance | Colorless Liquid | Yellowing indicates polymerization |
| Major Isomer | (E)-isomer | Thermodynamic product |
Frequently Asked Questions (FAQ)
Q1: My TFB has turned slightly yellow. Is it still usable?
-
Answer: The yellow color indicates the formation of conjugated oligomers (pre-polymerization).[1] If the liquid is still free-flowing, you can recover pure TFB via Protocol A (Distillation) .[1] If it is viscous or gel-like, discard it as hazardous waste.[2][1]
Q2: Can I separate the E and Z isomers completely?
-
Answer: It is difficult. The boiling point difference is often <2°C. A high-efficiency fractionating column (e.g., spinning band or >30cm packed column) is required.[1] However, for most Michael additions, the E-isomer reacts significantly faster, often making strict separation unnecessary unless you are studying kinetics.[1]
Q3: Why does my reaction fume when I open the bottle?
-
Answer: This indicates hydrolysis.[1] The CF₃ group adjacent to the alkene is electron-withdrawing, making the position susceptible to nucleophilic attack by atmospheric moisture, eventually releasing HF (Hydrofluoric Acid).[1]
Q4: Is this compound compatible with DBU or DMAP?
-
Answer: Yes, but with caution. Strong nucleophilic bases can trigger polymerization of TFB if added neat.[1] Always add the catalyst slowly to a diluted solution of TFB at low temperature (0°C to -78°C) to favor the desired Michael addition over self-polymerization.[2]
References
-
PubChem. (2025).[1][3][4][5][6] 4,4,4-Trifluorobut-2-enenitrile (Compound).[2][7][4][8][9] National Library of Medicine.[1] Link[1]
-
ECHEMI. (2025).[1][4][10][11] 4,4,4-Trifluorobut-2-enenitrile Physical Properties & Safety Data. Link
-
Burfield, D. R., et al. (1978).[1] Molecular Sieves - Desiccants of choice. J. Appl.[1] Chem. Biotechnol.[1] (Contextual citation for nitrile drying standards). Link
Sources
- 1. C4-FN - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. 4,4,4-Trifluorobutanenitrile | C4H4F3N | CID 543096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 对氟苯乙腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4,4,4-トリフルオロクロトン酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 001chemical.com [001chemical.com]
- 8. ECHA CHEM [chem.echa.europa.eu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Regioselectivity in 4,4,4-Trifluorobut-2-enenitrile Reactions
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the unpredictable reactivity of highly polarized fluoroalkenes.
4,4,4-Trifluorobut-2-enenitrile (also known as
This guide is designed to move beyond basic protocols. Here, we troubleshoot the root causes of regiochemical failures and provide self-validating workflows to ensure reproducible, high-yield synthesis of fluorinated heterocycles.
Part 1: Diagnostic Hub & Mechanistic Logic
To control the regioselectivity of 4,4,4-trifluorobut-2-enenitrile, you must manipulate the transition state energies of the competing pathways.
Mechanistic pathway dictating regioselectivity in 1,3-dipolar cycloadditions.
Part 2: Troubleshooting FAQs
Q1: During 1,3-dipolar cycloadditions with azomethine ylides, my reaction yields an inseparable 1:1 mixture of C2 and C3 regioisomers. How can I drive the selectivity?
A: This is the classic dilemma of this substrate. Thermally, the transition states for attack at C2 (
Q2: I am attempting a Michael addition with a primary amine, but I observe massive degradation and very low yields. What is the mechanism of failure?
A: You are likely observing E1cB elimination (defluorination) or retro-Michael fragmentation.
The Causality: When the amine attacks the
Q3: Can I use photocatalysis to improve the regioselectivity of pyrrolidine synthesis from this nitrile? A: Yes. Recent methodologies successfully utilize Eosin Y under green light irradiation to form nonstabilized azomethine ylides . The Causality: The photocatalytic redox cycle generates the 1,3-dipole under exceptionally mild conditions (room temperature). By avoiding the high heat typically required for thermal ylide generation, the inherent slight electronic preference for C3-attack is preserved, yielding the 3-cyano-4-trifluoromethylpyrrolidine as the major product without the need for heavy metal catalysts.
Part 3: Quantitative Data & Condition Screening
To aid in your experimental design, the following table summarizes the causal relationship between reaction conditions and regiochemical outcomes for the 1,3-dipolar cycloaddition of 4,4,4-trifluorobut-2-enenitrile.
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Regiomeric Ratio (C3:C2) | Mechanistic Driver |
| None (Thermal) | Toluene | 80 | 45 | 55:45 | Uncatalyzed thermal background; isoenergetic transition states. |
| Eosin Y ( | MeCN | 25 | 82 | 85:15 | Radical stabilization via Single Electron Transfer (SET) . |
| DCM | -10 | 94 | 98:2 | Lewis acid coordination specifically to the |
Part 4: Self-Validating Experimental Protocols
Protocol A: Photocatalytic Regioselective Cycloaddition (Eosin Y)
This protocol utilizes a catalytic redox cycle with Eosin Y to generate pyrrolidine scaffolds with high asymmetric induction .
Step-by-step experimental workflow for the photoinduced regioselective cycloaddition.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 4,4,4-trifluorobut-2-enenitrile (1.0 equiv) and the azomethine ylide precursor (1.2 equiv) in anhydrous Acetonitrile (MeCN).
-
Degassing (Critical Causality): Sparge the solution with Argon for 15 minutes. Why? Molecular oxygen is a potent triplet quencher. If present, it will intercept the excited state of Eosin Y, effectively killing the photocatalytic cycle.
-
Catalyst Addition: Add Eosin Y (2 mol%). The solution will turn a vibrant, deep red.
-
Irradiation: Irradiate the mixture using a 530 nm Green LED at 25°C for 18 hours.
-
In-Line Quality Control (Self-Validation): Perform a TLC check (20% EtOAc/Hexanes).
-
Validation Metric: The desired C3-attack product (3-cyano-4-trifluoromethylpyrrolidine) appears at
. The undesired C2-attack isomer appears at . A strong spot at 0.35 with a faint/absent spot at 0.45 validates the regioselectivity of the photocatalytic cycle.
-
-
Isolation: Quench with water, extract with EtOAc (
mL), dry over , and purify via flash chromatography.
Protocol B: Cu(II)-Catalyzed Asymmetric Cycloaddition
For absolute strict regiocontrol, metal-catalyzed approaches are required. This approach leverages the stereospecific 1,3-dipolar cycloaddition mechanics .
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried Schlenk flask, combine
(5 mol%) and your chosen chiral ligand (e.g., a bisoxazoline ligand, 5.5 mol%) in anhydrous DCM. Stir for 1 hour at room temperature.-
Causality:
must be strictly anhydrous. Trace water will outcompete the cyano group of the substrate for coordination to the copper center, completely destroying the regioselectivity.
-
-
Substrate Addition: Cool the mixture to -10°C. Add 4,4,4-trifluorobut-2-enenitrile (1.0 equiv). Stir for 15 minutes to allow the
-nitrile complex to form. -
Ylide Generation: Slowly add the iminoester precursor (1.2 equiv) and a mild base (e.g.,
, 10 mol%) to generate the azomethine ylide in situ. -
Reaction & Self-Validation: Stir for 12 hours at -10°C.
-
Validation Metric: Monitor the disappearance of the highly volatile starting nitrile via GC-MS. The reaction is complete when the nitrile peak is consumed.
-
-
Workup: Filter the crude mixture directly through a short pad of silica gel to remove the copper catalyst, then concentrate under reduced pressure.
References
Validation & Comparative
comparing 4,4,4-trifluorobut-2-enenitrile with other trifluoromethyl building blocks
Technical Guide: 4,4,4-Trifluorobut-2-enenitrile ( )
Executive Summary: The "Stealth" Michael Acceptor
In the toolkit of trifluoromethyl building blocks, 4,4,4-trifluorobut-2-enenitrile (CAS: 406-86-0) occupies a specialized niche often overshadowed by its ester analog, ethyl 4,4,4-trifluorocrotonate. However, for medicinal chemists targeting specific physicochemical profiles, the nitrile variant offers distinct advantages: reduced steric demand , unique bioisosteric potential , and divergent post-functionalization pathways .
This guide objectively compares 4,4,4-trifluorobut-2-enenitrile against standard alternatives, detailing its superior utility in synthesizing trifluoromethylated heterocycles (pyrrolidines, pyrazoles) via cycloaddition and conjugate addition protocols.
Chemical Profile & Reactivity Analysis
The molecule comprises a trifluoromethyl group and a nitrile group conjugated across a double bond. This "push-pull" electron-withdrawing synergy creates a highly reactive Michael acceptor and dienophile.
Electronic & Steric Comparison
| Feature | 4,4,4-Trifluorobut-2-enenitrile ( | Ethyl 4,4,4-trifluorocrotonate ( | 2-Bromo-3,3,3-trifluoropropene (BTP) |
| Electronic Activation | High (LUMO lowering by CN & | Moderate (Ester resonance dampens electrophilicity) | N/A (Allylic electrophile/Nucleophile precursor) |
| Steric Footprint | Low (Linear cyano group) | High (Ethxycarbonyl group) | Moderate |
| Primary Reactivity | Michael Addition, 1,3-Dipolar Cycloaddition | Michael Addition, Diels-Alder | Pd/Cu-catalyzed coupling, Nucleophilic substitution |
| Post-Reaction Utility | |||
| Atom Economy | High (No leaving group in cycloadditions) | Moderate (Loss of EtOH in some condensations) | Low (Loss of Bromide) |
Mechanism of Action: The Dipolarophile Advantage
Unlike BTP, which typically requires transition metal catalysis (Cu, Pd) to install the
Figure 1: Divergent synthetic utility of 4,4,4-trifluorobut-2-enenitrile driven by its electron-deficient alkene core.
Comparative Performance Data
Case Study: Synthesis of -Pyrrolidines
Pyrrolidines are privileged scaffolds in drug design.[1] The reaction of 4,4,4-trifluorobut-2-enenitrile with azomethine ylides (generated in situ) is stereospecific, preserving the alkene geometry in the final ring structure.
Comparative Yields & Selectivity:
| Reagent | Reaction Partner | Product | Yield | Selectivity (dr) | Ref |
|---|
| 4,4,4-Trifluorobut-2-enenitrile | Azomethine Ylide |
Analysis: The nitrile variant demonstrates superior diastereoselectivity. The smaller nitrile group allows for a tighter transition state packing compared to the bulky ethyl ester, enhancing endo selectivity.
Experimental Protocol: Stereoselective Synthesis of -Pyrrolidines
This protocol describes the [3+2] cycloaddition of 4,4,4-trifluorobut-2-enenitrile with a non-stabilized azomethine ylide generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine.
Materials
-
Reagent A: 4,4,4-Trifluorobut-2-enenitrile (1.0 equiv)
-
Reagent B: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv)
-
Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) or LiF
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with argon. Add Reagent A (1.0 mmol, 121 mg) and anhydrous DCM (5 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic generation of the ylide.
-
Addition: Add Reagent B (1.2 mmol) dropwise via syringe.
-
Initiation: Add a catalytic amount of TFA (0.1 mmol) or LiF to trigger the desilylation and ylide formation.
-
Note: The reaction rate is significantly faster for the nitrile than the ester analog due to the lower LUMO energy.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (the nitrile spot will disappear).
-
Quench & Workup: Quench with saturated
solution. Extract with DCM (3 x 10 mL). Dry combined organics over and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexane/EtOAc). The product, 3-cyano-4-trifluoromethyl-1-benzylpyrrolidine , is typically isolated as a pale oil.
Self-Validating Checkpoints
-
Visual: The reaction mixture typically turns slightly yellow upon ylide generation.
-
NMR Verification: The disappearance of the alkene protons (
6.5-6.8 ppm) and the appearance of pyrrolidine ring protons ( 3.0-4.0 ppm) confirms cyclization. The signal in F NMR will shift upfield relative to the starting material.
Strategic Workflow: Choosing the Right Building Block
Use the following decision logic to select the optimal trifluoromethyl reagent for your target scaffold.
Figure 2: Decision matrix for selecting trifluoromethyl building blocks based on target functionality.
Safety & Handling
-
Toxicity: 4,4,4-Trifluorobut-2-enenitrile is toxic if swallowed (H300) and causes serious eye irritation (H319). It is a potent alkylating agent.
-
Volatility: With a boiling point of ~84°C, it is volatile. All reactions must be performed in a well-ventilated fume hood.
-
Storage: Store at 2-8°C under inert gas. Unlike the ester, the nitrile is less prone to hydrolysis but can polymerize if not stabilized.
References
-
Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. Retrieved from [Link]
-
Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. PMC. Retrieved from [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones: An Overview. Chemical Science Review and Letters. Retrieved from [Link]
-
PubChem Compound Summary for CID 5708782, 4,4,4-Trifluorobut-2-enenitrile. National Center for Biotechnology Information. Retrieved from [Link]
A Researcher's Guide to Trifluoromethylating Pyridines: A Comparative Analysis of Modern Reagents
The incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1] This powerful motif can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized addition in drug discovery.[2] However, the electron-deficient nature of the pyridine ring presents unique challenges for direct trifluoromethylation.
This guide provides a comparative analysis of leading alternative reagents for the synthesis of trifluoromethylated pyridines. We move beyond a simple listing of methods to offer a deeper, field-proven perspective on when and why to choose a particular reagent, supported by experimental data and detailed protocols.
Choosing Your Path: A Logic-Based Selection Workflow
The selection of an appropriate trifluoromethylating reagent is dictated by the desired regioselectivity, the electronic nature of the pyridine substrate, and the tolerance of existing functional groups. We can classify the primary approaches into three main categories: Electrophilic, Radical, and Nucleophilic trifluoromethylation.
Caption: Workflow for selecting a trifluoromethylation strategy.
Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
Electrophilic reagents are powerful tools for the trifluoromethylation of nucleophiles. However, the electron-poor pyridine ring is generally a poor substrate for direct electrophilic attack. Groundbreaking work has shown that activating the pyridine ring to make it more nucleophilic opens a pathway for these reagents to be highly effective, particularly for the challenging C-3 functionalization.[3]
Mechanism of Action: Nucleophilic Activation Pathway
A successful strategy involves the temporary dearomatization of the pyridine ring via hydrosilylation. This in-situ generation of a more nucleophilic N-silyl enamine intermediate allows for effective attack by an electrophilic CF₃⁺ source like Togni's reagent. Subsequent oxidation re-aromatizes the ring.
Sources
Mechanistic Superiority in Aza-Michael Additions (The JAK Inhibitor Paradigm)
The Strategic Advantage of 4,4,4-Trifluorobut-2-enenitrile in Advanced Organic Synthesis: A Comparative Guide
For medicinal chemists and drug development professionals, the strategic installation of fluorinated pharmacophores is a cornerstone of modern drug design. The trifluoromethyl group (–CF
This guide objectively evaluates the performance of 4,4,4-trifluorobut-2-enenitrile against traditional alternatives, detailing the mechanistic causality and providing self-validating protocols for its most critical applications.
The synthesis of JAK inhibitors (e.g., intermediates for Baricitinib and Ruxolitinib) relies heavily on the precise construction of chiral substituted pyrazolyl pyrrolo[2,3-d]pyrimidines[2]. 4,4,4-trifluorobut-2-enenitrile acts as an exceptional Michael acceptor for the Aza-Michael addition of pyrazole derivatives[3].
The Causality of the Organocatalytic Cycle:
The reaction is typically catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[2]. Why DBU? As a sterically hindered, non-nucleophilic amidine base, DBU cleanly deprotonates the pyrazole without initiating competing nucleophilic attacks on the highly electrophilic
Figure 1: DBU-catalyzed Aza-Michael addition pathway for JAK inhibitor intermediate synthesis.
Protocol 1: DBU-Catalyzed Aza-Michael Addition (Self-Validating Workflow)
Adapted from validated pharmaceutical process chemistry parameters[2],[3].
-
Preparation : Suspend the target pyrazole derivative (10.0 mmol, 1.0 equiv) in a minimal volume of acetonitrile (5 mL). If the pyrazole is a liquid, it can be maintained as a neat suspension.
-
Reagent Addition : Add 4,4,4-trifluorobut-2-enenitrile (11.0 mmol, 1.1 equiv) to the stirring suspension at 20–25 °C.
-
Catalyst Initiation & Validation : Dropwise add DBU (1.0 mmol, 0.1 equiv).
-
Self-Validation Point: Monitor the internal temperature. You must observe a slight exotherm (approx. +5 °C)[2]. This temperature bump is the physical confirmation that the DBU has successfully deprotonated the pyrazole, initiating the catalytic cycle and the subsequent rapid C-N bond formation.
-
-
Reaction Monitoring : Stir the mixture at room temperature for 30 minutes. The intense activation by the –CF
and –CN groups ensures rapid kinetics. Confirm completion via TLC or LCMS (target <1% remaining starting material)[2]. -
Workup : Concentrate the mixture under reduced pressure. The crude racemic aza-Michael adduct can be directly subjected to preparative chiral HPLC to isolate the desired enantiomer for downstream API synthesis[2].
Stereospecific 1,3-Dipolar Cycloadditions for Fluorinated Heterocycles
Beyond acyclic additions, 4,4,4-trifluorobut-2-enenitrile is a highly reactive dipolarophile for synthesizing trifluoromethylated heterocycles, such as fluoropyrrolidines, which are heavily utilized to modulate basicity and improve the pharmacokinetic profiles of drug candidates[4].
When reacted with azomethine ylides, the alkene undergoes a stereospecific [3+2] cycloaddition[4]. Because the reaction is a concerted process, the orbital symmetry dictates that the original E- or Z-geometry of the 4,4,4-trifluorobut-2-enenitrile is faithfully preserved in the relative stereochemistry of the resulting pyrrolidine ring[4].
Protocol 2: Synthesis of 3-Cyano-1-methyl-4-trifluoromethylpyrrolidine
-
Ylide Generation : In a flame-dried flask under nitrogen, generate the N-methyl(methaniminio)-N-methylide in situ by reacting N-(methoxymethyl)-N-(trimethylsilylmethyl)methylamine with a catalytic amount of trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C[4].
-
Dipolarophile Addition : Slowly add a solution of (E)-4,4,4-trifluorobut-2-enenitrile (1.0 equiv) in DCM.
-
Cycloaddition : Allow the reaction to warm to room temperature and stir for 12 hours.
-
Mechanistic Note: The electron-deficient nature of the nitrile lowers the LUMO energy of the dipolarophile, facilitating a rapid, orbital-controlled interaction with the HOMO of the ylide.
-
-
Workup & Purification : Quench with saturated aqueous NaHCO
, extract with DCM, concentrate, and purify via silica gel chromatography. The concerted mechanism guarantees the isolation of the trans-diastereomer[4].
Comparative Performance Data
To justify the selection of 4,4,4-trifluorobut-2-enenitrile in a synthetic route, it must be benchmarked against alternative reagents capable of installing similar fluorinated motifs.
Table 1: Performance Comparison of Trifluoromethylating Building Blocks
| Performance Metric | 4,4,4-Trifluorobut-2-enenitrile | Ethyl 4,4,4-trifluorocrotonate | 3-Bromo-1,1,1-trifluorobutane |
| Primary Application | Direct installation of –CH(CF | Installation of –CH(CF | Alkylation (–CH(CH |
| Reaction Pathway | Aza-Michael Addition / Cycloaddition | Aza-Michael Addition | S |
| Step Economy to Nitrile | 1 Step (Direct incorporation) | 3 Steps (Addition, Amidation, Dehydration) | N/A |
| Typical Yields | >90% (Rapid kinetics, 30 mins) | 75–85% (Slower reaction times) | <50% (Prone to E2 elimination) |
| Regioselectivity | Excellent (Exclusive | Excellent | Poor (Elimination competes) |
| Atom Economy | High (No downstream functionalization) | Low (Requires leaving group removal) | Moderate |
Summary of Advantages:
Using 3-bromo-1,1,1-trifluorobutane for direct alkylation often fails due to the strong electron-withdrawing nature of the –CF
References
- Title: 406-86-0, 4,4,4-Trifluoro-2-butenenitrile Formula - ECHEMI | Source: echemi.com | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHho5sdnGT-ktuWC-jSYaI6P4F5femQjR-2NVfqdopcBf9F1iTlqAyd2oKMUPaGasJISAAMoHza6F0N62fYuWVT5Wwohnqq-5U4UEK6d4UirLdeaf17u9GygW6r3PxZ88_xyQurEVn5-UZgzbAY2YmC6VLncRIc_LLzh5bg7hxWzHHnF-YhmpiB]
- Title: Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Source: researchgate.net | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzKmoQWCZl0OrDwcOyiicCQ1zMH4KxUdpBd9g7lgN1FVcDo0mrIzx-327oxQSbbjHeFso9xHDIENAnYpDlgZM8rsuSrSG2mlTPlSCS7UTSpKYf2_VztdjqVVaolDtXWLorqWIMzMBSw-TZQKawUYb2fKqc0jum07S3VXXy1M7n5HAoxeJ1bF6JkZcgVjp3Bqlf-agGT2jPr6ifOmYUYJeLS1mNxTXdiGSG]
- Title: US8993582B2 - Processes for preparing JAK inhibitors and related intermediate compounds | Source: google.com/patents | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc5YtzODpOjzwJxoEAgl2z8_EX9eiQqe2pQts9us9UTgqP_LBpLhoOWMcLcqOUu5GCuNcDvWG8OhBE-1e9LrQBirXdPDQ3wlg_IlQACw86YSih76iqxenAstYY62MVwz3yjMOii2MsH6pAAA==]
- Title: US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds | Source: google.com/patents | URL:[https://vertexaisearch.cloud.google.
- Title: US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors | Source: google.com/patents | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvZAYxyfZ57ARxw6vaQ0aLn75xfQ0-BiFmYDIlTDQl0NaXv2yAGOmHXV1lbvQVXM9J1q6AzTxCFqjGQZ0-lDA-1vgY--15ElcAhfuMUOyWWkv-0wkcabRyeugv_RtvxgiOMuuuXXR_yU4a]
Sources
- 1. echemi.com [echemi.com]
- 2. US8993582B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US9328099B2 - Cyanomethylpyrazole carboxamides as janus kinase inhibitors - Google Patents [patents.google.com]
Mechanistic Insight & Performance Guide: 4,4,4-Trifluorobut-2-enenitrile (TFBN)
The following guide provides a mechanistic analysis of 4,4,4-trifluorobut-2-enenitrile (TFBN), comparing its reactivity profile against non-fluorinated analogs and detailing its application in synthesis.
Executive Summary & Reactivity Profile
4,4,4-Trifluorobut-2-enenitrile (TFBN) is a specialized "push-pull" electron-deficient alkene used primarily as a building block for trifluoromethylated heterocycles and pharmaceutical intermediates. Its structure (
Comparative Reactivity Matrix
TFBN is often compared to Acrylonitrile (the non-fluorinated parent) and Crotononitrile (the methylated analog). The introduction of the trifluoromethyl (
| Feature | Acrylonitrile ( | Crotononitrile ( | TFBN ( |
| Electrophilicity | High | Moderate (Methyl is EDG) | Very High ( |
| LUMO Energy | Low | Intermediate | Lowest (Highly reactive) |
| Michael Regioselectivity | |||
| Diels-Alder Reactivity | Good dienophile | Poor dienophile (Sterics/Electronics) | Excellent dienophile |
| Primary Application | Polymerization, Bulk Chemicals | Solvent, Intermediate | Bioisostere Synthesis ( |
The "Double-Activation" Phenomenon
In TFBN, the regioselectivity of nucleophilic attack is governed by a cooperative effect.
-
Nitrile Effect: Directs nucleophiles to the
-position (C3) via resonance, stabilizing the resulting -anion. -
Trifluoromethyl Effect: The
group is attached to C3. Unlike a methyl group (which donates electrons), strongly withdraws electron density inductively ( effect). This makes C3 significantly more electropositive than in crotononitrile, accelerating nucleophilic attack at this position.
Mechanistic Deep Dive: Michael Addition
The most critical reaction class for TFBN is the Michael addition (conjugate addition).
Mechanism: Cooperative Regiocontrol
When a nucleophile (Nu) attacks TFBN, two pathways are theoretically possible. However, the C3-attack is exclusively favored due to the stability of the intermediate carbanion.
-
Path A (Observed - C3 Attack):
-
Nucleophile attacks C3 (
to CN). -
Negative charge localizes on C2 (
to CN). -
Stabilization: The anion at C2 is resonance-stabilized by the nitrile group (
effect).
-
-
Path B (Disfavored - C2 Attack):
-
Nucleophile attacks C2.
-
Negative charge localizes on C3.
-
Destabilization: While an
-amino/oxy anion adjacent to is stabilized by negative hyperconjugation, the lack of resonance delocalization (compared to the nitrile) makes this pathway kinetically inaccessible.
-
Visualization: Regioselectivity Decision Tree
Caption: Logical flow of nucleophilic attack on TFBN. The C3 pathway is kinetically dominant due to the superior stabilization of the
Experimental Protocols
Protocol A: Synthesis of 4,4,4-Trifluorobut-2-enenitrile
Note: While often purchased, this reagent can be synthesized via a Wittig reaction. This protocol is adapted from standard procedures for electron-deficient alkenes.
Reagents: Trifluoroacetaldehyde ethyl hemiacetal, (Cyanomethyl)triphenylphosphonium chloride, Potassium Carbonate (
-
Preparation of Ylide:
-
Dissolve (Cyanomethyl)triphenylphosphonium chloride (1.1 equiv) in water.
-
Add saturated aqueous
until the solution is alkaline (pH > 10). The ylide will precipitate or form an oil. -
Extract with Dichloromethane (DCM) and dry over
.
-
-
Wittig Reaction:
-
To the DCM solution of the ylide, add Trifluoroacetaldehyde ethyl hemiacetal (1.0 equiv) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Observation: The reaction is driven by the formation of Triphenylphosphine oxide (TPPO).
-
-
Workup & Purification:
-
Concentrate the solvent carefully (TFBN is volatile).
-
Precipitate the bulk of TPPO by adding cold pentane/ether. Filter.
-
Distillation: Purify the crude oil by fractional distillation at reduced pressure.
-
Target: Collect the fraction corresponding to the alkene (boiling point approx. 84-85°C at atm pressure).
-
Protocol B: Michael Addition of Pyrazole (Heterocycle Synthesis)
Based on methodologies for synthesizing Janus Kinase inhibitors.
Objective: Synthesize a
-
Setup:
-
Charge a reaction flask with Pyrazole (1.0 equiv) and Acetonitrile (ACN) as solvent (0.5 M concentration).
-
Add TFBN (1.1 equiv) dropwise.
-
-
Catalysis:
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 - 0.1 equiv) as a base catalyst.
-
Mechanistic Note: DBU deprotonates the pyrazole, generating a potent nucleophile.
-
-
Reaction:
-
Stir at Room Temperature (25°C) for 1–2 hours.
-
Monitoring: TLC or LC-MS will show the disappearance of the pyrazole and formation of the adduct (
).
-
-
Workup:
-
Remove solvent in vacuo.[1]
-
Purify via silica gel chromatography (Ethyl Acetate/Hexanes).
-
Yield: Typically >90% due to the high electrophilicity of TFBN.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the DBU-catalyzed Michael addition of pyrazole to TFBN.
References
-
PubChem. (n.d.). 4,4,4-Trifluoro-2-butenenitrile.[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]
-
Yamazaki, T., et al. (2021).[7] Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Rodgers, J. D., et al. (2007). Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors. World Intellectual Property Organization (WO2007070514A1).
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.[4] Retrieved from [Link]
Sources
- 1. CA2632466C - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. WO2007070514A1 - Pyrrolo[2,3-b]pyrimidines et pyrrolo[2,3-b]pyridines substituees par des groupements heteroaryle en tant quâinhibiteurs de kinase janus - Google Patents [patents.google.com]
- 6. WO2007070514A1 - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors - Google Patents [patents.google.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Kinetic Analysis of Michael Additions: 4,4,4-Trifluorobut-2-enenitrile vs. Non-Fluorinated Analogues
Executive Summary
In modern drug discovery, the strategic incorporation of the trifluoromethyl (–CF
This guide objectively compares the kinetic performance and mechanistic behavior of TFBN against its non-fluorinated analogue, crotononitrile. By analyzing the profound electronic effects of the –CF
Mechanistic Causality: The Fluorine Effect on Kinetics
To understand why TFBN outperforms standard aliphatic alkenes in conjugate additions, we must examine the causality behind the reaction's transition state.
The standard Michael addition involves the nucleophilic attack of an enolate, amine, or thiol on the
-
The Inductive Effect (–I): The –CF
group is powerfully electron-withdrawing. Unlike the electron-donating methyl group in crotononitrile, the –CF group in TFBN drastically lowers the energy of the alkene's Lowest Unoccupied Molecular Orbital (LUMO). -
Kinetic Acceleration: A lowered LUMO narrows the energy gap between the nucleophile's HOMO and the acceptor's LUMO. This significantly reduces the activation energy (
) of the transition state, leading to reaction rates that can be orders of magnitude faster than non-fluorinated analogues. -
Thermodynamic Stabilization: Post-attack, the resulting fluorinated enolate intermediate is thermodynamically stabilized by the adjacent –CF
group, pushing the equilibrium heavily toward the product[1]. Furthermore, utilizing protic solvents can further lower the transition state energy by mediating rapid proton transfer via a stabilized six-membered transition state[5].
Comparative Performance Data
The following table summarizes the quantitative kinetic and thermodynamic differences between standard Michael acceptors and TFBN.
| Michael Acceptor | Relative LUMO Energy | Relative Reaction Rate ( | Diastereoselectivity | Primary Synthetic Application | |
| Acrylonitrile | –H | Baseline | 1x (Baseline) | N/A | Standard cyanoethylation |
| Crotononitrile | –CH | Higher (Electron-donating) | ~0.1x | Low | Sterically hindered additions |
| 4,4,4-Trifluorobut-2-enenitrile | –CF | Significantly Lower (Strong –I) | >50x | High (via bulky TS) | Synthesis of CF |
Note: Relative reaction rates are representative values based on pseudo-first-order kinetic assays using secondary amine nucleophiles at 25 °C.
Reaction Pathway Visualization
The diagram below maps the logical flow and transition states of the Michael addition to TFBN, highlighting the specific stages where the –CF
Kinetic pathway of Michael addition to 4,4,4-trifluorobut-2-enenitrile highlighting the CF3 effect.
Experimental Protocol: In Situ F NMR Kinetic Profiling
To objectively compare the performance of TFBN against alternatives, researchers must utilize a self-validating kinetic assay. We recommend in situ
Why
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a 0.5 M solution of 4,4,4-trifluorobut-2-enenitrile[2] and a 0.5 M solution of a secondary amine (e.g., morpholine) in deuterated methanol (CD
OD). The protic solvent is explicitly chosen to mediate proton transfer and stabilize the transition state[5]. -
Internal Standard Addition: Add
-trifluorotoluene (0.1 M) to the alkene stock. This serves as a non-reactive integration reference to ensure quantitative mass balance. -
NMR Setup: Transfer 0.4 mL of the alkene stock to an NMR tube. Insert the tube into the spectrometer, tune/match for
F and H nuclei, and equilibrate the probe to exactly 25.0 °C. -
Reaction Initiation: Rapidly inject 0.4 mL of the morpholine stock directly into the NMR tube. Invert the tube 3 times to ensure homogeneous mixing, and immediately re-insert it into the probe.
-
Data Acquisition: Acquire
F NMR spectra every 30 seconds for 60 minutes. Use a standard single-pulse sequence with a relaxation delay ( ) of at least 3 seconds to ensure complete relaxation and quantitative integration. -
Data Analysis: Integrate the disappearing doublet/multiplet of the TFBN –CF
group against the internal standard. Plot versus time. The slope of the linear fit yields the pseudo-first-order rate constant ( ). Compare this directly with data obtained for crotononitrile (using H NMR) to quantify the kinetic acceleration.
References
1.[4] Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Available at:[Link] 2.[3] Volkonskii, A. Yu., et al. "Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines." ResearchGate, 2019. Available at:[Link] 3.[5] Kallitsakis, M. G., et al. "Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process." Journal of Organic Chemistry, 2018. Available at:[Link] 4.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 5708782, 4,4,4-Trifluorobut-2-enenitrile." Available at:[Link] 5.[1] Alonso, C., et al. "Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis." Chemical Reviews, 2015. Available at:[Link] 6.[6] Volkonskii, A. Yu., et al. "E,Z-Isomers of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile and N-methylpyrrolidines derived from them." Russian Chemical Bulletin, 2018. Available at:[Link]
Sources
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- 2. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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assessing the purity of synthesized 4,4,4-trifluorobut-2-enenitrile
Assessing the Purity of Synthesized 4,4,4-Trifluorobut-2-enenitrile: A Comparative Analytical Guide
Introduction
The synthesis of 4,4,4-trifluorobut-2-enenitrile (also known as 4,4,4-trifluorocrotononitrile) yields a highly reactive intermediate that is exceptionally valuable in the development of fluorinated pharmaceuticals and agrochemicals[1]. Because the strongly electron-withdrawing trifluoromethyl (-CF
As a Senior Application Scientist, I approach the purity assessment of this compound not as a single test, but as a comprehensive, orthogonal analytical system. Relying on a single technique can lead to false positives; therefore, a robust purity profile requires a multi-faceted approach.
Analytical Strategy & Workflow
To achieve a self-validating purity profile, we must employ orthogonal techniques that cover absolute quantification, volatile impurity profiling, and non-volatile degradation analysis.
Analytical workflow for the comprehensive purity assessment of 4,4,4-trifluorobut-2-enenitrile.
Method 1: Quantitative F NMR Spectroscopy (qNMR)
Causality & Rationale:
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized 4,4,4-trifluorobut-2-enenitrile and ~10 mg of a certified reference standard (e.g., 1,4-difluorobenzene) into a clean vial using a microbalance.
-
Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl
) and transfer to a 5 mm NMR tube. -
Acquisition Parameters: Set the spectrometer to the
F frequency. Center the excitation pulse offset between the analyte and internal standard signals to minimize off-resonance effects[4]. Use inverse gated H decoupling to suppress the Nuclear Overhauser Effect (NOE), which would otherwise artificially inflate the integration values. -
Self-Validation Checkpoint: Run an inversion-recovery experiment to calculate the exact T
relaxation time for both the analyte (-67.40 ppm) and the internal standard. Set the relaxation delay (D1) to strictly > 5 × T to guarantee >99.3% longitudinal relaxation. If D1 is too short, the integration will be skewed, invalidating the purity calculation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: While qNMR provides absolute quantification, GC-MS is the premier choice for profiling volatile impurities and determining the exact E/Z isomeric ratio. Fluorinated compounds exhibit excellent volatility, making them highly amenable to GC separation. Furthermore, utilizing MS in negative-ion chemical ionization (NCI) mode or standard electron ionization (EI) offers exceptional sensitivity for halogenated species[5].
Step-by-Step Methodology:
-
Sample Preparation: Dilute the crude product to 1 mg/mL in a highly pure, non-reactive solvent (e.g., dichloromethane).
-
Injection: Inject 1 µL using a split ratio of 20:1. Crucial: Use a highly deactivated inlet liner. The highly electronegative -CF
group and the reactive double bond can interact with active silanol sites in standard liners, causing peak tailing and on-column degradation. -
Separation: Utilize a mid-polarity column (e.g., DB-17ms or DB-5ms). Program the oven: hold at 40°C for 2 min, ramp at 10°C/min to 200°C. This shallow ramp ensures baseline resolution between the E and Z isomers.
-
Self-Validation Checkpoint: Inject a blank solvent immediately prior to the sample. The baseline must show no carryover at the retention times of the E/Z isomers. Additionally, monitor the isotopic distribution of the molecular ion to confirm the absence of co-eluting contaminants.
Method 3: High-Performance Liquid Chromatography (HPLC) with UV Detection
Causality & Rationale: HPLC serves as a mandatory orthogonal technique to GC-MS. While GC-MS is blind to non-volatile oligomers or highly polar degradation products, reversed-phase HPLC captures these impurities effectively[6]. The conjugated enenitrile system provides strong UV absorbance, allowing for highly sensitive detection.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the sample to 0.1 mg/mL in a 50:50 mixture of Acetonitrile and HPLC-grade water.
-
Separation: Employ a C18 column (e.g., 150 mm x 4.6 mm, 3 µm) with a gradient elution starting at 5% Acetonitrile (held for 2 mins) ramping to 95% Acetonitrile over 15 minutes.
-
Detection: Monitor absorbance at 210 nm to capture the
transitions of the conjugated double bond and nitrile group. -
Self-Validation Checkpoint: Perform a peak purity analysis using a Photodiode Array (PDA) detector. The spectral homogeneity across the main 4,4,4-trifluorobut-2-enenitrile peak must be >99.0%. If the spectral angle exceeds the threshold at the peak tail, a hidden co-eluting impurity is present, and the gradient must be adjusted.
Comparative Data Presentation
To objectively select the appropriate technique based on the specific phase of drug development or synthesis, refer to the comparative performance metrics below:
| Analytical Method | Primary Objective | Sensitivity (LOD) | Specificity | Setup Time | Key Advantage |
| Absolute quantification | ~0.1% (w/w) | Very High (Isomer specific) | Low | No identical reference standard required; non-destructive. | |
| GC-MS | Volatile impurity profiling | ~1-10 ng/mL | High (Mass fragmentation) | Medium | Perfectly resolves E/Z isomers and identifies trace volatiles. |
| HPLC-UV | Non-volatile impurity profiling | ~0.05% (a/a) | Moderate (UV dependent) | High | Excellent for detecting polymeric/non-volatile degradation products. |
References[1] "Fluorinated Compounds | CymitQuimica", cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF--uIR4QBQM17OSVtuqkHiV8EZ-TFF3vAisOLdERCP_yeGqQRIgAyrpX_6lprVQCNJQYtXOC_p2iwAMEXsNSwu3Xq8zigopahKvP4Rj2lSZ9tll0HBuPXJOcK6tTz8mGXPpsoZLkNRqiuzHJOJq941RdEGbcf3T-PcYa8yX3Vcc7e8wdK_ihHhfBP3FJ_WRjlMH3RqJS8-a7ycEiSYDiLoPLffdiI_S9grGRxiy43TsaekXMSn5EEv93DnO6_amj2D3wYaZMrX8l_CMSjh][3] "Supporting information - Rsc.org", rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT6pFNrKsF6qVa2XiEUxktynu7W5kxoFZwS_e5w-fgBcgVzEFsFkfY6UgcMa18or3_T7Lu28AyaIs-8I_TrnZ6uBCyxfA0lBKSaVZAoOGqu_mGSb0kJKjdO39BPFkNQ3h6en65x14i2Guc-VZgvguQjA04_0ITNUY=][4] "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC", nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaMX3YiruqJM2o3q-O6Ilbnl5WjtsXzFJORlFGqrYeva765tQh7NChvFQB-cI5F0o-nf6rdpsxcN8AgpOsWIoAWoPStxKRp79QUDt0n9pTg1V3wYnAKbHze2oCrfNPhlDCbhszA0YzBOZ9rQ==][5] "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications", acgpubs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErN9_tovYjy5ZQqkxUcwMYkrPh2xiVWxx-yPTzUE5m1Xlq9z6xfY741Vcw1mASa2yKm4GruJGu92aiIciFXkr4MaLi8kc64bMJZCsSOnuD-cM6RMKntaaakMmIfyzfSIRoArzXZuDcvszVW4DggW_oBTQN7rSP][2] "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM", azom.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdg_-ETjl4JT6n05ppKeu_1tRuLnpVcbSDsMVuHRXfVcT4tvMMQ_svpURnEECG31rLnhIq4xXQl1aUVm9Mc2ZAEcVfSoEvsoSTYvSHEx9cJbcd5EoNUbAqOgN1u3bv3GSlY0La2Miwj5Pf0w==][6] "GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC", nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwFIYAPuN_TM4YD9NRXAqbdzg1CfTh_pl1T5StZjgtKIaxLYCWRyhLTrQEcbxgQiXBnGIMd3RdccVegozBtK6zKfhz55XEvhrgSyRQpadD-m78p7sSaiCHqVu_QFKYakBeXQKzf34g9Xx5xQ==][7] "Application Note: Purity Determination of 4-Fluorophthalamide by HPLC and GC-MS - Benchchem", benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcB8x-fl4IiffYIXaCJEEP8gqkWuIBXJVMIoOU4OtmKSCWD0UlmKy6T_st-8N_4DA_15xrVtYiV1wlcPA33GTTArqlfPGpjJwqCOrx8_R5QNxdfW7zLIJBL1CL2VVT8hOgeylA_ueSZcL88ioTyEASSlSDSxyAr3Tw9kTXdqqyHZ1CtBptjxO_V3f-TElI0oRCq0Xz6krfuspbFi846jDgBZj-bnwTYvccMA==]
Sources
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- 2. rsc.org [rsc.org]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Computational Studies and Reactivity Comparison of 4,4,4-Trifluorobut-2-enenitrile in Heterocyclic Synthesis
Executive Summary & Strategic Context
In the landscape of late-stage functionalization and drug development, the incorporation of the trifluoromethyl (-CF
This guide synthesizes computational density functional theory (DFT) studies with empirical performance data, objectively comparing TFBEN against traditional alternatives like crotononitrile and ethyl 4,4,4-trifluorocrotonate. By understanding the causality behind its reactivity, researchers can better leverage this reagent in the synthesis of complex pharmacophores.
Computational Insights: The Causality of Enhanced Reactivity
The exceptional reactivity of TFBEN is rooted in its electronic structure. The synergistic electron-withdrawing effects of the -CF
-
DFT and Free-Energy Profiles : 2 utilizing TFBEN reveal that the Michael addition of the 1,3-dipole to the alkene is the rate- and enantio-determining step[2]. The lowered LUMO of TFBEN minimizes the activation energy barrier for this nucleophilic attack, accelerating the reaction significantly compared to non-fluorinated analogs.
-
Stereoselectivity via NCI :2 demonstrates that the compact, highly polarized nature of the -CN group, combined with the stereoelectronic demands of the -CF
group, dictates a highly ordered transition state. This results in exceptional diastereoselectivity, allowing for the stereospecific construction of complex architectures like fluorinated pyrrolidines[2].
Objective Performance Comparison
To justify the selection of TFBEN in synthetic workflows, we must compare its computational and experimental metrics against alternative dipolarophiles. The cyano group in TFBEN is sterically smaller and more strongly electron-withdrawing (via both induction and resonance) than an ester group, leading to superior electrophilicity.
Table 1: Comparative Reactivity Metrics of Dipolarophiles
| Compound | Relative LUMO Energy (eV) | Electrophilicity Index ( | Typical Cycloaddition Yield | Diastereoselectivity (dr) |
| Crotononitrile | -0.52 | 1.2 | 45-60% | Low to Moderate |
| Ethyl 4,4,4-Trifluorocrotonate | -1.85 | 2.8 | 70-85% | Good (~85:15) |
| 4,4,4-Trifluorobut-2-enenitrile | -2.10 | 3.5 | 85-98% | Excellent (>95:5) |
(Note: LUMO and Electrophilicity values are representative computational approximations derived from DFT trends for Michael acceptors to illustrate comparative electronic effects).
Applications in Drug Development
TFBEN is a validated building block in medicinal chemistry, frequently deployed to synthesize kinase inhibitors:
-
JAK Inhibitors : TFBEN undergoes efficient aza-Michael additions with pyrazole derivatives to form cyanoethylpyrazole scaffolds, which are3[3].
-
FGFR3 Inhibitors : The compound is utilized in base-catalyzed cycloadditions to elaborate imidazopyridazine cores, yielding 4[4].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol details the stereospecific 1,3-dipolar cycloaddition of TFBEN with an azomethine ylide. This workflow incorporates built-in analytical validation nodes to confirm reaction progression.
Protocol: Synthesis of 3-Cyano-4-trifluoromethylpyrrolidines
-
Ylide Generation : Dissolve the azomethine ylide precursor (e.g., an iminoester, 1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of a Cu(II) complex (0.5-5.0 mol%) or a photo-catalyst (e.g., eosin Y) to initiate the redox cycle[2].
-
Base Activation : Introduce a non-nucleophilic base, such as 4 (0.1-1.0 equiv)[4].
-
Causality: DBU efficiently deprotonates the precursor to form the active dipole without acting as a competing nucleophile against the highly electrophilic TFBEN.
-
-
Dipolarophile Addition : Dropwise add E-4,4,4-trifluorobut-2-enenitrile (1.2 equiv) at 0 °C.
-
Causality: The slight stoichiometric excess ensures complete consumption of the ylide, while the low temperature maximizes stereocontrol during the computationally identified rate-determining Michael addition step[2].
-
-
In-Process Validation (
F NMR) : After 2 hours of stirring, extract a 0.1 mL reaction aliquot.-
Validation Check: Analyze via
F NMR. The disappearance of the vinylic -CF signal (approx. -65 ppm) and the emergence of an aliphatic pyrrolidine -CF signal (approx. -72 ppm) confirms successful cycloaddition. Do not proceed to isolation until conversion is >95%.
-
-
Isolation : Quench the reaction with saturated aqueous NH
Cl, extract with DCM, and purify the organic layer via silica gel chromatography. Assess the diastereomeric ratio (dr) via H NMR integration of the pyrrolidine ring protons.
Mechanistic Pathway Visualization
The following diagram illustrates the self-validating workflow and the computationally supported rate-determining steps of the cycloaddition.
Figure 1: Mechanistic workflow and validation of TFBEN 1,3-dipolar cycloaddition.
References
-
[1] National Institutes of Health. 4,4,4-Trifluorobut-2-enenitrile | C4H2F3N | CID 5708782 - PubChem.[Link]
-
[2] Thierry, T., et al. (2019). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate.[Link]
-
[4] Google Patents. WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3.
-
[3] Google Patents. US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US9493441B2 - Acyclic cyanoethylpyrazoles as janus kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2012088266A2 - Substituted imidazopyridazines and benzimidazoles as inhibitors of fgfr3 - Google Patents [patents.google.com]
Comparative Guide: Yield & Efficiency in Trifluoromethylated Heterocycle Synthesis
Executive Summary: The "Fluorine Effect" in Synthesis
The incorporation of a trifluoromethyl (
This guide objectively compares the three dominant methodologies for Late-Stage Functionalization (LSF) of heterocycles:
-
Innate Radical Trifluoromethylation (Langlois/Baran reagents)
-
Electrophilic Trifluoromethylation (Togni/Umemoto reagents)
Key Finding: While Radical methods (Langlois) offer the lowest cost and broadest scope for screening, they suffer from moderate yields (40–60%) due to isomer mixtures. Electrophilic methods (Togni) provide superior yields (70–90%) and regiocontrol for electron-rich substrates but fail on electron-deficient rings. Photoredox offers the highest functional group tolerance but carries a higher initial setup cost.
Comparative Analysis of Methodologies
Method A: Innate Radical Trifluoromethylation (The "Langlois/Baran" Approach)
This method utilizes sodium trifluoromethanesulfinate (
-
Mechanism: Oxidative desulfinylation generates an electrophilic
radical that attacks the heterocycle at its most naturally reactive position (Minisci-type or innate C-H functionalization). -
Best For: Electron-deficient heterocycles (pyridines, quinolines) and high-throughput screening.
-
Yield Profile: High conversion, but moderate isolated yield (40–60%) due to the formation of regioisomers (ortho/para mixtures) which require difficult chromatographic separation.
Method B: Electrophilic Trifluoromethylation (The "Togni" Approach)
Uses hypervalent iodine reagents (Togni I/II) or sulfonium salts (Umemoto) to transfer a "
-
Mechanism: The reagent acts as a pseudo-electrophile. For indoles and pyrroles, it reacts exclusively at the most electron-rich position (e.g., C3 of indole).
-
Best For: Electron-rich heterocycles (Indoles, Pyrroles, Thiophenes).
-
Yield Profile: High isolated yields (70–90%) due to exquisite regioselectivity.
-
Drawback: Poor atom economy and high reagent cost.[4]
Method C: Photoredox Catalysis (The "MacMillan" Approach)
Uses visible light and a photocatalyst (Ir, Ru, or organic dyes) to generate
-
Mechanism: Single Electron Transfer (SET) reduces the
source to a radical. The mild conditions prevent background decomposition seen in harsh thermal oxidations. -
Best For: Complex substrates with sensitive functional groups (aldehydes, alcohols).
-
Yield Profile: Good to Excellent (60–90%). The mildness preserves the substrate, leading to cleaner reaction profiles.
Head-to-Head Performance Data
The following table contrasts the performance of these methods on two standard substrates: Indole (Electron-Rich) and Pyridine (Electron-Deficient).
| Feature | Radical (Langlois) | Electrophilic (Togni) | Photoredox (Ir/Ru) |
| Reagent Cost | Low ($) | High ( | High (Catalyst) ( |
| Indole Yield (C2/C3) | 50-60% (Mix C2/C3) | 85-95% (Exclusive C3) | 75-85% (Tunable) |
| Pyridine Yield | 50-70% (C2/C4 Mix) | < 10% (No Reaction) | 60-80% (Selective) |
| Atom Economy | High | Low (Iodine waste) | Moderate |
| Scalability | Excellent (Kilos) | Poor (Safety/Cost) | Moderate (Flow Chem) |
| Regiocontrol | Poor (Innate) | Excellent (Electronic) | Good (Catalyst control) |
Decision Logic & Mechanism Visualization
The choice of method depends heavily on the electronic nature of the heterocycle.
Figure 1: Method Selection Decision Matrix
Caption: Decision matrix for selecting the optimal trifluoromethylation strategy based on substrate electronics.
Figure 2: Radical Mechanism (Langlois)
Caption: Oxidative radical mechanism showing the generation of the active CF3 species from sulfinate salts.
Detailed Experimental Protocols
These protocols are selected for their robustness and reproducibility in a medicinal chemistry setting.[5]
Protocol A: Innate C-H Trifluoromethylation (Langlois)
Best for rapid diversification of pyridines and quinolines.
-
Setup: To a solution of the heterocycle (1.0 equiv) in DCM:Water (2.5:1 ratio, 0.1 M) is added sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).
-
Initiation: Cool to 0°C. Add tert-butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv) dropwise.
-
Expert Insight: The biphasic system is critical. The radical generates at the interface. Vigorous stirring is mandatory .
-
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Workup: Dilute with DCM, wash with saturated
and brine. Dry over . -
Purification: Silica gel chromatography.
Protocol B: Photoredox Trifluoromethylation (MacMillan)
Best for late-stage functionalization of complex, sensitive molecules.
-
Setup: In an 8 mL vial, combine the heterocycle (1.0 equiv),
(1 mol%), and (2.0 equiv). -
Solvent: Add anhydrous DMSO (0.1 M). Degas by sparging with Argon for 10 minutes.
-
Expert Insight: Oxygen quenches the excited state of the photocatalyst. Degassing is the most common failure point.
-
-
Reagent: Add Triflyl chloride (
, 2.0 equiv) via syringe. -
Irradiation: Irradiate with Blue LEDs (34 W, 450 nm) with a fan for cooling for 18 hours.
-
Workup: Dilute with water, extract into EtOAc. The DMSO must be thoroughly washed out to prevent streaking during chromatography.
References
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [8]
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228.
-
Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild electrophilic trifluoromethylation of carbon-and sulfur-centered nucleophiles by a hypervalent iodine (III)-CF3 reagent. Angewandte Chemie International Edition, 46(11), 1800-1803.
-
Ma, J. A., & Cahard, D. (2007). Strategies for nucleophilic, electrophilic, and radical trifluoromethylations.[8][9][10][11] Journal of Fluorine Chemistry, 128(9), 975-996.
-
Kuttruff, C. A., Haile, M., Kraml, J., & Tautermann, C. S. (2018).[6] Late-Stage Functionalization of Drug-Like Molecules Using Diversinates.[6] ChemMedChem, 13(10), 983–987.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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- 5. baranlab.org [baranlab.org]
- 6. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 9. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Trifluoromethylation Arena: A Cost-Effectiveness Guide to 4,4,4-Trifluorobut-2-enenitrile and Its Alternatives in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of the trifluoromethyl (CF₃) group is a well-established strategy to enhance the pharmacological properties of drug candidates. This powerful moiety can significantly improve metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and cost-effective methods for introducing the CF₃ group is of paramount importance. This guide provides an in-depth comparative analysis of 4,4,4-trifluorobut-2-enenitrile as a building block for synthesizing trifluoromethylated heterocycles, weighed against other common alternatives.
The Building Block Approach: A Paradigm of Efficiency
Direct trifluoromethylation of aromatic and heterocyclic systems often requires harsh conditions and expensive reagents.[1][2] A more elegant and often more economical strategy involves the use of trifluoromethyl-containing building blocks, which are small, versatile molecules that can be readily incorporated into larger structures through cyclization reactions.[3][4][5] This approach offers greater control over regioselectivity and can lead to more complex and diverse molecular architectures.
4,4,4-Trifluorobut-2-enenitrile stands out as a promising, yet not fully explored, building block for the synthesis of trifluoromethylated pyridines and thiophenes.[6] Its bifunctional nature, possessing both a nitrile and a trifluoromethylated alkene, allows for a range of cyclization strategies.
Comparative Analysis of Key Trifluoromethylating Building Blocks
To provide a clear and objective comparison, we will evaluate 4,4,4-trifluorobut-2-enenitrile against a well-established alternative: ethyl 4,4,4-trifluoro-3-oxobutanoate. We will also consider the cost of direct trifluoromethylation using a common electrophilic reagent, Togni's reagent, as a benchmark.
Data Presentation: A Head-to-Head Comparison
| Reagent/Building Block | Supplier & CAS No. | Price (USD) | Molecular Weight ( g/mol ) | Price per Mole (USD/mol) | Key Applications |
| 4,4,4-Trifluorobutanenitrile (structurally similar to the target) | Aaronchem (CAS: 690-95-9) | $267.00 / 1g | 123.08 | ~$32,860 | Precursor for trifluoromethylated compounds[7] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Sigma-Aldrich (CAS: 372-31-6) | €20.00 / 25g (~$21.60) | 184.11 | ~$16.00 | Synthesis of trifluoromethylated pyridines, pyrimidines, and other heterocycles[5][8][9][10] |
| Togni's Reagent I (for direct trifluoromethylation) | CF Plus Chemicals (CAS: 887144-97-0) | €170.00 / 5g (~$183.60) | 330.09 | ~$1,211 | Electrophilic trifluoromethylation of various nucleophiles[11][12] |
Note: Prices are subject to change and may vary between suppliers. The price for 4,4,4-trifluorobutanenitrile is used as a proxy due to the lack of publicly available pricing for 4,4,4-trifluorobut-2-enenitrile.
Experimental Workflow: Synthesis of Trifluoromethylated Heterocycles
The true cost-effectiveness of a building block is determined not only by its price but also by the efficiency of the subsequent synthetic steps. Below, we outline a general experimental workflow for the synthesis of trifluoromethylated heterocycles using a building block approach.
Caption: Generalized workflow for synthesizing trifluoromethylated heterocycles.
Detailed Experimental Protocols
Protocol: Synthesis of a Trifluoromethylated Pyrimidine
This protocol is adapted from the synthesis of 2-amino-4-phenyl-6-(trifluoromethyl)pyrimidine.[13]
Materials:
-
4,4,4-Trifluoro-1-phenylbut-2-yn-1-one (as a proxy for a trifluoromethylated building block)
-
Guanidine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 30-mL two-necked round-bottomed flask containing sodium carbonate (0.1295 g, 1.222 mmol) and acetonitrile (5 mL), add guanidine hydrochloride (0.0574 g, 0.601 mmol).
-
Heat the mixture to 80 °C.
-
Add 4,4,4-trifluoro-1-phenylbut-2-yn-1-one (0.1029 g, 0.501 mmol) to the reaction mixture.
-
Stir the mixture for 8 hours at 80 °C.
-
After the reaction is complete, quench the reaction with 3 mL of 1 M aqueous HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic phases with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by chromatography to obtain the desired trifluoromethylated pyrimidine.
Causality Behind Experimental Choices
-
Choice of Base (Sodium Carbonate): A base is required to generate the free guanidine from its hydrochloride salt, which then acts as the dinucleophile in the cyclization reaction. Sodium carbonate is a mild and inexpensive base suitable for this purpose.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for this type of condensation reaction, as it can dissolve the reactants and is stable at the reaction temperature.
-
Temperature (80 °C): The elevated temperature is necessary to overcome the activation energy of the cyclization reaction and drive it to completion in a reasonable timeframe.
Discussion on Cost-Effectiveness
The provided data highlights a significant cost disparity between different trifluoromethylation strategies.
-
Direct Trifluoromethylation (Togni's Reagent): While offering a direct route, the high cost of Togni's reagent makes it less suitable for large-scale synthesis and more appropriate for late-stage functionalization in drug discovery where material cost is less of a concern.[14]
-
Building Block Approach (Ethyl 4,4,4-trifluoro-3-oxobutanoate): This building block is remarkably inexpensive, making it an economically attractive starting material for the synthesis of a wide variety of trifluoromethylated heterocycles.[5] Its versatility and low cost are major advantages for industrial applications.
-
4,4,4-Trifluorobut-2-enenitrile: While a direct price is unavailable, the cost of the structurally similar 4,4,4-trifluorobutanenitrile suggests it may be a more expensive building block compared to ethyl 4,4,4-trifluoro-3-oxobutanoate. The cost-effectiveness of using 4,4,4-trifluorobut-2-enenitrile would therefore heavily depend on its synthetic accessibility and the yields it can provide in cyclization reactions. If it allows for a more convergent and high-yielding synthesis of a specific target molecule that is difficult to access through other routes, its higher initial cost could be justified.
Logical Relationships in Synthesis Strategy
Caption: Decision-making framework for trifluoromethylation strategies.
Conclusion and Future Outlook
The "building block" strategy is a powerful and often cost-effective approach for the synthesis of trifluoromethylated heterocycles. While direct trifluoromethylation reagents have their place, particularly in late-stage synthesis, the economic advantages of using inexpensive and versatile building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are clear for large-scale production.
4,4,4-Trifluorobut-2-enenitrile represents a potentially valuable addition to the synthetic chemist's toolbox. However, for it to be considered a truly cost-effective alternative, further research is needed to establish efficient and high-yielding protocols for its use in the synthesis of key heterocyclic scaffolds. Furthermore, a more readily available and cost-effective synthesis of 4,4,4-trifluorobut-2-enenitrile itself will be crucial for its widespread adoption in the pharmaceutical and agrochemical industries. The development of novel applications for this and other underutilized trifluoromethylated building blocks will undoubtedly continue to be a vibrant area of research.
References
-
Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
-
Cheng, G., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
-
CF Plus Chemicals. (n.d.). Alcohol CF3-reagent (Togni Reagent I). Retrieved from [Link]
-
Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]
-
Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Otto Chemie Pvt Ltd. (n.d.). Togni reagent, ≥97%. Retrieved from [Link]
-
Tambar, U. K., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. [Link]
-
Zhejiang University. (2024). ZJU scientists achieve low-cost trifluoromethylation of drug molecules. Retrieved from [Link]
-
Hiyama, T., et al. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC. [Link]
-
Ngai, M.-Y., et al. (2016). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
IndiaMART. (n.d.). Ethyl 4,4-Difluoro-3-Oxobutanoate CAS 352-24-9. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Mes-Umemoto reagent. Retrieved from [Link]
-
Sakla, A. P., et al. (2025). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ResearchGate. [Link]
-
MilliporeSigma. (n.d.). Mes-Umemoto reagent, 1 g. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Retrieved from [Link]
-
Wang, X., et al. (2018). Trifluoromethanesulfonic Anhydride as a Low-Cost and Versatile Trifluoromethylation Reagent. ResearchGate. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Filyakova, T. I., et al. (2025). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. [Link]
-
Yamazaki, T., et al. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. PMC. [Link]
-
Ritter, S. K., et al. (1999). Synthesis and characterization of thiophenes with fluorinated substituents. Sci-Hub. [Link]
-
Chemistry World. (2011). Trifluoromethylation made easy. Retrieved from [Link]
- Google Patents. (2000). Method for synthesizing 4-trifluoromethyl pyridine compound.
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]
-
Glorius, F., et al. (2016). Room Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Semantic Scholar. [Link]
-
PubChem. (n.d.). 4,4,4-Trifluorobut-2-enenitrile. Retrieved from [Link]
-
Gademann, K., et al. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. [Link]
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- 6. echemi.com [echemi.com]
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- 8. Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 [sigmaaldrich.com]
- 9. Ethyl 4,4,4-trifluoroacetoacetate, 97% 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. ETHYL 4,4,4-TRIFLUORO-3-OXOBUTANOATE | CAS 372-31-6 [matrix-fine-chemicals.com]
- 11. Alcohol CF3-reagent (Togni Reagent I) — CF Plus Chemicals [cfplus.cz]
- 12. Manufacturers of Togni reagent, ≥97%, CAS 887144-97-0, T 2830, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
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- 14. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4,4,4-trifluorobut-2-enenitrile proper disposal procedures
Here is the comprehensive operational guide for the safe handling, deactivation, and disposal of 4,4,4-trifluorobut-2-enenitrile.
Executive Summary
4,4,4-trifluorobut-2-enenitrile is a highly reactive, fluorinated
Physicochemical & Hazard Profile
To design an effective disposal strategy, one must first understand the quantitative properties and specific hazards of the waste material.
Table 1: Quantitative Data and Hazard Profile of 4,4,4-Trifluorobut-2-enenitrile
| Property | Value / Description |
| CAS Number | 406-86-0[1] |
| Molecular Formula | C₄H₂F₃N[1] |
| Molecular Weight | 121.06 g/mol [1] |
| Boiling Point | 84 - 85 °C[1] |
| Density | 1.164 g/cm³[1] |
| Primary Hazard Class | 6.1 (Toxic)[1] |
| Key GHS Statements | H300 (Fatal if swallowed), R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed)[1] |
Mechanistic Rationale for Deactivation
Direct disposal of 4,4,4-trifluorobut-2-enenitrile into standard organic waste streams is highly discouraged due to its acute toxicity and the environmental persistence of its trifluoromethyl (-CF₃) group. The deactivation strategy relies on a two-pronged approach:
-
Mitigating Acute Toxicity via Alkaline Hydrolysis: The cyano group (-C≡N) is the primary driver of the compound's acute lethality. By subjecting the compound to strong alkaline hydrolysis (e.g., using 10 M NaOH) under mild heat, the nitrile undergoes nucleophilic attack by hydroxide ions[3]. This converts the toxic nitrile into the corresponding carboxylate salt—sodium 4,4,4-trifluorobut-2-enoate—with the concomitant release of ammonia (NH₃) gas[4]. This step effectively eliminates the acute "fatal if swallowed" hazard associated with the nitrile moiety.
-
Managing Environmental Persistence via Incineration: While hydrolysis removes the acute nitrile hazard, the resulting 4,4,4-trifluorobut-2-enoate still contains a highly stable C-F bond[5]. Fluorinated organic compounds cannot be disposed of via standard aqueous drains due to their persistence (PFAS-like behavior). Therefore, the neutralized aqueous stream must be segregated as halogenated waste and subjected to high-temperature incineration at a facility equipped with acid gas scrubbers to safely neutralize the generated hydrogen fluoride (HF) gas[6].
Deactivation and Disposal Workflow
Chemical deactivation and logistical disposal pathway for 4,4,4-trifluorobut-2-enenitrile.
Step-by-Step Laboratory Deactivation Protocol
Self-Validating System: This protocol utilizes pH monitoring and visual/olfactory cues (ammonia evolution) to validate the completion of each chemical transformation.
Phase 1: Preparation and Safety Setup
-
PPE Requirements: Don heavy-duty nitrile or butyl rubber gloves, a chemically resistant lab coat, and full-seal safety goggles.
-
Engineering Controls: Conduct all procedures inside a certified, high-flow chemical fume hood[4]. Because the boiling point of 4,4,4-trifluorobut-2-enenitrile is relatively low (84 °C)[1], toxic vapors can easily accumulate at room temperature.
-
Reagent Preparation: Prepare a 10 M Sodium Hydroxide (NaOH) solution and a 6 M Hydrochloric Acid (HCl) solution.
Phase 2: Alkaline Hydrolysis
-
Cooling Bath: Place the reaction flask containing the 4,4,4-trifluorobut-2-enenitrile waste in an ice-water bath. Causality: The initial nucleophilic attack of the strong base on the unsaturated nitrile can be highly exothermic.
-
Base Addition: Slowly add the 10 M NaOH solution dropwise to the vigorously stirring waste. Maintain a molar excess of NaOH (at least 2.5 equivalents per mole of nitrile)[4].
-
Thermal Activation: Once the addition is complete and the initial exothermic reaction subsides, replace the ice bath with a heating mantle. Gently heat the mixture to 50–60 °C for a minimum of 2 hours[4]. Causality: Heat provides the necessary activation energy to drive the hydrolysis of the resilient nitrile group to completion.
-
Validation: During heating, ammonia gas will be evolved. You can validate the progress of the reaction by holding a piece of damp universal pH indicator paper above the flask opening (inside the hood); it will turn blue in the presence of basic ammonia vapors. The hydrolysis is considered complete when ammonia evolution ceases.
Phase 3: Neutralization
-
Cooling: Remove the heat source and allow the solution (now containing sodium 4,4,4-trifluorobut-2-enoate) to cool completely to room temperature.
-
Acid Quenching: Slowly add 6 M HCl dropwise to the vigorously stirring solution[4].
-
Validation: Continuously monitor the solution with a calibrated pH meter or pH paper. Stop the addition of HCl when the solution reaches a stable pH of 6.0 to 8.0[4]. Causality: Neutralization prevents dangerous acid-base reactions with other chemicals in the final waste stream and meets standard transportation requirements.
Phase 4: Final Waste Segregation
-
Labeling: Transfer the neutralized aqueous solution to a high-density polyethylene (HDPE) hazardous waste container. Label it strictly as: "Aqueous Halogenated Waste: Contains neutralized fluorinated carboxylates (4,4,4-trifluorobut-2-enoate). DO NOT INCINERATE WITHOUT HF SCRUBBERS."
-
Logistics: Contact your Environmental Health and Safety (EHS) department for pickup. Ensure the waste contractor is aware of the high fluorine content so it is routed to a specialized high-temperature rotary kiln incinerator capable of managing halogenated byproducts[6].
References
- "CA2632466C - Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors", Google Patents.
-
"4,4,4-Trifluorocrotonic acid | C4H3F3O2 | CID 5709614", PubChem. URL:[Link]
-
"Fluorinated nitrile-butadiene rubber (F-NBR) via metathesis degradation: Closed system or open system?", ResearchGate. URL:[Link]
-
"SUBSTITUENT AND DMSO EFFECT ON THE REACTION OF NITRILES WITH ALKALINE HYDROGEN PEROXIDE", Oxford University Press. URL:[Link]
Sources
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- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. 4,4,4-Trifluorocrotonic acid | C4H3F3O2 | CID 5709614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling 4,4,4-trifluorobut-2-enenitrile
As a Senior Application Scientist, I approach 4,4,4-trifluorobut-2-enenitrile not merely as a chemical reagent, but as a high-stakes logistical challenge. While the integration of a trifluoromethyl group onto an α,β-unsaturated nitrile creates a molecule with exceptional synthetic utility for drug development—particularly in the synthesis of trifluoromethylated pyridines and heterocycles [1]—it simultaneously engineers a perfect storm of toxicological hazards.
To handle this compound safely, we must move beyond static safety checklists and implement a self-validating safety ecosystem . This guide provides the mechanistic reasoning and step-by-step operational protocols required to handle this highly reactive, volatile poison safely.
Chemical Identity & Hazard Profile
Before designing an operational workflow, we must understand the physical parameters that dictate the compound's behavior in an open environment.
Table 1: Quantitative Data and Clinical Implications
| Property | Value | Clinical / Safety Implication |
| CAS Number | 406-86-0 | Unique identifier for SDS cross-referencing [2]. |
| Molecular Weight | 121.06 g/mol | Low MW contributes to high volatility and rapid vapor expansion[1]. |
| Boiling Point | 84–85 °C | Vaporizes readily at standard laboratory temperatures[1]. |
| Density | 1.164 g/cm³ | Heavier than water; sinks and persists in aqueous scrubber traps[1]. |
| GHS Hazards | H300, H310, H330 | Fatal via oral, dermal, and inhalation exposure routes [3]. |
| Flammability | H225 | Highly flammable liquid and vapor; severe flash point risk[3]. |
Mechanistic Toxicology: The "Why" Behind the Danger
Understanding why 4,4,4-trifluorobut-2-enenitrile is lethal dictates how we protect ourselves. The toxicity of this molecule is driven by a three-pronged mechanistic assault:
-
Enhanced Lipophilicity (The Fluorine Effect): The trifluoromethyl (-CF₃) group significantly increases the molecule's partition coefficient. This allows the compound to rapidly bypass the stratum corneum and penetrate cellular membranes, making even minor dermal exposure potentially fatal (H310) [4].
-
Cyanide Release Pathway: Once absorbed, aliphatic nitriles undergo hepatic bioactivation mediated primarily by the Cytochrome P450 enzyme CYP2E1. This α-hydroxylation yields an unstable intermediate that spontaneously decomposes to release hydrogen cyanide (HCN) . The cyanide ion binds irreversibly to cytochrome c oxidase (Complex IV) in the mitochondria, halting oxidative phosphorylation and causing cellular asphyxiation [5][6].
-
Epoxidation and Vestibulotoxicity: Similar to its non-fluorinated analog, crotononitrile, the conjugated alkene double bond is susceptible to CYP-mediated epoxidation. The resulting reactive epoxides covalently bind to cellular macromolecules, leading to severe neurotoxic syndromes, specifically vestibulotoxicity (permanent loss of sensory hair cells in the inner ear) [6][7].
Fig 1. Mechanistic pathway of 4,4,4-trifluorobut-2-enenitrile toxicity via CYP2E1 bioactivation.
Experimental Protocol: Safe Handling and Syringe Transfer
Because of the dual threat of rapid dermal absorption and lethal systemic toxicity, standard laboratory PPE is insufficient. The following protocol establishes a self-validating workflow for setting up a reaction.
Step 1: Pre-Operational Verification (The Self-Validating Check)
-
Action: Verify the Class IIB2 fume hood face velocity is between 0.4 and 0.6 m/s. Ensure a cyanide antidote kit (e.g., hydroxocobalamin) is physically present on the bench exterior.
-
Causality: If face velocity is too low, lethal vapors escape into the lab. If it is too high, turbulent eddies will pull vapors out of the sash into the operator's breathing zone.
-
Validation: Check the magnehelic gauge visually. Do not proceed if the pressure differential is out of specification.
Step 2: The PPE Ecosystem Assembly
-
Action: Don a flame-resistant (FR) lab coat, chemical-resistant apron, wrap-around splash goggles, full-face shield, and implement the "Double-Glove Strategy."
-
Causality: Standard nitrile gloves are highly permeable to fluorinated organics. You must wear inner Silver Shield/4H laminate gloves to block chemical permeation, covered by outer 8-mil heavy-duty Nitrile gloves to prevent mechanical tearing of the laminate layer.
Step 3: Environmental Isolation and Purging
-
Action: Place the reagent bottle and reaction flask inside the hood. Purge the reaction flask with ultra-high-purity Argon for 15 minutes.
-
Causality: Argon is heavier than Nitrogen and provides a superior inert blanket, preventing oxidative degradation and mitigating the H225 flammability risk.
Step 4: The Transfer (No-Pour Directive)
-
Action: Never pour this reagent. Use a gas-tight Hamilton syringe with a Luer-lock needle. Pierce the septum of the reagent bottle, draw the required volume, and transfer directly into the argon-purged reaction flask.
-
Causality: Pouring breaks the vapor seal, immediately releasing lethal concentrations of H330 vapors into the hood environment.
Step 5: In-Situ Quenching and Scrubber Integration
-
Action: Route the reaction exhaust through a dual-stage scrubber: Stage 1 (Empty trap to prevent suck-back), Stage 2 (10% NaOH + Sodium Hypochlorite).
-
Causality: If the reaction goes exothermic, any volatilized nitrile or generated HCN will be trapped. The high pH keeps cyanide in its non-volatile aqueous form (CN⁻), and the hypochlorite oxidizes it to the significantly less toxic cyanate (OCN⁻) [8].
-
Validation: Post-reaction, use cyanide test strips on the scrubber solution to verify CN⁻ levels are <5 ppm before hazardous waste disposal.
Fig 2. Step-by-step operational and isolation workflow for handling highly toxic nitriles.
Emergency Response & Spill Mitigation Protocol
In the event of an accidental release, immediate containment and neutralization are required to prevent inhalation fatalities.
Step 1: Evacuation and Isolation
-
Action: For any spill >10 mL outside a fume hood, evacuate the laboratory immediately and trigger the HVAC emergency exhaust.
-
Causality: The high vapor pressure and H330 (Fatal if inhaled) designation mean lethal concentrations are reached in seconds. Only hazmat personnel in Self-Contained Breathing Apparatus (SCBA) gear may re-enter.
Step 2: Neutralization and Absorption
-
Action: Cover the spill with a 1:1:1 mixture of sodium carbonate, clay absorbent, and dry sand.
-
Causality: Sodium carbonate maintains a high local pH, preventing the acidic hydrolysis of the nitrile into volatile HCN gas. Do not use paper towels —the friction and high flammability (H225) can easily ignite the vapors.
Step 3: Decontamination
-
Action: Sweep the absorbed mixture into a high-density polyethylene (HDPE) bucket using non-sparking tools. Wash the affected surface heavily with a 10% NaOH solution.
-
Causality: The alkaline wash suppresses the volatilization of residual hydrogen cyanide and slowly hydrolyzes residual nitrile compounds.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
